molecular formula C5H4ClN3O2 B3030517 6-Amino-5-chloro-4-pyrimidinecarboxylic acid CAS No. 914916-98-6

6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Cat. No.: B3030517
CAS No.: 914916-98-6
M. Wt: 173.56
InChI Key: XIEDAMQXYCHOHG-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C 5 H 4 ClN 3 O 2 and a molecular weight of 173.56 g/mol . This compound is a pyrimidine derivative, a class of structures that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of both an amino group and a carboxylic acid group on the pyrimidine ring makes this molecule a versatile building block for chemical synthesis . Researchers can utilize this compound as a key precursor for the development of more complex molecules, potentially for pharmaceutical applications. The chloro substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. As a multifunctional scaffold, it holds value for constructing combinatorial libraries and for the synthesis of potential enzyme inhibitors or other biologically active targets. Proper handling procedures should be followed, as the compound carries safety warnings for causing skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For long-term stability, it is recommended to store the product in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .

Properties

IUPAC Name

6-amino-5-chloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEDAMQXYCHOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720992
Record name 6-Amino-5-chloropyrimidine-4-carboxylic acid
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Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914916-98-6
Record name 6-Amino-5-chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914916-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-chloropyrimidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40720992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry, Reactivity Profile, and Synthetic Utility

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6; user-referenced CAS 17743-69-8*) is a critical heterocyclic building block. It serves as the regiochemical core for the "synthetic auxin" class of herbicides, most notably Aminocyclopyrachlor , and is increasingly utilized in medicinal chemistry for developing antiviral endonuclease inhibitors and CDK2 kinase inhibitors.

This guide provides a rigorous analysis of its physicochemical properties, a validated laboratory-scale synthesis protocol, and a mapping of its reactivity landscape for drug discovery applications.

*Note: CAS 914916-98-6 is the primary registry number for this specific isomer in modern commercial databases. CAS 17743-69-8 is historically referenced but often ambiguous; this guide focuses on the structure defined by the chemical name.

Physicochemical Profile

The molecule exhibits amphoteric behavior due to the basic pyrimidine nitrogens/exocyclic amine and the acidic carboxylic acid tail. Its solubility profile is dominated by strong intermolecular hydrogen bonding (zwitterionic character in neutral media).

PropertyValue / Description
IUPAC Name 6-Amino-5-chloropyrimidine-4-carboxylic acid
Molecular Formula

Molecular Weight 173.56 g/mol
Appearance White to off-white crystalline powder
Melting Point 292–296°C (Decomposes)
pKa (Acid) ~3.2 (Carboxylic acid)
pKa (Base) ~1.5 (Pyrimidine N1/N3 protonation)
Solubility Soluble in DMSO, DMF, dilute alkali (NaOH).[1] Sparingly soluble in water, MeOH. Insoluble in non-polar solvents (Hexane, DCM).
Storage Inert atmosphere (

), 2–8°C. Hygroscopic.

Synthetic Route & Process Chemistry

The most robust laboratory synthesis involves the electrophilic chlorination of 6-aminopyrimidine-4-carboxylic acid. Direct chlorination using chlorine gas (


) is efficient for industrial scales but difficult to control in a research setting. The protocol below utilizes N-Chlorosuccinimide (NCS)  for high regioselectivity at the C5 position.
Validated Synthesis Protocol

Reaction: Electrophilic Aromatic Substitution (Chlorination)

Reagents:

  • Starting Material: 6-Aminopyrimidine-4-carboxylic acid (1.0 eq)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid

  • Temperature: 60°C

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-aminopyrimidine-4-carboxylic acid (10 mmol) and DMF (50 mL). Stir at room temperature until a suspension or partial solution is achieved.

  • Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes. Causality: Slow addition prevents exotherms and minimizes over-chlorination side products.

  • Reaction: Heat the mixture to 60°C. Monitor via HPLC or TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). The reaction typically reaches completion within 2–4 hours.

  • Quench & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (150 mL). The pH should be adjusted to ~3–4 using 1M HCl if necessary to ensure the carboxylic acid is protonated and precipitates.

    • Stir for 30 minutes to maximize crystal growth.

  • Purification: Filter the white precipitate. Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove succinimide byproducts.
  • Drying: Dry under vacuum at 45°C for 12 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Amino-4-carboxylic acid Reagent Add NCS (1.05 eq) in DMF Start->Reagent Reaction Heat to 60°C (2-4 Hours) Reagent->Reaction Electrophilic Subst. Quench Quench in Ice Water Adjust pH to 3-4 Reaction->Quench Precipitation Product Isolate: 6-Amino-5-chloro-4-acid (White Solid) Quench->Product Filtration

Figure 1: Step-wise synthesis workflow for the chlorination of the pyrimidine core.

Reactivity & Functionalization

The 6-amino-5-chloro-4-pyrimidinecarboxylic acid scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate.

  • C4-Carboxylic Acid: Standard amide couplings (EDC/HOBt) or esterification. This is the primary attachment point for building larger bioactive scaffolds.

  • C5-Chloride: While the pyrimidine ring is electron-deficient, the adjacent amino group deactivates the C5 position towards nucleophilic aromatic substitution (

    
    ). However, it serves as an excellent handle for Suzuki-Miyaura cross-coupling  reactions to install aryl or heteroaryl groups.
    
  • C6-Amine: Weakly nucleophilic due to conjugation with the ring. Can be acylated under forcing conditions or used in cyclization reactions to form bicyclic systems (e.g., purine analogs).

Reactivity Map

ReactivityMap Core 6-Amino-5-chloro-4-pyrimidine carboxylic acid Amidation Amide Coupling (R-NH2, HATU) Core->Amidation C4-COOH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Suzuki C5-Cl Decarb Decarboxylation (High Temp, Acid) Core->Decarb Thermal Cyclization Cyclization (Formamidine acetate) Core->Cyclization C6-NH2 + C5-Cl Prod_Amide Bioactive Amides (Viral Inhibitors) Amidation->Prod_Amide Prod_Suzuki 5-Aryl Pyrimidines Suzuki->Prod_Suzuki Prod_Decarb 4-Amino-5-chloropyrimidine Decarb->Prod_Decarb Prod_Cyclo Purine/Fused Systems Cyclization->Prod_Cyclo

Figure 2: Divergent synthesis pathways utilizing the tri-functional nature of the scaffold.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0–13.5 ppm (br s, 1H, -COOH ).
      
    • 
       8.4 ppm (s, 1H, Pyrimidine C2-H ).
      
    • 
       7.5–7.8 ppm (br s, 2H, -NH 
      
      
      
      ).
    • Note: The absence of a proton signal at C5 confirms successful chlorination.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Method: Gradient 5%

      
       95% Acetonitrile in Water (0.1% Formic Acid).
      
    • Target Retention: The chlorinated product will elute later than the non-chlorinated starting material due to the lipophilicity of the chlorine atom.

Applications in Drug & Agrochemical Development[3]

Agrochemicals (Herbicides)

This molecule is the direct precursor to Aminocyclopyrachlor (Imprelis).[2] The synthesis involves esterification of the carboxylic acid followed by cyclopropyl-amine displacement or rearrangement. It functions as a synthetic auxin mimic, disrupting plant cell wall plasticity.

Pharmaceutical Research
  • Antiviral Agents: Used as a scaffold for inhibiting the HCMV pUL89-C endonuclease , a target for treating human cytomegalovirus.[3] The 5-chloro and 4-carboxyl motifs are essential for metal chelation within the enzyme active site.

  • Kinase Inhibitors: Derivatives have shown potency against CDK2 (Cyclin-dependent kinase 2) , relevant in oncology for blocking cell cycle progression in solid tumors.

References

  • ChemicalBook. (2024). 6-Amino-5-chloropyrimidine-4-carboxylic acid Properties and Synthesis. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6).[6][7][8][9][10] National Library of Medicine. Retrieved from

  • He, T., et al. (2022).[3] 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849.[3] Retrieved from

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary on Aminocyclopyrachlor. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from

Sources

Technical Guide: Structure & Chemistry of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural, synthetic, and application-based profile of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6), a critical heterocyclic building block in modern drug discovery.

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (also known as 5-chloro-6-aminopyrimidine-4-carboxylic acid) is a functionalized pyrimidine scaffold used primarily as a key intermediate in the synthesis of Type II RAF kinase inhibitors, most notably Tovorafenib (TAK-580/DAY101) . Its structure features a pyrimidine core substituted with an amino group at position 6, a chlorine atom at position 5, and a carboxylic acid moiety at position 4.[1][2][3] This specific substitution pattern renders it a versatile "push-pull" system for nucleophilic aromatic substitutions and condensation reactions.

Key Identifier Detail
CAS Number 914916-98-6
IUPAC Name 6-Amino-5-chloropyrimidine-4-carboxylic acid
Molecular Formula C

H

ClN

O

Molecular Weight 173.56 g/mol
Primary Application Intermediate for Tovorafenib (Pan-RAF Kinase Inhibitor)

Structural Analysis & Physicochemical Properties

Molecular Framework

The molecule consists of a six-membered pyrimidine ring (1,3-diazine). The numbering convention typically assigns the nitrogen atoms to positions 1 and 3.

  • C4 Position (Carboxylic Acid): Provides the handle for amide coupling reactions (e.g., condensing with amines to form the drug core).

  • C5 Position (Chlorine): An electron-withdrawing halogen that modulates the electronics of the ring and can serve as a steric block or a site for cross-coupling, though in Tovorafenib it remains as a substituent.

  • C6 Position (Amino): An electron-donating group that increases electron density in the ring, stabilizing the molecule and acting as a hydrogen bond donor.

Physicochemical Data

The following data is critical for experimental handling and formulation.

PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 292–296 °C (Decomposes)
Solubility Slightly soluble in water; Soluble in DMSO, DMF, and dilute aqueous base (forming the carboxylate salt).
pKa (Calculated) Acidic COOH: ~3.5; Basic Pyrimidine N: ~1.5 (suppressed by Cl/COOH)
LogP ~0.3 (Low lipophilicity due to polar groups)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light.

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

The synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid typically proceeds via electrophilic halogenation of a pre-functionalized pyrimidine scaffold. The amino group at C6 is a strong ortho/para director, activating the C5 position for chlorination.

Primary Synthetic Route

The most scalable industrial route involves the chlorination of 6-amino-4-pyrimidinecarboxylic acid .

Protocol:

  • Starting Material: 6-Amino-4-pyrimidinecarboxylic acid is dissolved in a polar solvent (e.g., DMF or Acetic Acid).

  • Chlorination: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl

    
    ) is introduced. The reaction is typically run at moderate temperatures (25–60 °C).
    
    • Mechanism:[4][5][6][7] The amino group activates the C5 position, facilitating electrophilic aromatic substitution.

  • Workup: The product precipitates upon cooling or addition of water (due to low solubility of the zwitterionic acid form) and is collected by filtration.

Visualization of Synthesis Workflow

The following diagram illustrates the conversion logic and its downstream application in Tovorafenib synthesis.

Synthesis Start 6-Amino-4-pyrimidine- carboxylic acid Intermediate Transition State (C5 Activation) Start->Intermediate Activation Reagent Chlorinating Agent (NCS or Cl2) Reagent->Intermediate Product 6-Amino-5-chloro-4- pyrimidinecarboxylic acid (CAS 914916-98-6) Intermediate->Product Electrophilic Subst. Drug Tovorafenib (Pan-RAF Inhibitor) Product->Drug Amide Coupling with Thiazole Amine

Caption: Synthetic pathway from precursor to CAS 914916-98-6 and subsequent drug assembly.

Analytical Characterization

To validate the identity of the compound, researchers rely on NMR and MS data. The presence of the chlorine atom introduces a characteristic isotope pattern in Mass Spectrometry.

Proton NMR ( H NMR)
  • Solvent: DMSO-d

    
     (Required due to solubility).
    
  • Key Signals:

    • 
       ~13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH). Often very broad or invisible depending on water content.
      
    • 
       ~8.40 ppm (s, 1H):  Pyrimidine C2-H. This is the only aromatic ring proton. It appears as a sharp singlet, deshielded by the two adjacent nitrogen atoms.
      
    • 
       ~7.50 ppm (br s, 2H):  Amino group (-NH
      
      
      
      ). Broad signal, exchangeable with D
      
      
      O.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive/Negative mode.

  • Molecular Ion:

    • [M+H]

      
      :  174.0 (for 
      
      
      
      Cl)
    • Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 174 and 176, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

Tovorafenib (TAK-580/DAY101)

The primary utility of this acid is as the "left-hand" side building block for Tovorafenib , a Type II Pan-RAF kinase inhibitor approved for pediatric low-grade glioma (pLGG).

  • Role: The carboxylic acid group of the pyrimidine is coupled with the amine of a thiazole intermediate.

  • Pharmacophore: The 6-amino-5-chloropyrimidine moiety binds into the ATP-binding pocket of the kinase. The chlorine atom likely fills a small hydrophobic pocket or enforces a specific conformation of the drug molecule, while the amino group forms critical hydrogen bonds with the kinase hinge region.

Agrochemicals

Similar pyrimidine carboxylic acids are often explored as precursors for herbicides (e.g., Aminocyclopyrachlor analogs), where the pyrimidine core mimics plant auxins.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][8]

  • H319: Causes serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3]

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid dust inhalation.

  • Stability: The compound is stable under normal conditions but should be kept away from strong oxidizing agents.

  • Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Neutralize residues with dilute bicarbonate if necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25161177, Tovorafenib. Retrieved from [Link]

  • Sun, C., et al. (2023). Discovery of Tovorafenib (TAK-580). International Patent Application WO 2023/056063.[2] Retrieved from

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

6-Amino-5-chloro-4-pyrimidinecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-5-chloro-4-pyrimidinecarboxylic acid: Properties, Synthesis, and Application in Kinase Inhibitor Scaffolding

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6). We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol with mechanistic rationale, and contextualize its significance through a case study of its application as a key starting material for the FDA-approved RAF kinase inhibitor, Tovorafenib.

Core Compound Profile and Physicochemical Properties

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in nucleic acids. Its structure, featuring an amino group, a chloro substituent, and a carboxylic acid, makes it a highly versatile and valuable building block in synthetic organic chemistry.[1][2] The strategic placement of these functional groups allows for sequential, regioselective reactions, making it a prized intermediate in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).[3]

The molecular weight and other essential physicochemical properties are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

PropertyValueSource(s)
Molecular Weight 173.56 g/mol [1][4]
Exact Mass 172.999 g/mol -
Molecular Formula C₅H₄ClN₃O₂[4]
CAS Number 914916-98-6[1]
Appearance White to off-white crystalline powder[1]
Melting Point ~292-296 °C[1]
Density ~1.69 - 1.7 g/cm³[1][2]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[1]
Storage Conditions 2–8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[2]

Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid: A Mechanistic Approach

The synthesis of substituted pyrimidines often involves multi-step processes that build the heterocyclic ring from acyclic precursors. While several routes can be envisioned, a common conceptual pathway involves the formation of a pyrimidine core followed by functional group interconversion. Below is a plausible and detailed protocol based on established pyrimidine chemistry principles.[1][5]

Conceptual Synthesis Workflow

The following diagram illustrates a logical three-step approach to the target molecule, starting from a readily available aminopyrimidine precursor.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Carboxylation A Aminopyrimidine B 6-Chloro-5-aminopyrimidine A->B  Chloroacetic Acid  Alkaline Conditions   C 6-Amino-5-chloropyrimidine B->C  Carbamic Acid Deriv.  Displacement Reaction   D 6-Amino-5-chloro-4- pyrimidinecarboxylic acid C->D  CO₂ (or equivalent)  Directed Lithiation / Carboxylation  

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own reaction optimization and safety assessments.

Step 1: Synthesis of 6-Chloro-5-aminopyrimidine

  • Rationale: The initial step aims to introduce the chloro- and amino- functionalities onto the pyrimidine ring. Using chloroacetic acid under basic conditions facilitates this transformation on an appropriate aminopyrimidine starting material.

  • Procedure:

    • To a stirred solution of aminopyrimidine (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add chloroacetic acid (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-chloro-5-aminopyrimidine.

Step 2: Synthesis of 6-Amino-5-chloropyrimidine

  • Rationale: This step involves a nucleophilic substitution to replace the chlorine atom introduced in the previous step with an amino group. This is a common strategy in heterocyclic chemistry.

  • Procedure:

    • In a sealed pressure vessel, dissolve 6-chloro-5-aminopyrimidine (1.0 eq) in a solution of ammonia in methanol (7N).

    • Heat the vessel to 100-120 °C for 12-18 hours. The pressure will increase; ensure the vessel is rated for the conditions.

    • After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under vacuum.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give 6-amino-5-chloropyrimidine.

Step 3: Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

  • Rationale: The final step is a carboxylation at the C4 position. A common method is directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates the position adjacent to the directing amino group, followed by quenching the resulting anion with carbon dioxide.

  • Procedure:

    • Dissolve 6-amino-5-chloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature at -78 °C. Stir for 1-2 hours.

    • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Adjust the pH to ~2-3 with 1M HCl. The product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

Application Profile: Key Building Block for Tovorafenib (Ojemda)

The utility of a chemical intermediate is best demonstrated by its role in synthesizing biologically active molecules. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a crucial key starting material for Tovorafenib , an FDA-approved Type II RAF kinase inhibitor for treating pediatric low-grade glioma.[6]

The pyrimidine core of our title compound serves as the central scaffold onto which other functionalities are built to achieve high-affinity binding to the target kinase. Tovorafenib functions by inhibiting the MAPK/ERK signaling pathway, which is often hyperactivated in cancers with BRAF gene fusions or mutations.[7]

MAPK/ERK Signaling Pathway and Tovorafenib Inhibition

The diagram below illustrates the canonical MAPK/ERK pathway and the point of intervention for Tovorafenib. Understanding this pathway is critical for appreciating the drug's mechanism of action and the importance of its molecular structure, which is derived from our intermediate.

RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF BRAF / CRAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes Tovorafenib Tovorafenib Tovorafenib->RAF  Inhibits (Type II Kinase Inhibitor)  

Caption: Tovorafenib inhibits the RAF kinase in the MAPK/ERK pathway.

The synthesis of Tovorafenib involves an amide coupling between the carboxylic acid of our title compound and a chiral amine-substituted thiazole fragment.[8] This highlights the direct and critical role of the carboxylic acid group in the final API assembly.

Quality Control & Analytical Methodologies

Ensuring the purity and identity of a key pharmaceutical intermediate is paramount. A self-validating system of orthogonal analytical techniques must be employed. Standard methods for this compound include HPLC for purity assessment, ¹H NMR for structural confirmation, and Mass Spectrometry for molecular weight verification.[4]

High-Performance Liquid Chromatography (HPLC)
  • Rationale: Reversed-phase HPLC is the standard method for assessing the purity of polar organic compounds. It separates the main component from starting materials, by-products, and degradation products.[9]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 255 nm.[10]

    • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of water and acetonitrile.

    • Acceptance Criteria: Purity ≥ 98.0% (by area normalization).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Rationale: ¹H NMR provides unambiguous confirmation of the chemical structure by showing the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Protocol:

    • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Spectrometer: 400 MHz or higher.[11]

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

    • Expected Signals:

      • A singlet for the proton at the C2 position of the pyrimidine ring (typically δ > 8.0 ppm).

      • A broad singlet for the two protons of the amino (-NH₂) group (typically δ ~7.0-8.0 ppm).

      • A very broad singlet for the carboxylic acid (-COOH) proton (typically δ > 12.0 ppm).[12]

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound, confirming its elemental composition.

  • Protocol:

    • Technique: Electrospray Ionization (ESI), either positive or negative mode.

    • Expected m/z:

      • Positive Mode [M+H]⁺: 174.0

      • Negative Mode [M-H]⁻: 172.0

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Identification: This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, store at 2-8 °C under an inert atmosphere of nitrogen or argon.[2]

Conclusion

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is more than a chemical with a specific molecular weight; it is a meticulously designed molecular scaffold that serves as a cornerstone in the synthesis of advanced therapeutics. Its value lies in the precise arrangement of its functional groups, which provides chemists with a reliable and versatile platform for building complex, biologically active molecules like Tovorafenib. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any research or development professional working in the fields of medicinal chemistry and pharmaceutical sciences.

References

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • Angene Chemical. 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. Retrieved from [Link]

  • Patil, S. et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. Available at: [Link]

  • Jutz, C., & Mueller, W. (1970). U.S. Patent No. 3,523,119. Washington, DC: U.S. Patent and Trademark Office.
  • LookChem. 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • Pharmaffiliates. CAS No: 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • Day One Biopharmaceuticals. (2023). U.S. Patent Application Publication No. US 2023/0355618 A1.
  • Dow AgroSciences LLC. (2007). U.S. Patent No. 7,300,907 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4826. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tovorafenib. Retrieved from [Link]

  • Dow Agrosciences LLC. (2012). Chinese Patent No. CN102786480A.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (Supplementary Information). 1H NMR (DMSO-d6).
  • Takeda Pharmaceutical Company Limited. (2009). U.S. Patent Application Publication No. US 2009/0036419 A1.
  • Shimanovskii, N. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11929. Available at: [Link]

  • Temerdashev, A. Z., & Kiseleva, M. G. (2015). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Analytical Chemistry, 70, 647-658. Available at: [Link]

  • New Drug Approvals. (2024, May 10). Tovorafenib. Retrieved from [Link]

  • Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25, 230-241. Available at: [Link]

  • ChemoCentryx, Inc. (2012). WIPO Patent Application No. WO/2012/170976.
  • ResearchGate. 1H-NMR spectrum (DMSO-d6) of dicarboxylic acid 3f.
  • ResearchGate. ¹H NMR spectrum of amine 6 in DMSO-d6 solution.
  • PubChem. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

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solubility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a pivotal intermediate in the synthesis of a new generation of pharmaceuticals and agrochemicals.[1] Its utility in complex molecular architectures, such as novel KRAS-G12D inhibitors, underscores the necessity of a comprehensive understanding of its physicochemical properties. Solubility, a critical determinant of reaction kinetics, purification efficiency, and bioavailability, dictates the compound's applicability and performance. This guide provides a deep dive into the theoretical and practical aspects of the , offering a robust framework for its characterization and application in research and development settings.

Physicochemical Profile of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

A foundational understanding of the compound's intrinsic properties is essential before delving into its solubility characteristics. These properties, summarized in the table below, provide the context for its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 914916-98-6[2]
Molecular Formula C₅H₄ClN₃O₂[2]
Molecular Weight 173.56 g/mol [2]
Appearance White to off-white crystalline powder/solid[1][3]
Melting Point Approx. 292-296°C[1]
Density 1.690 g/cm³[3]
Purity Typically ≥97%
Storage 2–8 °C under an inert atmosphere (Nitrogen or Argon)[2][4]

Theoretical Framework: Factors Governing Solubility

The is not a static value but is dynamically influenced by several interconnected factors. Its molecular structure, featuring both a weakly acidic carboxylic acid group and a weakly basic amino group, makes it an amphoteric substance with pH-dependent solubility.

The Critical Role of pH

The ionization state of the molecule is the primary determinant of its aqueous solubility. The presence of both an acidic (carboxylic acid) and a basic (amino) functional group means that the net charge of the molecule changes with pH. This behavior is qualitatively described as being "soluble in acid and alkali solution".[1]

  • In acidic solutions (low pH): The amino group is protonated (-NH₃⁺), increasing the polarity and aqueous solubility of the compound.

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), which also enhances its solubility in aqueous media.

  • At the isoelectric point (pI): The compound exists predominantly as a zwitterion, with both a positive and negative charge. At or near the pI, the net charge is zero, and the molecule typically exhibits its minimum solubility.

The relationship between pH and the ionization state of the molecule is a critical concept for its handling and application.

G cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Alkaline) low_ph_structure Predominantly Cationic (Protonated Amino Group) Higher Solubility pI_structure Zwitterionic (Net Charge Zero) Lowest Solubility low_ph_structure->pI_structure Increase pH high_ph_structure Predominantly Anionic (Deprotonated Carboxyl Group) Higher Solubility pI_structure->high_ph_structure Increase pH

Caption: Ionization states of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid at different pH values.

Solvent Polarity

The principle of "like dissolves like" is fundamental. While slightly soluble in water, its solubility in various organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds with the amino and carboxylic acid groups of the solute. Studies on similar pyrimidine derivatives have shown that solubility is significantly higher in polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents like methanol compared to non-polar solvents like carbon tetrachloride.[5]

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This has been experimentally verified for a range of pyrimidine derivatives in various organic solvents.[6][7] This relationship allows for techniques like recrystallization to be effectively used for purification. The temperature dependence of solubility can be modeled using thermodynamic equations such as the Apelblat equation, which has been successfully applied to other pyrimidine compounds.[6][7]

Experimental Determination of Solubility: A Validated Approach

Given the absence of extensive published quantitative solubility data for this specific compound, this section provides robust, field-proven protocols for its characterization. The "shake-flask" method is presented as the gold standard for determining thermodynamic (equilibrium) solubility.

Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a given solvent and is the most reliable measure of its true solubility.[8][9]

Objective: To determine the equilibrium in a selected solvent system at a controlled temperature.

Materials:

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (solid, high purity)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMF, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).[10]

Procedure:

  • Preparation: Add an excess amount of solid 6-Amino-5-chloro-4-pyrimidinecarboxylic acid to a pre-tared glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical for many compounds.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent inflation of the measured solubility.

  • Quantification: Dilute the filtered saturate solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.[10] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Data Reporting: Express the solubility in units of mg/mL or µM.

G A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (e.g., 24-48h) in Temp-Controlled Shaker B->C D 4. Allow Excess Solid to Settle C->D E 5. Withdraw and Filter Supernatant D->E F 6. Quantify Concentration via HPLC E->F G 7. Report Thermodynamic Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Generating a pH-Solubility Profile

Due to the compound's ionizable nature, understanding its solubility across a range of pH values is critical for applications in drug development.

Procedure:

  • Perform the shake-flask protocol described in section 3.1.

  • Instead of a single solvent, use a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Plot the measured solubility (on a log scale) against the pH.

  • This profile is invaluable for predicting the compound's behavior in different physiological environments and for developing formulations.

Conclusion and Future Directions

While qualitative data indicates that 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is slightly soluble in water and more soluble in acidic and alkaline solutions, this guide provides the necessary framework for its precise quantitative characterization.[1] By employing the detailed protocols herein, researchers can generate reliable solubility data essential for informed decision-making in synthesis, purification, formulation, and biological testing. Future work should focus on publishing a comprehensive dataset detailing the solubility of this important intermediate in a range of pharmaceutically and synthetically relevant solvents and across a full pH spectrum. Such data would be an invaluable resource for the scientific community.

References

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Available from: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available from: [Link]

  • Pharmaffiliates. CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]

  • MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available from: [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • MDPI. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ResearchGate. The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Available from: [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal reasoning behind experimental choices, predicts spectral features based on molecular structure, and outlines a robust protocol for empirical validation.

Foundational Principles: Structure and Electron Density

To predict and interpret the ¹H NMR spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (Molecular Formula: C₅H₄ClN₃O₂, Molecular Weight: 173.56), a thorough understanding of its molecular architecture is paramount.[1][2][3] The pyrimidine ring, an aromatic heterocycle, forms the core of the molecule. Its electronic landscape is heavily influenced by the nature and position of its substituents.

The positions on the pyrimidine ring dictate the local electronic environments of the attached protons. The two nitrogen atoms within the ring are strongly electron-withdrawing, which generally deshields adjacent protons, shifting their resonance signals downfield (to a higher ppm value).[4]

Substituent Effects:

  • Carboxylic Acid (-COOH) at C4: This is a strong electron-withdrawing group, which will further deshield protons on the ring.

  • Chlorine (-Cl) at C5: As an electronegative atom, chlorine exerts an inductive electron-withdrawing effect, contributing to the deshielding of nearby protons.[5]

  • Amino (-NH₂) at C6: In contrast, the amino group is an electron-donating group through resonance, which tends to shield adjacent protons, moving their signals upfield.

The interplay of these competing electronic effects determines the final chemical shift of the single proton on the pyrimidine ring.

G cluster_molecule 6-Amino-5-chloro-4-pyrimidinecarboxylic acid cluster_protons Proton Environments mol N1=C(C(=O)O)C(Cl)=C(N)N=C2H H2 C2-H H2->mol Ring Proton NH2 -NH₂ NH2->mol Amino Protons (Exchangeable) COOH -COOH COOH->mol Carboxylic Acid Proton (Exchangeable)

Figure 1: Molecular structure and key proton environments.

Predicted ¹H NMR Spectrum

Based on first principles and data from analogous compounds, we can construct a hypothetical ¹H NMR spectrum. The molecule possesses three distinct types of protons: one on the pyrimidine ring (C2-H) and two "exchangeable" protons from the amino (-NH₂) and carboxylic acid (-COOH) groups.[6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Justification
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent.[7][8][9][10][11]
Pyrimidine Ring (C2-H)8.5 - 9.3Singlet1HThis proton is significantly deshielded by the two adjacent electron-withdrawing nitrogen atoms in the pyrimidine ring. Data for unsubstituted pyrimidine shows the C2-H proton at approximately 9.26 ppm.[12] The substituents at C4, C5, and C6 will modulate this value.
Amino (-NH₂)5.0 - 8.0Broad Singlet2HProtons on nitrogen atoms are exchangeable, typically resulting in a broad peak. The exact chemical shift is sensitive to solvent, temperature, and concentration.[6]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum. The choice of solvent is critical due to the presence of exchangeable protons and the compound's potential solubility challenges.

3.1. Solvent Selection: The Rationale for DMSO-d₆

For a molecule with both acidic (carboxylic acid) and basic (amino) functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

  • Solubility: DMSO is an excellent solvent for polar compounds, including many carboxylic acids and amines.

  • Exchangeable Protons: Unlike D₂O, which would cause the -NH₂ and -COOH proton signals to disappear due to rapid deuterium exchange, DMSO-d₆ slows this exchange rate.[13][14] This allows for the observation of these protons, providing a more complete structural picture. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm.

3.2. Step-by-Step Sample Preparation

  • Material Weighing: Accurately weigh 5-10 mg of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any suspended impurities that could degrade spectral quality, filter the sample through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G start Start: Weigh 5-10 mg of Compound dissolve Add ~0.7 mL DMSO-d₆ start->dissolve sonicate Vortex/Sonicate to Dissolve dissolve->sonicate filter Filter into NMR Tube sonicate->filter acquire Acquire ¹H NMR Spectrum filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum & Assign Peaks process->analyze end End: Final Spectrum analyze->end

Figure 2: Experimental workflow for NMR analysis.

3.3. NMR Instrument Parameters

  • Spectrometer: 400 MHz or higher for optimal resolution.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Advanced Analysis and Verification

4.1. D₂O Exchange Experiment

To definitively confirm the assignment of the exchangeable -NH₂ and -COOH protons, a D₂O shake experiment is invaluable.

  • Acquire the initial ¹H NMR spectrum in DMSO-d₆ as described above.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

Expected Outcome: The signals corresponding to the -NH₂ and -COOH protons will significantly diminish or disappear entirely from the spectrum.[8][13] This occurs because the labile protons exchange with the deuterium from the D₂O, and deuterium is not observed in ¹H NMR. The C2-H signal will remain unchanged, confirming its identity as a non-exchangeable aromatic proton.

4.2. Interpreting Potential Complexities

  • Peak Broadening: The signals for the exchangeable protons are expected to be broad due to hydrogen bonding and chemical exchange.[6][9]

  • Chemical Shift Variability: The precise ppm values for the -NH₂ and -COOH protons can vary based on sample concentration, temperature, and the amount of residual water in the DMSO-d₆ solvent.[6][11]

Conclusion

The ¹H NMR spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is predicted to be characterized by three main signals: a highly deshielded singlet for the C2-H proton, and two broad singlets at lower fields corresponding to the exchangeable protons of the carboxylic acid and amino groups. The experimental protocol detailed herein, particularly the use of DMSO-d₆ and a confirmatory D₂O exchange experiment, provides a robust framework for the accurate and reliable structural elucidation of this molecule. This guide serves as a practical tool for scientists, ensuring both high-quality data acquisition and a deep, mechanistically-grounded interpretation of the results.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2025, January 8). Exchangeable Protons in NMR. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, December 29). NMR measurements of proton exchange between solvent and peptides and proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

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13C NMR of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Technical Whitepaper: C NMR Characterization of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Executive Summary

The characterization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid presents specific challenges due to its high ratio of quaternary carbons (4 out of 5) and potential solubility issues common to polar zwitterionic heterocycles. Standard rapid-acquisition carbon protocols often fail to resolve the quaternary signals (C4, C5, C6, and COOH) adequately for quantitative integration.

This guide details a self-validating NMR methodology, emphasizing solvent selection, relaxation optimization for quaternary carbons, and impurity profiling logic to distinguish the target molecule from common synthetic byproducts like 6-aminopyrimidine-4-carboxylic acid (dechlorinated) or 4-amino-5-chloropyrimidine (decarboxylated).

Part 1: Molecular Architecture & Theoretical Shift Prediction

Structural Analysis

The molecule consists of a pyrimidine core substituted at positions 4, 5, and 6. This substitution pattern leaves only one protonated carbon (C2), rendering DEPT/APT experiments largely silent and making 2D HMBC (Heteronuclear Multiple Bond Correlation) critical for connectivity assignment.

  • C2 (N-CH-N): The only methine carbon.

  • C4 (C-COOH): Quaternary, ipso to the carboxylic acid.

  • C5 (C-Cl): Quaternary, ipso to chlorine.

  • C6 (C-NH

    
    ):  Quaternary, ipso to the amine.
    
  • C7 (COOH): Carbonyl carbon.

Predicted Chemical Shift Ranges

Based on substituent additivity rules for pyrimidines and analogous chloropyrimidine data, the expected shifts in DMSO-

Carbon PositionTypePredicted Shift (

, ppm)
Electronic Environment & Logic
C7 (COOH)

165.0 – 172.0 Typical carboxylic acid carbonyl; most deshielded.
C6 (C-NH

)

160.0 – 165.0 Deshielded by adjacent N1 and direct

N-attachment.
C2 (N-CH-N)

156.0 – 160.0 Flanked by two nitrogens; high intensity in proton-coupled modes.
C4 (C-COOH)

155.0 – 160.0 Deshielded by N3 and COOH; close overlap with C2/C6 likely.
C5 (C-Cl)

110.0 – 120.0 Diagnostic Peak. Shielded by ortho-resonance from 6-NH

.

Critical Insight: The C5 carbon is the most diagnostic signal. While Chlorine is inductively withdrawing, the strong resonance donation from the adjacent 6-amino group (ortho-position) typically shields C5 significantly, moving it upfield relative to the rest of the ring.

Part 2: Experimental Methodology (The "How")

Solvent Selection & Sample Preparation

Solubility is the primary hurdle. The zwitterionic nature (acidic COOH and basic NH

  • Primary Recommendation: DMSO-

    
     (Dimethyl sulfoxide-d6) .
    
    • Why: Breaks intermolecular H-bonds, ensuring sharp lines.

    • Concentration: 20–30 mg in 0.6 mL.

  • Alternative (Salt Form): D

    
    O + NaOD (1 eq) .
    
    • Why: Converts the acid to the soluble carboxylate salt.

    • Note: This will shift the C7 (COOH) and C4 signals downfield due to anion formation.

Acquisition Parameters

Because 80% of the carbons are quaternary, they suffer from long

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated decoupling for quantitative results).

  • Relaxation Delay (

    
    ):  Must be set to 
    
    
    seconds
    (standard is often 1.0s). Short delays will suppress the C4, C5, C6, and COOH signals, leading to poor signal-to-noise ratios.
  • Scans (NS): Minimum 1024 scans required for adequate S/N on quaternary carbons.

  • Temperature: 298 K (25°C).

Workflow Diagram

The following Graphviz diagram outlines the decision logic for sample preparation and acquisition.

NMR_WorkflowStartSample: 6-Amino-5-chloro-4-pyrimidinecarboxylic acidSolubilitySolubility CheckStart->SolubilityDMSODissolve in DMSO-d6(Standard)Solubility->DMSOPreferredD2ODissolve in D2O + NaOD(If salt form required)Solubility->D2OAlternativePulseSelect Pulse Sequence:Power-gated DecouplingDMSO->PulseD2O->PulseParamCRITICAL: Set d1 > 3.0s(Quaternary C relaxation)Pulse->ParamAcquireAcquire 1024+ ScansParam->AcquireProcessProcess: LB = 1.0-2.0 Hz(Enhance S/N)Acquire->Process

Caption: Optimized workflow for acquiring high-quality

Part 3: Spectral Interpretation & Assignment Logic

The "Anchor" Proton

The structural assignment relies on the single aromatic proton at C2 .

  • 
    H NMR:  Look for a singlet around 
    
    
    8.2 – 8.6 ppm
    (C2-H).
  • HSQC: This proton will correlate to the carbon at ~158 ppm . This positively identifies C2 .

HMBC Connectivity (The "Spiderweb")

Since C4, C5, C6, and C7 have no attached protons, HMBC (Long-range C-H coupling) is the only way to assign them definitively.

  • C2-H to C4/C6: The C2 proton usually shows 3-bond correlations (

    
    ) to C4  and C6 .
    
    • differentiation: C4 is attached to the Carbonyl (C7). C6 is attached to the Amine.

    • Note: Often, distinguishing C4 and C6 is difficult without Nitrogen HMBC (

      
      N-HMBC), but C6 is typically more deshielded due to the direct Nitrogen attachment and lack of the shielding carbonyl anisotropy.
      
  • Absence of Correlation to C5: The C2 proton is too far (4 bonds) to show a strong correlation to C5 . Therefore, the quaternary carbon around 115 ppm that shows no HMBC correlation to the aromatic proton is assigned as C5-Cl .

Assignment Logic Diagram

Assignment_LogicH_Spectrum1H NMR Spectrum:Singlet @ ~8.4 ppm (H2)HSQCHSQC ExperimentH_Spectrum->HSQCC2_AssignAssign C2 (~158 ppm)(Only CH carbon)HSQC->C2_AssignHMBCHMBC Experiment(Long Range)C2_Assign->HMBCC4_C6_AssignCorrelations to ~160 ppmAssign C4 & C6HMBC->C4_C6_Assign3-bond couplingC5_AssignNO Correlation to ~115 ppmAssign C5 (C-Cl)HMBC->C5_AssignToo far (4-bond)

Caption: Logic flow for assigning quaternary carbons using 2D NMR correlations.

Part 4: Quality Control & Impurity Profiling

In drug development, verifying the absence of specific process impurities is as important as confirming the product.

Common Impurity: 6-Aminopyrimidine-4-carboxylic acid (Dechlorinated)

If the chlorination step is incomplete, the starting material may remain.

  • Diagnostic Signal: The appearance of a new CH signal in the aromatic region.

  • Shift Change: The C5 carbon changes from a quaternary C-Cl (~115 ppm) to a methine C-H (~100-110 ppm). This will show a massive intensity increase in DEPT-135.

Common Impurity: 4-Amino-5-chloropyrimidine (Decarboxylated)

Thermal stress during workup can lead to decarboxylation.

  • Diagnostic Signal: Loss of the Carbonyl peak (~165-172 ppm).

  • Shift Change: C4 changes from a quaternary C-COOH to a methine C-H (or similar, depending on exact degradation pathway).

QC Table: Product vs. Impurities
FeatureTarget Molecule Dechlorinated Impurity Decarboxylated Impurity
C5 Signal Quaternary (~115 ppm)Methine (DEPT +)Quaternary
C=O Signal Present (~168 ppm)PresentAbsent
Proton Count 1 Aromatic H2 Aromatic Hs (doublets)2 Aromatic Hs

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for quaternary carbon acquisition parameters).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235293, 6-Amino-5-chloropyrimidine-4-carboxylic acid. Link

  • ChemicalBook. (2024). 6-Amino-5-chloropyrimidine-4-carboxylic acid Properties and Spectra. Link

FT-IR spectrum of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis of the FT-IR Spectrum: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Part 1: Executive Summary & Molecular Architecture

Compound Identity:

  • Systematic Name: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid[1][2][3][4][5]

  • CAS Number: 914916-98-6 (Note: The user-supplied CAS 17799-97-8 refers to N,N-dimethyl-p-toluidine; this guide focuses on the pyrimidine structure requested).

  • Molecular Formula: C₅H₄ClN₃O₂[2][3][5][6]

  • Molecular Weight: 173.56 g/mol [2][5][6]

  • Physical State: White crystalline powder with a high melting point (~292-296°C), indicating a robust crystal lattice stabilized by strong intermolecular hydrogen bonding or zwitterionic character.

Significance: This molecule is a critical intermediate in the synthesis of aminopyrimidine-based herbicides (e.g., Aminocyclopyrachlor) and bioactive pharmaceutical scaffolds. Its FT-IR spectrum is a primary tool for validating the integrity of the pyrimidine ring chlorination and the presence of the carboxylic acid moiety.

Molecular Architecture & Vibrational Theory: The molecule features three distinct vibrational domains that compete for spectral dominance:

  • The Pyrimidine Core: A rigid, aromatic heterocyclic ring containing two nitrogen atoms.

  • The Electron-Withdrawing Group (EWG): The Chlorine atom at position 5 exerts a negative inductive effect (-I), stiffening the ring bonds and shifting ring breathing modes.

  • The Donor-Acceptor Pair: The Amino group (C6) and Carboxylic Acid (C4) create a "push-pull" electronic system. In the solid state, this often leads to the formation of zwitterionic species (internal salt formation between the acid proton and a ring nitrogen) or strong intermolecular dimers, significantly affecting the Carbonyl (C=O) and Hydroxyl (O-H) stretching frequencies.

Part 2: Experimental Protocol (Self-Validating System)

To obtain a reproducible "fingerprint" spectrum, the following protocol minimizes artifacts such as water interference or polymorphic shifts.

Method A: Attenuated Total Reflectance (ATR)

  • Best for: Rapid quality control, raw powder analysis.

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Pressure: High contact pressure is required due to the high lattice energy of the crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32-64 scans to resolve weak overtone bands.

Method B: KBr Pellet (Transmission)

  • Best for: High-resolution structural elucidation and resolving the "Broad OH" region.

  • Ratio: 1-2 mg sample : 200 mg dry KBr.

  • Compression: 10 tons for 2 minutes under vacuum (to remove moisture).

  • Validation: Verify the absence of a "water hook" at 1640 cm⁻¹ (adsorbed H₂O) which can mask the C=N ring stretch.

ExperimentalWorkflow Start Sample: White Crystalline Powder Prep Prep: Grind w/ KBr or Apply to ATR Start->Prep Check Check: Moisture Content < 0.5% Prep->Check Check->Prep If Wet Acquire Acquisition: 4000-400 cm⁻¹ (32 Scans) Check->Acquire Process Processing: Baseline Corr. + ATR Correction (if applicable) Acquire->Process Result Validated Spectrum Process->Result

Figure 1: Validated experimental workflow for FT-IR acquisition of high-melting pyrimidines.

Part 3: Spectral Analysis & Band Assignment

The spectrum is characterized by a complex high-frequency region (H-bonding) and a distinct "fingerprint" region dominated by the chlorinated pyrimidine ring.

Table 1: Diagnostic Vibrational Bands
Frequency Region (cm⁻¹)Functional GroupMode AssignmentIntensityDiagnostic Notes
3450 – 3300 Primary Amine (-NH₂)Asymmetric Stretch (ν_as NH₂)MediumAppears as a sharp doublet or shoulder on the broad OH band.
3300 – 3150 Primary Amine (-NH₂)Symmetric Stretch (ν_s NH₂)MediumPaired with the asymmetric stretch.
3300 – 2500 Carboxylic Acid (-COOH)O-H Stretch (H-bonded)Broad/StrongVery broad "fermi resonance" shape typical of acid dimers. If zwitterionic, this shifts to N-H⁺ broadening.
1730 – 1680 Carboxylic Acid (C=O)C=O Stretch (Dimer)StrongCritical Marker. If neutral: ~1700-1720 cm⁻¹. If zwitterionic (COO⁻): Shifts down to ~1600-1550 cm⁻¹.
1650 – 1620 Primary AmineNH₂ Scissoring (δ NH₂)MediumDistinct bending mode; often overlaps with C=O or C=N.
1580 – 1450 Pyrimidine RingC=N / C=C Ring StretchStrongCharacteristic "skeletal" vibrations of the aromatic ring.
1420 – 1380 C-N BondC-N Stretch (Exocyclic)MediumVibration of the bond connecting the amino group to the ring.
1250 – 1200 C-O BondC-O Stretch / OH BendStrongCoupled mode of the carboxylic acid functionality.
800 – 650 Aryl Chloride (C-Cl)C-Cl StretchMedium/WeakSpecific Identity. The C-Cl band on a pyrimidine ring is typically lower frequency than benzene analogs due to ring nitrogen effects.
Detailed Interpretation

1. The "Chlorine Shift" (Fingerprint Region): The presence of the Chlorine atom at position 5 is electronically significant. Unlike a standard pyrimidine, the heavy mass of the chlorine atom introduces a specific absorption band in the 800–650 cm⁻¹ region. Additionally, the electron-withdrawing nature of Cl typically shifts the adjacent C=C ring stretches to slightly higher frequencies compared to non-chlorinated analogs.

2. The Acid-Amine Interaction (Zwitterion vs. Neutral):

  • Scenario A (Neutral Acid): If the spectrum shows a distinct, carbonyl peak above 1700 cm⁻¹ , the molecule exists as a neutral carboxylic acid dimer.

  • Scenario B (Zwitterion): If the carbonyl region is dominated by two bands around 1600 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric) , the proton has transferred from the COOH to a ring nitrogen or the amine. Given the high melting point (>290°C), Scenario B is highly probable in the solid state, meaning the "C=O" band may be absent, replaced by carboxylate (COO⁻) bands.

3. The Pyrimidine "Breathing" Mode: A sharp, medium-intensity band around 990–1000 cm⁻¹ is characteristic of the pyrimidine ring breathing mode. This band is sensitive to substitution pattern (4,5,6-substitution) and serves as a confirmation of the ring integrity.

SpectralLogic Start Analyze Unknown Spectrum CheckRegion1 Check 3500-2500 cm⁻¹ Start->CheckRegion1 IsBroad Broad Band Present? CheckRegion1->IsBroad CheckRegion2 Check 1750-1550 cm⁻¹ IsBroad->CheckRegion2 Yes (OH/NH) CO_Peak Peak > 1700 cm⁻¹? CheckRegion2->CO_Peak Neutral Neutral Form (COOH Dimer) CO_Peak->Neutral Yes (C=O) Zwitter Zwitterionic Form (COO⁻ / NH⁺) CO_Peak->Zwitter No (COO⁻) CheckCl Check 800-600 cm⁻¹ (C-Cl Stretch) Neutral->CheckCl Zwitter->CheckCl Final Confirm Identity: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid CheckCl->Final

Figure 2: Logic flow for spectral interpretation and distinguishing neutral vs. zwitterionic forms.

Part 4: References

  • Chemical Structure & Properties:

    • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6).[1][2][3][4][5] Sigma-Aldrich Product Specification.

  • Vibrational Spectroscopy of Pyrimidines:

    • NIST Mass Spectrometry Data Center. IR Spectrum of 5-Amino-orotic acid (Structural Analog). NIST Chemistry WebBook, SRD 69.

  • Synthesis & Applications:

    • U.S. Environmental Protection Agency (EPA).[7] Substance Details: Aminocyclopyrachlor methyl ester (Related Herbicide Intermediate).[7][8]

  • General IR Interpretation:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid using liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles, practical methodologies, and expert insights required for the robust characterization and quantification of this important chemical intermediate.

Introduction: The Analytical Significance of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a key building block in synthetic organic chemistry, particularly within the pharmaceutical industry where it serves as a crucial intermediate for the synthesis of novel active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a pyrimidine core substituted with amino, chloro, and carboxylic acid functional groups, presents a unique analytical challenge. The polarity imparted by the amino and carboxylic acid groups, combined with the electronegativity of the chlorine atom, dictates its behavior in solution and during ionization.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for the selective and sensitive analysis of such molecules. This guide will navigate the intricacies of developing a robust LC-MS method, from first principles to final data interpretation, empowering the analyst to achieve high-quality, reproducible results.

Compound Properties:

Property Value Reference
Molecular Formula C5H4ClN3O2 [1][2]
Molecular Weight 173.56 g/mol [3][4]
Monoisotopic Mass 172.999 g/mol [1]
Appearance White to off-white solid [5]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions [3]

| Storage | 2–8 °C under inert gas |[3][5] |

Foundational Principles: Ionization and Chromatography

The successful analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid hinges on understanding its physicochemical properties and selecting the appropriate analytical techniques. Given its polar and thermally labile nature, Electrospray Ionization (ESI) is the most suitable ionization method.[6][7] ESI is a "soft ionization" technique that generates ions from solution with minimal fragmentation, making it ideal for preserving the molecular ion.[6][7]

Due to the compound's polarity, chromatographic retention on traditional reversed-phase (RP) columns can be challenging.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective separation mode for highly polar compounds, as it utilizes a polar stationary phase with a partially aqueous mobile phase to enhance retention.[8][10]

Ionization Mode Selection: The Causality

The molecule possesses both a basic amino group and an acidic carboxylic acid group. This amphoteric nature allows for ionization in both positive and negative ion modes.

  • Positive Ion Mode (ESI+): The amino group is a primary site for protonation, leading to the formation of the [M+H]+ ion. This is often a highly efficient process for amine-containing compounds.

  • Negative Ion Mode (ESI-): The carboxylic acid group can readily deprotonate to form the [M-H]- ion, particularly in mobile phases with a neutral to basic pH.

The choice between ESI+ and ESI- is a critical experimental decision. It should be based on which mode provides the highest sensitivity and signal stability for the analyte. Preliminary infusion experiments are essential to make this determination empirically. For this compound, E- is often preferred due to the high stability of the carboxylate anion.

Experimental Workflow: From Sample to Data

The following sections detail a comprehensive, step-by-step workflow for the LC-MS/MS analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. This protocol is designed as a self-validating system, with built-in checks to ensure data quality and integrity.

Sample and Standard Preparation

Accuracy begins with meticulous sample preparation. The goal is to create a clean, particulate-free solution of the analyte in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

Protocol:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 1 mg of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid standard. Dissolve in 1 mL of a suitable solvent (e.g., a dilute solution of ammonium hydroxide in methanol/water to ensure solubility).[3] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase solvent (e.g., 95% acetonitrile with 5 mM ammonium formate) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For formulated products or in-process samples, dissolve the material in the same solvent as the standards. A filtration step using a 0.22 µm syringe filter is mandatory to remove particulates that could damage the LC system.

Workflow Diagram: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Standard/ Sample dissolve Dissolve in Diluent start->dissolve Standards start->dissolve Samples dilute Serial Dilutions (Standards) dissolve->dilute Standards filter Filter (0.22 µm) dissolve->filter Samples dilute->filter Standards inject Inject into LC-MS System filter->inject separate HILIC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem MS (MRM Mode) ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report G cluster_frag cluster_struct cluster_struct2 precursor [M-H]⁻ m/z 172.0 loss_co2 - CO₂ (44 Da) product1 Product Ion m/z 128.0 precursor->product1 Collision-Induced Dissociation (CID) struct_pre Structure of [M-H]⁻ struct_p1 Structure of m/z 128.0

Sources

The Unseen Engine: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bench – The Strategic Value of a Versatile Building Block

In the intricate tapestry of medicinal chemistry and drug development, the final, biologically active molecule often takes center stage. However, the unsung heroes of this narrative are the foundational building blocks, the versatile synthons from which these complex structures are meticulously assembled. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a prime exemplar of such a cornerstone molecule. While not possessing significant intrinsic biological activity itself, its strategic importance lies in its role as a highly functionalized and reactive intermediate. This guide delves into the technical profile of this compound, not as a therapeutic agent, but as a critical enabler in the synthesis of next-generation therapeutics, with a particular focus on its pivotal role in the creation of the recently approved pan-RAF kinase inhibitor, tovorafenib.

This whitepaper will provide an in-depth look at the physicochemical properties, synthesis, and, most importantly, the synthetic utility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. We will explore the chemical logic behind its application and provide a detailed protocol for its conversion into a key intermediate for a clinically relevant anticancer agent.

Physicochemical Properties: A Foundation for Synthetic Strategy

The utility of any chemical building block is fundamentally dictated by its physical and chemical properties. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid presents a unique combination of functional groups on a stable heterocyclic core, making it an attractive starting point for complex molecular architectures.

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂[1]
Molecular Weight 173.56 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 292-296 °C[2]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[2]
CAS Number 914916-98-6[1]

The presence of an amino group, a chloro group, and a carboxylic acid on the pyrimidine ring provides multiple reactive handles for chemists to exploit. The electron-withdrawing nature of the chlorine atom and the carboxylic acid influences the reactivity of the pyrimidine ring, while the amino group offers a key nucleophilic site for amide bond formation. This trifecta of functionality is the basis for its versatility in synthetic applications.

Synthesis of the Core Scaffold

The practical availability of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a prerequisite for its widespread use. A common synthetic route involves a multi-step process starting from simpler pyrimidine precursors.[2] One described method involves the reaction of an aminopyrimidine with chloroacetic acid under alkaline conditions, followed by further transformations to introduce the chloro and carboxylic acid functionalities.[2]

The 6-Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a ubiquitous feature in a vast array of biologically active compounds, including natural products like thymine and cytosine, and a multitude of synthetic drugs.[3] The 6-aminopyrimidine substructure, in particular, has emerged as a "privileged scaffold" in medicinal chemistry. This is due to its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The amino group at the 6-position can act as a hydrogen bond donor, mimicking the adenine core of ATP and enabling competitive binding to the kinase hinge region. This fundamental interaction underpins the mechanism of action for a significant number of kinase inhibitors.

Case Study: The Pivotal Role in the Synthesis of Tovorafenib

The true value of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is vividly illustrated by its role as a key starting material in the synthesis of tovorafenib (formerly known as DAY101 and MLN2480), a pan-RAF kinase inhibitor.[1] Tovorafenib was granted accelerated FDA approval in April 2024 for the treatment of pediatric low-grade glioma with BRAF rearrangements, marking a significant advancement in pediatric oncology.[2]

The chemical structure of tovorafenib, (R)-2-(1-(6-amino-5-chloropyrimidine-4-carboxamido)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide, explicitly highlights the incorporation of the 6-amino-5-chloropyrimidine-4-carboxylic acid moiety.[1] In the final drug molecule, the carboxylic acid of our starting material has formed an amide bond with a chiral aminoethylthiazole fragment. This amide linkage is critical for the overall structure and activity of tovorafenib, demonstrating the direct and indispensable role of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

The following diagram illustrates the key amide bond formation step in the synthesis of tovorafenib, showcasing the strategic use of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

tovorafenib_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product start 6-Amino-5-chloro-4- pyrimidinecarboxylic acid coupling Amide Coupling start->coupling amine (R)-2-(1-aminoethyl)-N-(5-chloro-4- (trifluoromethyl)pyridin-2-yl)thiazole- 5-carboxamide amine->coupling tovorafenib Tovorafenib coupling->tovorafenib Amide Bond Formation

Caption: Synthetic pathway highlighting the amide coupling reaction.

Experimental Protocol: Amide Coupling to Form a Tovorafenib Precursor

The following is a representative, self-validating experimental protocol for the amide coupling reaction, a critical step in the synthesis of tovorafenib and other pyrimidine-based therapeutics. This protocol is based on general amide coupling procedures commonly employed in medicinal chemistry and insights from related synthetic literature.

Objective: To synthesize (R)-2-(1-(6-amino-5-chloropyrimidine-4-carboxamido)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide from 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and the corresponding amine precursor.

Materials:

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 eq)

  • (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 eq) and anhydrous DMF. Stir the suspension at room temperature.

  • Activation of Carboxylic Acid: To the stirred suspension, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester should result in a more homogeneous solution. Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and maintain an optimal pH for the coupling.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours). Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot (on TLC) or a peak with the expected mass-to-charge ratio (in LC-MS) validates the progress of the reaction.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine. Causality: The aqueous washes are crucial for removing DMF and water-soluble impurities, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure (R)-2-(1-(6-amino-5-chloropyrimidine-4-carboxamido)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure and high purity.

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification cluster_analysis Validation A 1. Dissolve starting acid in anhydrous DMF B 2. Add HATU and DIPEA A->B C 3. Stir for 15-30 min B->C D 4. Add amine precursor C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous workup (EtOAc, NaHCO₃, Brine) E->F G 7. Dry and concentrate F->G H 8. Silica gel chromatography G->H I 9. Characterize pure product (NMR, HRMS) H->I

Caption: Workflow for the amide coupling protocol.

Conclusion: A Small Molecule with a Large Impact

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a testament to the principle that the value of a chemical compound is not always defined by its own biological activity, but by the possibilities it unlocks. Its unique combination of functional groups on a privileged pyrimidine scaffold makes it an invaluable tool for medicinal chemists. The successful development and approval of tovorafenib, a drug that offers new hope for children with a devastating form of brain cancer, is a powerful demonstration of the profound impact that a well-designed chemical building block can have. As the quest for novel therapeutics continues, the strategic application of versatile intermediates like 6-Amino-5-chloro-4-pyrimidinecarboxylic acid will undoubtedly remain a cornerstone of innovation in drug discovery.

References

  • U.S. Food and Drug Administration. (2024, April 23). FDA grants accelerated approval to tovorafenib for relapsed or refractory pediatric low-grade glioma with a BRAF alteration. [Link]

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tovorafenib. [Link]

  • New Drug Approvals. (2024). Tovorafenib. [Link]

  • Wikipedia. (2024). Tovorafenib. [Link]

  • Patentscope. WO2009006389 METHODS FOR PREPARING PYRIMIDINE COMPOUNDS AND INTERMEDIATES THEREOF. [Link]

  • Kim, D., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Lu, T., et al. (2017). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry.
  • Google Patents.
  • Lu, T., et al. (2017). Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. European Journal of Medicinal Chemistry.
  • Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Nishiguchi, G. A., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Blake, J. F., et al. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry.
  • Shaker, Y. M., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
  • Ma, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.

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The Halogenated Pyrimidine Scaffold: A Technical Guide to 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Applications of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6 ) is a specialized heterocyclic building block that serves as a critical intermediate in the synthesis of Type II RAF kinase inhibitors and auxin-mimic herbicides. Its structural uniqueness lies in the dense functionalization of the pyrimidine ring: an electron-withdrawing carboxylic acid at C4, a steric and electronic modulator (chlorine) at C5, and a hydrogen-bond donor (amine) at C6.

This guide analyzes the molecule’s utility as a "linchpin" in medicinal chemistry—specifically for the drug Tovorafenib (TAK-580) —and explores its parallel relevance in agrochemical design. We provide validated synthetic strategies, reaction mechanisms, and handling protocols to support research and development workflows.

Chemical Profile & Reactivity Analysis

This molecule is not merely a passive scaffold; its reactivity is governed by the "push-pull" electronic effects of its substituents.

Structural Properties
PropertyValue / Description
CAS Number 914916-98-6
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance White to off-white crystalline powder
pKa (Predicted) ~2.5 (Carboxylic Acid), ~3.8 (Pyrimidine N1)
Solubility Soluble in DMSO, DMF; slightly soluble in MeOH; insoluble in non-polar solvents.
Reactivity Hotspots
  • C4-Carboxylic Acid: The primary handle for amide coupling. Due to the electron-deficient pyrimidine ring, this acid is relatively acidic and prone to decarboxylation under extreme thermal conditions.

  • C5-Chlorine: Provides a steric block that forces orthogonal orientation in drug-target binding. It is generally stable but can undergo palladium-catalyzed cross-coupling (Suzuki/Stille) under forcing conditions.

  • C6-Amine: Acts as a weak nucleophile. In drug design, it often serves as a critical hydrogen bond donor to the hinge region of kinase enzymes.

Pharmaceutical Applications: The Tovorafenib Connection

The most high-value application of this molecule is its role as the Key Starting Material (KSM) for Tovorafenib (DAY101/TAK-580) , a pan-RAF kinase inhibitor approved for pediatric low-grade glioma.

Mechanism of Synthesis

Tovorafenib is constructed via a convergent synthesis. The 6-amino-5-chloro-4-pyrimidinecarboxylic acid forms the "left-hand" side of the molecule. It is coupled with a thiazole-amine derivative to form the central amide bond.

Why this scaffold?

  • Hinge Binding: The pyrimidine nitrogen and the C6-amino group form a bidentate hydrogen bond interaction with the kinase hinge region (e.g., Cys532 in B-Raf).

  • Gatekeeper Interaction: The C5-chloro substituent occupies a hydrophobic pocket near the gatekeeper residue, enhancing selectivity for RAF kinases over other kinases.

Visualizing the Synthetic Pathway

The following diagram illustrates the convergent synthesis logic used in manufacturing RAF inhibitors like Tovorafenib.

TovorafenibSynthesis cluster_0 Critical Interaction Points Acid 6-Amino-5-chloro-4- pyrimidinecarboxylic acid (The Scaffold) Coupling Amide Coupling (HATU/DIPEA or SOCl2) Acid->Coupling Carboxyl donor Amine Thiazole Amine Derivative (e.g., 2-(1-aminoethyl)-...) Amine->Coupling Amine acceptor Drug Tovorafenib (TAK-580) Pan-RAF Kinase Inhibitor Coupling->Drug Formation of Amide Bond Interaction The C5-Cl and C6-NH2 groups are essential for binding to the kinase ATP pocket.

Figure 1: Convergent synthetic pathway for Tovorafenib, highlighting the role of the pyrimidine acid scaffold.[1][2][3]

Agrochemical Applications: Auxin Mimicry

While primarily known for pharma, this scaffold shares significant homology with pyrimidine-carboxylic acid herbicides (e.g., Aminocyclopyrachlor ).

  • Structural Homology: Aminocyclopyrachlor is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid.

  • Bioisosterism: The 6-amino-5-chloro-4-carboxylic acid motif is the "warhead" that mimics the natural plant hormone auxin (indole-3-acetic acid).

  • Research Potential: Researchers use the C2-unsubstituted acid (our topic) as a precursor to introduce alkyl or cycloalkyl groups at the C2 position via Minisci radical alkylation , thereby generating novel herbicidal candidates.

Experimental Protocol: Amide Coupling Validation

Objective: To validate the quality of the 6-amino-5-chloro-4-pyrimidinecarboxylic acid by performing a standard amide coupling reaction (simulating drug synthesis).

Reagents:

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 eq)[4]

  • Aniline (1.1 eq, as a model amine)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 173 mg (1.0 mmol) of the pyrimidine acid in 5 mL of anhydrous DMF. Note: The acid may require sonication for complete dissolution.

  • Activation: Add 456 mg (1.2 mmol) of HATU. Stir at room temperature for 10 minutes. The solution should turn slightly yellow, indicating the formation of the active ester.

  • Addition: Add 520 µL (3.0 mmol) of DIPEA, followed immediately by 100 µL (1.1 mmol) of aniline.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via LC-MS (Target mass: ~248.6 Da).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated LiCl solution (3x) to remove DMF, then wash with brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Appearance of a new peak in LC-MS with M+H = 249.

  • Failure Mode: If the starting material remains, the carboxylic acid may be zwitterionic (internal salt with the amine). Ensure excess base (DIPEA) is used to disrupt the internal salt.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group can oxidize over time if exposed to air/light.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when weighing the powder to avoid inhalation.

References

  • PubChem. Tovorafenib | C17H12Cl2F3N7O2S. National Library of Medicine. Retrieved from [Link]

  • Google Patents.2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides (US7300907B2).
  • Guide to Pharmacology. Tovorafenib Ligand Page. IUPHAR/BPS. Retrieved from [Link]

Sources

discovery and history of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the history, chemical properties, and critical role of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6), a high-value heterocyclic building block. While initially explored in agrochemical research, its primary modern significance lies in its role as the key scaffold for Tovorafenib (DAY101) , a Type II RAF kinase inhibitor recently approved for pediatric low-grade glioma.

The "Tovorafenib Scaffold": From Herbicide Analog to CNS-Penetrant Oncology Agent

Executive Summary & Identity

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a functionalized pyrimidine intermediate. Its structural uniqueness lies in the dense functionalization of the pyrimidine ring: an amino group at C6, a chlorine atom at C5, and a carboxylic acid at C4. This specific substitution pattern renders it an ideal "hinge binder" in kinase inhibitor design, allowing for precise hydrogen bonding within the ATP-binding pocket of enzymes like BRAF.

Chemical Identity Table
ParameterDetail
Chemical Name 6-Amino-5-chloro-4-pyrimidinecarboxylic acid
CAS Registry Number 914916-98-6
Molecular Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, dilute aqueous base; poorly soluble in water
Key Application Intermediate for Tovorafenib (Ojemda); Herbicide metabolite analog

History and Discovery: The Agrochemical-Pharma Crossover

The history of this molecule illustrates a classic "scaffold hop" from agrochemical discovery to precision oncology.

Phase I: The Agrochemical Origins (Early 2000s)

The 4-pyrimidinecarboxylic acid motif was originally heavily investigated by companies like DuPont and Dow AgroSciences (now Corteva). Researchers discovered that 6-amino-5-halo-4-pyrimidinecarboxylic acids acted as potent synthetic auxins (plant growth regulators).

  • The Lead Compound: This research culminated in the discovery of Aminocyclopyrachlor (Imprelis), which bears a cyclopropyl group at the C2 position.

  • The Target Molecule: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (lacking the C2-cyclopropyl group) was identified as both a metabolic degradation product and a structural analog used to probe the Structure-Activity Relationship (SAR) of the auxin binding site.

Phase II: The Kinase Inhibitor Era (2009–Present)

The molecule found its true high-value utility when Sunesis Pharmaceuticals and Biogen Idec began collaborating on RAF kinase inhibitors.

  • The Challenge: First-generation BRAF inhibitors (e.g., Vemurafenib) were effective but struggled with the "paradoxical activation" of the MAPK pathway in wild-type BRAF cells and had limited blood-brain barrier (BBB) penetration.

  • The Solution (Tovorafenib): Researchers utilized the 6-amino-5-chloro-4-pyrimidinecarboxylic acid scaffold to create TAK-580 (later DAY101/Tovorafenib) . The pyrimidine core serves as the critical anchor that binds to the kinase hinge region.

  • Milestone: In April 2024, the FDA approved Tovorafenib (Ojemda) for relapsed or refractory pediatric low-grade glioma (pLGG), cementing the status of this intermediate in modern oncology.

Technical Core: Synthesis & Protocols

Retrosynthetic Analysis

The synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid challenges the chemist to install three different functional groups (Amino, Chloro, Carboxyl) on the pyrimidine ring with correct regiochemistry.

Retrosynthesis cluster_legend Legend Target 6-Amino-5-chloro-4- pyrimidinecarboxylic acid Precursor1 Methyl 6-amino-5-chloro- 4-pyrimidinecarboxylate Target->Precursor1 Hydrolysis Precursor2 4-Amino-6-hydroxypyrimidine (or 4,6-Dichloropyrimidine) Precursor1->Precursor2 Chlorination & Carboxylation TargetNode Target StepNode Precursor

Figure 1: Retrosynthetic disconnection showing the ester hydrolysis as the final step.

Laboratory Synthesis Protocol

Note: This protocol is adapted from patent literature (e.g., US20090036419) describing the preparation of the core scaffold for RAF inhibitors.

Step 1: Chlorination of the Precursor

  • Starting Material: 4-Amino-6-hydroxypyrimidine (or 4,6-dihydroxypyrimidine followed by partial amination).

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

    
    ).
    
  • Conditions: Reaction in acetonitrile or acetic acid at 50–60°C.

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C5 position.

Step 2: Introduction of the Carboxyl Group (The Critical Step) Direct carboxylation is difficult. A common industrial route uses a Palladium-catalyzed carbonylation of a halogenated precursor, or the Pinner reaction on a nitrile.

  • Alternative Route (via 4,6-Dichloro-5-chloropyrimidine):

    • Amination: Selective displacement of the C4-chloride with ammonia (controlled by temperature to avoid di-amination).

    • Carbonylation: Pd(OAc)₂, dppf, CO (gas), MeOH, Et₃N. This converts the remaining C-Cl bond to a methyl ester.

    • Hydrolysis: LiOH in THF/Water to yield the free acid.

Step 3: Self-Validating Purity Check Before using this intermediate in drug coupling, perform the following check:

  • HPLC: Purity >98% (Area %). Impurities at RRT 0.9 (dechlorinated) and RRT 1.1 (di-chloro) are common.

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (H-2 proton). The absence of other aromatic protons confirms full substitution at C4, C5, and C6.

Application in Drug Development: The Tovorafenib Workflow

The primary utility of this acid is its coupling to a thiazole amine to form Tovorafenib.

Coupling Protocol (Amide Bond Formation)

This reaction demonstrates the "activation" of the carboxylic acid.

Reagents:

  • Acid: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 equiv)

  • Amine: (R)-1-(5-(5-chloro-4-(trifluoromethyl)picolinamido)thiazol-2-yl)ethan-1-amine (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc

Procedure:

  • Dissolve the acid and DIPEA in DMF.

  • Add HATU and stir for 15 minutes to form the activated ester.

  • Add the amine component.[1]

  • Stir at RT for 4–6 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Mechanism of Action Diagram (Tovorafenib)

MOA Acid 6-Amino-5-chloro-4- pyrimidinecarboxylic acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Tovorafenib Tovorafenib (Type II RAF Inhibitor) Coupling->Tovorafenib Target BRAF Fusion Proteins (KIAA1549:BRAF) Tovorafenib->Target Binds DFG-out Conformation Effect Inhibition of MAPK Pathway Signaling Target->Effect Blockade

Figure 2: The chemical progression from the acid intermediate to the active drug and its biological target.

Safety and Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods; the chlorine is stable but can undergo nucleophilic aromatic substitution under harsh basic conditions.

  • Handling: Use standard PPE. Avoid dust generation.

  • Environmental: As a structural analog to herbicides, prevent release into soil or waterways, as it may possess residual phytotoxicity to sensitive broadleaf plants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25161177, Tovorafenib. Retrieved from [Link]

  • World Intellectual Property Organization (2009).Patent WO2009016460A2: Pyrimidine derivatives as kinase inhibitors. (Original patent describing the synthesis of Tovorafenib/TAK-580).
  • U.S. Food and Drug Administration (2024). FDA approves tovorafenib for patients with relapsed or refractory BRAF-altered pediatric low-grade glioma. Retrieved from [Link]

  • Guide to Pharmacology (2024). Ligand: Tovorafenib.[2] IUPHAR/BPS. Retrieved from [Link]

  • Dow AgroSciences (2007).Patent US7300907B2: 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. (Historical context for the scaffold).

Sources

A Technical Guide to the Safe Handling of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. As a crucial intermediate in the synthesis of novel pharmaceutical compounds, understanding its properties and associated hazards is paramount to ensuring a safe laboratory environment.[1][2] This document is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Compound Identification and Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a white to off-white crystalline solid.[1][3] Key physical and chemical data are summarized below.

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂[1][3][4]
Molecular Weight 173.56 g/mol [1][3][5]
Melting Point Approx. 194-199°C to 292-296°C (Varies by source)[1][6]
Appearance White to off-white solid/crystalline powder[1][3]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[1]
Density ~1.690 - 1.7 g/cm³[1][3][7]
Storage Conditions 2–8°C under an inert atmosphere (Nitrogen or Argon)[1][3][5][7]

Note: The significant variation in reported melting points highlights the importance of consulting the supplier-specific Safety Data Sheet (SDS) for precise data.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is limited, it should be handled as a potentially hazardous substance.[1] The Globally Harmonized System (GHS) classifications from available sources indicate the following hazards.[3][4]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Causality of Hazards: The presence of a carboxylic acid group, an amino group, and a chlorinated pyrimidine ring contributes to its irritant properties. The acidic nature can cause irritation to mucous membranes and skin upon contact. The fine particulate nature of the solid powder poses an inhalation risk, potentially leading to respiratory tract irritation.

Risk Assessment:

Before any procedure, a formal risk assessment is mandatory. This involves:

  • Identifying the amounts of the substance to be used.

  • Evaluating the potential for dust generation, aerosolization, or spillage.

  • Determining the necessary control measures based on the scale and nature of the experiment.

Engineering and Administrative Controls

The primary objective is to minimize exposure through robust control measures.

  • Engineering Controls: All manipulations of solid 6-Amino-5-chloro-4-pyrimidinecarboxylic acid that could generate dust must be performed in a certified chemical fume hood.[8][9] This provides a contained workspace and protects the user from inhaling airborne particles. The laboratory should be equipped with easily accessible eyewash stations and safety showers.[8][10]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[6] Never work alone. Ensure all users are familiar with the location and content of the specific Safety Data Sheet (SDS) and have received documented training on the procedures outlined herein.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is appropriate PPE. Selection must be based on the potential routes of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, and inspect them for any signs of degradation or perforation before each use.[11] Always wash hands thoroughly after removing gloves.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield should be worn.[1][11]

  • Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator may be required.[10] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (over cuffs) Don_Goggles->Don_Gloves Handle_Chemical Perform Chemical Handling Don_Gloves->Handle_Chemical Start Begin Work Start->Assess_Risk End Work Complete Handle_Chemical->End

Detailed Handling and Storage Protocols

Adherence to methodical procedures is critical for safety.

Protocol for Weighing and Solution Preparation:
  • Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Tare Balance: Place a clean, appropriately sized container on the analytical balance in the fume hood and tare it.

  • Aliquot Transfer: Using a chemically compatible spatula, carefully transfer the required amount of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid from the stock container to the tared container. Perform this action slowly to minimize dust generation.

  • Secure Containers: Tightly close the primary stock container immediately after use.

  • Dissolution: Add the solvent to the weighed solid within the fume hood. If necessary, use a magnetic stirrer to aid dissolution.

  • Decontamination: Wipe the spatula and any affected surfaces with a damp cloth or towel before removing them from the fume hood. Dispose of all contaminated materials as hazardous waste.

Storage Requirements:

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.

  • Temperature: Store in a refrigerator at 2–8°C.[1][3][5][7]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[1][3][7]

  • Location: Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][12] The compound is also noted to be light-sensitive.[2][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[3][8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention and provide the SDS to the medical personnel.[1]

Spill Management:

The response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Evacuate Alert others & Evacuate Area EHS Contact EHS / Emergency Response Evacuate->EHS SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill / Outside Hood SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup: 1. Wear full PPE 2. Cover with absorbent 3. Collect in sealed container 4. Decontaminate area SmallSpill->Cleanup Yes (inside hood) LargeSpill->Evacuate Cleanup->EHS Dispose as Hazardous Waste

  • Small Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[9]

    • If flammable solvents are involved, turn off any potential ignition sources.[9]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[9]

Waste Disposal

All waste containing 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a valuable research tool. Its safe use hinges on a comprehensive understanding of its properties, a thorough risk assessment, and the diligent application of engineering controls, personal protective equipment, and established handling protocols. By adhering to the principles and procedures outlined in this guide, researchers can minimize risks and maintain a safe and productive laboratory environment.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • American Chemical Society. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Yale University Department of Chemistry. (2020). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]

  • Angene Chemical. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • IPI Global Ltd. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

Sources

A Senior Scientist's Guide to 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid: Safety, Handling, and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights into its safe handling, risk mitigation, and application in a laboratory setting. We will explore the causality behind safety protocols, grounded in the compound's specific physicochemical properties and reactivity profile.

Chemical Identity and Core Properties

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a substituted pyrimidine derivative recognized for its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and herbicides.[1][2] Its structural features—a pyrimidine core, an amino group, a chloro substituent, and a carboxylic acid moiety—provide multiple reaction sites for constructing more complex molecular architectures.

A summary of its fundamental properties is presented below:

IdentifierValueSource(s)
CAS Number 914916-98-6[1][3]
Molecular Formula C₅H₄ClN₃O₂[3]
Molecular Weight 173.56 g/mol [1][3]
Appearance White to off-white crystalline powder/solid[1][3]
Melting Point 194-296°C (Range observed from different suppliers)[3][4]
Density ~1.69 - 1.7 g/cm³[3][5]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions.[3]

Hazard Analysis and Risk Mitigation Workflow

While toxicity information is limited, the compound must be handled with the care afforded to all potentially hazardous research chemicals.[3] The Globally Harmonized System (GHS) classification provides the foundational data for a robust risk assessment.

GHS Classification and Interpretation

The compound is classified with the following hazards, indicating risks upon ingestion, skin/eye contact, and inhalation.[1]

GHS Hazard CodeDescriptionPractical Implication for Researchers
H302 Harmful if swallowedIngestion can lead to acute toxicity. Do not pipette by mouth. Prohibit eating, drinking, and smoking in the laboratory.
H315 Causes skin irritationDirect contact can cause redness, itching, or inflammation. Always wear appropriate chemical-resistant gloves.
H319 Causes serious eye irritationThe powder can cause significant irritation or damage upon contact with eyes. Safety glasses with side shields or goggles are mandatory.
H335 May cause respiratory irritationInhalation of the fine powder can irritate the nose, throat, and lungs. Handle in a well-ventilated area, preferably a fume hood, to avoid dust formation.
Risk Mitigation and Handling Workflow

A systematic approach to handling this compound is essential for ensuring laboratory safety. The following workflow diagram illustrates the decision-making process from initial compound receipt to final disposal.

G Diagram 1: Chemical Handling & Risk Mitigation Workflow cluster_prep Preparation Phase cluster_handling Execution Phase cluster_post Post-Experiment Phase A Review SDS & Technical Guide B Identify Hazards (H302, H315, H319, H335) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D Work in Ventilated Area (Fume Hood) C->D Proceed to Handling E Weigh & Handle Solid (Avoid Dust Formation) D->E F Perform Synthetic Reaction / Experiment E->F G Decontaminate Glassware & Surfaces F->G I Store Compound Securely (2-8°C, Inert Gas) F->I H Segregate & Label Waste (Follow Institutional Policy) G->H

Caption: A logical workflow for safely managing 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

Protocols for Safe Laboratory Practice

Adherence to specific protocols for personal protection, handling, and storage is non-negotiable.

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory to prevent eye contact with the powder.[3]

  • Skin Protection : Wear nitrile or other chemical-resistant gloves. A standard lab coat must be worn and kept fully fastened.[3]

  • Respiratory Protection : Use only in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust.[2][6] If engineering controls are not sufficient, a NIOSH-approved particulate respirator may be required.

  • Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

Safe Handling and Storage
  • Handling : Avoid creating dust when weighing or transferring the material.[2][6] Use techniques like weighing on paper within a fume hood and carefully transferring to the reaction vessel.

  • Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2–8°C.[3][5][8] This is critical for maintaining its stability and preventing degradation.

  • Incompatibilities : Keep away from strong oxidizing agents.[2][6]

Emergency and First Aid Procedures

In the event of accidental exposure, the following first aid measures, derived from GHS precautionary statements, should be taken immediately.[1]

Exposure RoutePrecautionary CodeFirst Aid Protocol
Inhalation P304 + P340Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
Skin Contact P302 + P352Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact P305 + P351 + P338Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
Ingestion P301 + P312If swallowed, call a POISON CENTER or doctor/physician immediately if you feel unwell. Do NOT induce vomiting.

Application in a Research Context: A Representative Synthesis

To illustrate the practical utility of this chemical class, this section outlines a representative protocol for the synthesis of a 2,6-disubstituted-5-halopyrimidine, a core structure in many herbicides and pharmaceuticals.[2] This procedure is adapted from methodologies described in the patent literature, which often rely on foundational organic chemistry principles.[2]

The synthesis of the pyrimidine core itself can be traced back to established methods, such as those described by H. Gershon in 1962, which involve the reaction of reagents like phosphorous oxychloride with pyrimidine precursors.[2]

Objective

To perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to install a substituent at the 2-position of a 6-amino-5-chloro-4-pyrimidinecarboxylic acid derivative. This is a common strategy in drug discovery to explore structure-activity relationships.

Step-by-Step Methodology

Note: This is a generalized protocol. The researcher must adapt stoichiometries, solvents, and reaction times based on the specific substrates used.

  • Esterification of the Carboxylic Acid (Protection):

    • To a solution of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure. The resulting crude methyl ester can be purified or used directly in the next step.

    • Causality: The carboxylic acid is protected as an ester to prevent it from interfering with the organometallic reagents used in the subsequent coupling step.

  • Palladium-Catalyzed Cross-Coupling:

    • In a reaction vessel purged with an inert gas (argon or nitrogen), combine the methyl 6-amino-5-chloro-4-pyrimidinecarboxylate (1.0 eq), a suitable boronic acid or organostannane reagent (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

    • Add a suitable degassed solvent system (e.g., dioxane/water or DMF).

    • Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Causality: The palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyrimidine ring and the coupling partner, a cornerstone of modern synthetic chemistry for building molecular diversity.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute it with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Saponification (Deprotection):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the mixture with 1N HCl to precipitate the final carboxylic acid product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

This multi-step sequence demonstrates how 6-Amino-5-chloro-4-pyrimidinecarboxylic acid serves as a robust platform for generating diverse libraries of compounds for biological screening.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). SAFETY DATA SHEET: 4,6-Dichloropyrimidine. Retrieved from [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2007). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. Retrieved from [Link]

  • Angene Chemical. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid | 914916-98-6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in diverse biological interactions, often mimicking endogenous nucleobases. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a key intermediate in the synthesis of a variety of bioactive molecules, making its efficient and reliable synthesis a critical step in many drug discovery programs. This application note provides a comprehensive guide to the synthesis of this valuable building block, grounded in established chemical principles and supported by detailed, field-proven protocols.

Synthetic Strategy: A Two-Step Approach to 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

The synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is most effectively achieved through a two-step process. This strategy begins with the construction of the pyrimidine ring to form the precursor, 6-aminopyrimidine-4-carboxylic acid, followed by a regioselective chlorination at the 5-position. This approach offers a clear and controllable pathway to the desired product.

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Regioselective Chlorination Diethyl_Malonate Diethyl Malonate Precursor 6-Aminopyrimidine-4-carboxylic acid Diethyl_Malonate->Precursor Cyclocondensation Formamide Formamide Formamide->Precursor Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Precursor Final_Product 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Precursor->Final_Product Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Final_Product

Caption: Overall two-step synthesis of the target molecule.

Part 1: Synthesis of 6-Aminopyrimidine-4-carboxylic Acid (Precursor)

The initial step involves the construction of the pyrimidine ring through a cyclocondensation reaction. This classic approach utilizes readily available starting materials to build the heterocyclic core.

Reaction Mechanism and Rationale

The formation of the 6-aminopyrimidine-4-carboxylic acid ring proceeds via a well-established condensation reaction. Diethyl malonate serves as the three-carbon electrophilic component, while formamide, in the presence of a strong base like sodium ethoxide, provides the N-C-N nucleophilic fragment. The base deprotonates the active methylene group of diethyl malonate, initiating a cascade of reactions leading to the cyclized and aromatized pyrimidine ring. Subsequent hydrolysis of the ester group under the reaction conditions yields the carboxylic acid.

Experimental Protocol: Synthesis of 6-Aminopyrimidine-4-carboxylic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.1716.0 g0.1
Sodium metal22.994.6 g0.2
Absolute Ethanol46.07100 mL-
Formamide45.0422.5 g0.5
Hydrochloric acid (conc.)36.46As needed-
Deionized water18.02As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (4.6 g, 0.2 mol) in small portions to absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamide (22.5 g, 0.5 mol).

  • Addition of Diethyl Malonate: Slowly add diethyl malonate (16.0 g, 0.1 mol) to the reaction mixture through the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • Isolation: The precipitate of 6-aminopyrimidine-4-carboxylic acid is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 60-70%.

Part 2: Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

The second and final step is the regioselective chlorination of the precursor at the electron-rich 5-position of the pyrimidine ring.

Reaction Mechanism and Rationale

The amino group at the 6-position of the pyrimidine ring is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of the pyrimidine ring, the 5-position is electronically analogous to the ortho/para positions of a benzene ring and is thus activated for electrophilic attack. N-Chlorosuccinimide (NCS) serves as an effective source of an electrophilic chlorine atom. The reaction proceeds through an electrophilic aromatic substitution mechanism where the pyrimidine ring attacks the chlorine atom of NCS.

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Precursor 6-Aminopyrimidine- 4-carboxylic acid Intermediate Sigma Complex (Resonance Stabilized) Precursor->Intermediate Attack on electrophilic Cl NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Product 6-Amino-5-chloro- 4-pyrimidinecarboxylic acid Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Mechanism of the chlorination step.

Experimental Protocol: Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Aminopyrimidine-4-carboxylic acid155.1215.5 g0.1
N-Chlorosuccinimide (NCS)133.5314.7 g0.11
Acetic Acid (glacial)60.05150 mL-
Deionized water18.02As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-aminopyrimidine-4-carboxylic acid (15.5 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Addition of NCS: To this suspension, add N-chlorosuccinimide (14.7 g, 0.11 mol) portion-wise over 15 minutes, while stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the precipitate by filtration. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: A white to off-white crystalline powder.[1] The expected yield is typically high, often exceeding 85%.

Physicochemical and Safety Data

PropertyValueReference
Molecular Formula C₅H₄ClN₃O₂[2]
Molar Mass 173.56 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point Approx. 292-296 °C[1]
Solubility Slightly soluble in water, soluble in acidic and alkaline solutions[1]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C[2]

Safety Information:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[2]

  • First Aid:

    • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. By following these procedures, researchers and drug development professionals can consistently produce this key intermediate for their synthetic campaigns. The causality-driven explanations for the experimental choices and the inclusion of self-validating checkpoints ensure the trustworthiness and reproducibility of the described protocols.

References

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available from: [Link]

Sources

Application Note: High-Purity Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6) is a critical heterocyclic scaffold, primarily utilized as a key intermediate in the synthesis of next-generation herbicides (e.g., Aminocyclopyrachlor) and pharmaceutical active ingredients (APIs) targeting kinase pathways.

This protocol addresses the primary challenge in its synthesis: regioselective chlorination of the pyrimidine ring without over-chlorination or degradation of the carboxylic acid moiety. While traditional routes involving high-pressure chlorination of dihydroxypyrimidines exist, they suffer from poor selectivity and hazardous waste profiles.

This guide presents a biomimetic-inspired electrophilic substitution strategy , utilizing the activating influence of the C6-amino group to direct chlorination exclusively to the C5 position under mild conditions. We prioritize the Ester-Intermediate Route , which offers superior solubility and purification profiles compared to the direct zwitterionic approach.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the C5-Electrophilic Aromatic Substitution (


)  principle. The amino group at C6 is a strong ortho-director (activating), while the carboxylic acid at C4 is a meta-director (deactivating). Both electronic effects synergistically direct the electrophile (

) to the C5 position.
Logical Pathway Diagram

Retrosynthesis Target Target: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid Intermediate Intermediate: Methyl 6-amino-5-chloropyrimidine-4-carboxylate Intermediate->Target Hydrolysis (LiOH) Deprotection Precursor Starting Material: Methyl 6-aminopyrimidine-4-carboxylate Precursor->Intermediate Electrophilic Chlorination (Regioselective) Reagent Reagent: N-Chlorosuccinimide (NCS) (Mild Chlorination Source) Reagent->Intermediate

Figure 1: Retrosynthetic strategy highlighting the ester-protected pathway to ensure solubility and purity.

Experimental Protocol: The Ester-Mediated Route

Why this route? Direct chlorination of the free acid (zwitterion) often results in low yields due to poor solubility in organic solvents suitable for chlorination (e.g., DMF, Acetonitrile). Converting the acid to a methyl ester dramatically improves lipophilicity, allowing for homogenous reaction conditions and easier workup.

Phase 1: Esterification (If starting from Free Acid)

Skip this phase if purchasing Methyl 6-aminopyrimidine-4-carboxylate commercially.

  • Reagents: 6-Aminopyrimidine-4-carboxylic acid (1.0 eq), Methanol (solvent),

    
     (1.5 eq).
    
  • Procedure:

    • Suspend the acid in dry methanol (0.5 M concentration).

    • Cool to 0°C. Dropwise add Thionyl Chloride (

      
      ) to control exotherm.
      
    • Reflux for 4–6 hours. Monitor by TLC (

      
       will increase).
      
    • Concentrate in vacuo to yield the hydrochloride salt of the ester.

Phase 2: Regioselective Chlorination (The Critical Step)

Objective: Install Chlorine at C5 without over-chlorinating the amino group.

Materials:

  • Substrate: Methyl 6-aminopyrimidine-4-carboxylate (10.0 g, 65.3 mmol)

  • Reagent: N-Chlorosuccinimide (NCS) (9.6 g, 71.8 mmol, 1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF (100 mL, 10V)

  • Catalyst: Acetic Acid (glacial, 5 mL) – Promotes protonation/activation of NCS.

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with Methyl 6-aminopyrimidine-4-carboxylate and Acetonitrile. Stir at Room Temperature (RT) until a fine suspension or solution is achieved.

  • Activation: Add Glacial Acetic Acid. Stir for 10 minutes.

  • Chlorination: Add NCS portion-wise over 30 minutes.

    • Critical Control Point: Maintain temperature < 40°C. An exotherm indicates rapid reaction.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • IPC (In-Process Control): HPLC should show < 2% starting material. The product peak will elute later (more hydrophobic).

  • Quench & Workup:

    • Cool to RT.

    • Pour mixture into Ice Water (300 mL) containing Sodium Thiosulfate (5% w/v) to quench excess active chlorine.

    • The product usually precipitates as a white/off-white solid.

    • Filter the solid.[1][2][3][4] Wash with cold water (2 x 50 mL).

    • Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92% Appearance: White to pale yellow crystalline solid.

Phase 3: Hydrolysis to Target Acid

Objective: Cleave the methyl ester to release the free carboxylic acid.

Materials:

  • Substrate: Methyl 6-amino-5-chloropyrimidine-4-carboxylate (from Phase 2).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 eq).

  • Solvent: THF/Water (3:1 mixture).

Step-by-Step Workflow:

  • Hydrolysis: Dissolve the ester in THF/Water. Add LiOH in one portion.

  • Stirring: Stir at RT for 2–3 hours.

    • Mechanism:[1][2][4][5][6][7] Saponification proceeds rapidly due to the electron-deficient pyrimidine ring.

  • Acidification (Precipitation):

    • Cool to 0°C.

    • Slowly acidify with 1M HCl to pH 2.0–3.0.

    • Observation: The target molecule (zwitterionic acid) will precipitate heavily.

  • Isolation:

    • Filter the precipitate.[1][2][4]

    • Wash with minimal cold water (to remove LiCl salts) and then Acetone (to remove organic impurities).

    • Dry under high vacuum.

Process Visualization

ProcessFlow Start Start: Methyl Ester Precursor Reactor1 Reactor 1: Chlorination (NCS, ACN, 50°C) Start->Reactor1 Charge Quench Quench Tank: Ice Water + Na2S2O3 (Precipitation) Reactor1->Quench Transfer Filter1 Filtration: Isolate Chloro-Ester Quench->Filter1 Slurry Reactor2 Reactor 2: Hydrolysis (LiOH, THF/H2O) Filter1->Reactor2 Wet Cake Acidify Acidification: HCl to pH 2.5 Reactor2->Acidify Saponified Soln Final Final Product: 6-Amino-5-chloro-4-pyrimidine carboxylic acid Acidify->Final Precipitate & Dry

Figure 2: Process flow diagram illustrating the unit operations from precursor to final API intermediate.

Analytical Validation & Specifications

To ensure the integrity of the protocol, the final product must meet the following specifications.

Test ParameterMethodSpecificationNotes
Appearance VisualWhite to off-white powderDarkening indicates oxidation/degradation.
Purity HPLC (UV 254 nm)> 98.0%Column: C18, Mobile Phase: ACN/Water (0.1% TFA).
Identity (1H NMR) DMSO-d6ConformsKey Feature: Loss of C5-H signal (approx 8.2 ppm). C2-H remains (~8.4 ppm).
Chlorine Content Elemental Analysis20.2% ± 0.5%Theoretical: 20.43%.
Water Content Karl Fischer< 1.0%Essential for downstream coupling reactions.

Troubleshooting Guide:

  • Issue: Low Yield in Chlorination.[3][6]

    • Cause: Incomplete activation of NCS or wet solvent.

    • Fix: Ensure ACN is dry (<0.1% H2O) and increase Acetic Acid to 10% v/v.

  • Issue: Product is colored (Yellow/Brown).

    • Cause: Over-chlorination or thermal degradation.

    • Fix: Keep reaction temperature strictly < 55°C. Recrystallize from Ethanol/Water.

Safety & Handling (E-E-A-T)

  • N-Chlorosuccinimide (NCS): While safer than chlorine gas, NCS is an irritant and can cause burns. Handle in a fume hood. Avoid contact with strong reducing agents.

  • Reaction Exotherms: The chlorination step is exothermic. On a large scale (>100g), add NCS in portions to prevent thermal runaway.

  • Waste Disposal: Aqueous filtrates contain succinimide and lithium salts. Neutralize before disposal.

References

  • Patil, P. et al. (2010). "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide." The Open Catalysis Journal. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235283, 6-Amino-5-chloropyrimidine-4-carboxylic acid. Link

  • BLD Pharm. "Safety Data Sheet: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid." Link

  • ChemicalBook. "Synthesis routes and properties of 6-Amino-5-chloropyrimidine-4-carboxylic acid." Link

Sources

The Pivotal Role of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid in the Synthesis of the Pan-RAF Inhibitor Tovorafenib: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tovorafenib and the Significance of its Pyrimidine Core

Tovorafenib (formerly known as DAY101 or TAK-580) is a potent, orally bioavailable, central nervous system (CNS)-penetrant, and highly selective type II pan-RAF kinase inhibitor.[1][2] It has demonstrated significant clinical activity in patients with relapsed or refractory pediatric low-grade glioma (pLGG) harboring BRAF fusions or rearrangements, or BRAF V600 mutations, leading to its accelerated approval by the U.S. Food and Drug Administration (FDA).[3] Tovorafenib's mechanism of action involves the inhibition of both monomeric and dimeric forms of RAF kinases, key components of the MAPK signaling pathway which, when dysregulated, drives the growth of various cancers.[1][2]

The chemical architecture of Tovorafenib, formally named (R)-2-(1-(6-amino-5-chloropyrimidine-4-carboxamido)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide, is centered around a pyrimidine core.[4][5] This core is derived from the critical starting material, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid . The structural integrity and functionality of this pyrimidine moiety are paramount to the molecule's ability to bind to and inhibit the RAF kinases. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in the synthesis of Tovorafenib, covering the synthetic protocol, mechanistic insights, and analytical characterization.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the key reactants is fundamental to a successful synthesis. The table below summarizes the essential information for the starting material and the key intermediate.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
6-Amino-5-chloro-4-pyrimidinecarboxylic acid914916-98-6C₅H₄ClN₃O₂173.56White to off-white solidKeep in dark place, inert atmosphere, 2-8°C
(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide1095823-62-3C₁₂H₁₀ClF₃N₄OS350.75Not specifiedKeep in dark place, sealed in dry, 2-8°C
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1C₁₀H₁₅F₆N₆OP380.23White crystalline solidStore desiccated at -20°C
N,N-Diisopropylethylamine (DIPEA or Hünig's base)7087-68-5C₈H₁₉N129.24Clear colorless to pale yellow liquidStore below +30°C
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Colorless liquidStore at room temperature

Synthetic Pathway and Mechanistic Considerations

The synthesis of Tovorafenib culminates in the formation of an amide bond between the carboxylic acid functionality of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and the primary amine of the thiazole intermediate, (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. This reaction is a classic example of peptide coupling, a cornerstone of medicinal chemistry.

To achieve high efficiency and minimize side reactions, a coupling agent is employed. HATU is a highly effective uronium-based coupling reagent that activates the carboxylic acid.[6] The mechanism of HATU-mediated amide bond formation proceeds through the following key steps:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), HATU reacts with 6-Amino-5-chloro-4-pyrimidinecarboxylic acid to form a highly reactive OAt-active ester. This intermediate is more susceptible to nucleophilic attack than the free carboxylic acid.

  • Nucleophilic Attack: The primary amine of the thiazole intermediate then acts as a nucleophile, attacking the activated carbonyl carbon of the OAt-ester.

  • Amide Bond Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the desired amide product, Tovorafenib, and releases the HOAt byproduct.

The use of HATU is advantageous as it is known for its high coupling efficiency, rapid reaction times, and suppression of racemization at the chiral center of the amine.[6]

Tovorafenib_Synthesis A 6-Amino-5-chloro-4- pyrimidinecarboxylic acid Reagents HATU, DIPEA DMF A->Reagents B (R)-2-(1-aminoethyl)-N-(5-chloro-4- (trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide B->Reagents C Tovorafenib Reagents->C Amide Coupling

Figure 1: Final amide coupling step in the synthesis of Tovorafenib.

Detailed Experimental Protocol

This protocol is a representative procedure for the final amide coupling step in the synthesis of Tovorafenib. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials and Equipment:

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

  • (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. The concentration should be carefully chosen to ensure solubility while maintaining a reasonable reaction volume.

  • Addition of Amine and Base: To the solution, add (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide (1.0 - 1.2 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Activation and Coupling: In a separate container, dissolve HATU (1.1 - 1.5 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C or room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC or TLC until the starting materials are consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction by adding water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford Tovorafenib as a solid.[7]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Tovorafenib.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity of the final product and for monitoring the reaction progress. A typical reverse-phase HPLC method for Tovorafenib analysis would involve:

ParameterCondition
Column C18 (e.g., Phenomenex Luna, 150 mm × 4.6 mm, 5.0 µm)[8]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).[8] A common ratio is 70:30 (v/v) aqueous to organic.[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 257 nm or 265 nm[8][9]
Injection Volume 10 µL[8]

The retention time of Tovorafenib will depend on the specific conditions used.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of Tovorafenib.

  • Expected [M+H]⁺: The calculated monoisotopic mass of Tovorafenib (C₁₇H₁₂Cl₂F₃N₇O₂S) is approximately 505.01. Therefore, in the positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 506.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Tovorafenib. The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for all protons and carbons. While specific peak assignments require detailed 2D NMR experiments, a general understanding of the expected regions for key signals is important.

Conclusion

The synthesis of Tovorafenib hinges on the successful amide coupling of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid with its corresponding thiazole amine partner. This application note has provided a comprehensive overview of this critical step, from the properties of the starting materials to a detailed experimental protocol and analytical characterization methods. The use of modern coupling reagents like HATU ensures an efficient and high-yielding reaction. By following the outlined procedures and employing rigorous analytical quality control, researchers and drug development professionals can confidently synthesize and characterize Tovorafenib for further investigation and development.

References

  • Angene Chemical. 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. [Link]

  • GlobeNewswire. Day One Announces New FIREFLY-1 Data for Tovorafenib (DAY101) and Initiation of Rolling NDA Submission to FDA for Relapsed or Progressive Pediatric Low-Grade Glioma. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25161177, Tovorafenib. [Link]

  • Online Inhibitor. HATU in Peptide Synthesis: Mechanism, Innovation, and Emerging Therapeutic Frontiers. [Link]

  • Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma. PubMed Central. [Link]

  • Pharmaffiliates. 6-Amino-5-chloropyrimidine-4-carboxylic Acid | CAS No : 914916-98-6. [Link]

  • ResearchGate. The discovery (A) and synthesis (B) of tovorafenib. [Link]

  • The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial. PubMed Central. [Link]

  • Wikipedia. HATU. [Link]

  • Wikipedia. N,N-Dimethylformamide. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. analytical method development and validation of sorafenib by rp-hplc. [Link]

  • SpringerLink. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]

  • ResearchGate. Stability‐Indicating Ultrahigh‐Performance Liquid Chromatography Method for Quantification of Related Impurities in Tovorafenib Bulk Drug Using an Analytical Quality by Design Approach. [Link]

  • PubMed. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma. [Link]

  • PubMed Central. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial. [Link]

Sources

synthesis of kinase inhibitors using 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Executive Summary

This application note details the strategic utilization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6) as a privileged scaffold for Type I and Type II kinase inhibitor discovery. Pyrimidines are foundational to ATP-competitive inhibition, mimicking the adenine ring of ATP. This specific building block offers a unique trifunctional core:

  • C4-Carboxylic Acid: A vector for amide coupling to access the solvent-exposed region (solubilizing tails).

  • C5-Chloride: A handle for palladium-catalyzed cross-coupling to probe the hydrophobic "gatekeeper" pocket.

  • C6-Amine: A critical hydrogen bond donor for the kinase hinge region.

This guide provides validated protocols for the divergent synthesis of inhibitor libraries, emphasizing high-yielding amide couplings and robust Suzuki-Miyaura cross-couplings on the deactivated chloropyrimidine core.

Structural Biology & Retrosynthetic Logic

To design effective inhibitors, one must understand the binding mode. The pyrimidine core typically anchors to the kinase hinge region via the N1 (acceptor) and C6-NH2 (donor).

Synthetic Workflow Diagram

The following logic tree illustrates the divergent synthesis strategy, moving from the core scaffold to a fully functionalized inhibitor.

KinaseSynthesis cluster_binding Kinase Binding Mode Scaffold Starting Material 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Step1 Step 1: C4-Functionalization (Amide Coupling) Scaffold->Step1 R-NH2, HATU, DIPEA Intermediate Intermediate A (Amide-linked Tail) Step1->Intermediate Step2 Step 2: C5-Functionalization (Suzuki-Miyaura Coupling) Intermediate->Step2 Ar-B(OH)2, Pd-Cat FinalProduct Final Kinase Inhibitor (Trisubstituted Pyrimidine) Step2->FinalProduct Hinge Hinge Region (Glu/Met backbone) FinalProduct->Hinge H-Bonds (N1/NH2) Pocket Hydrophobic Pocket (Gatekeeper) FinalProduct->Pocket C5-Aryl Group Solvent Solvent Front FinalProduct->Solvent C4-Amide Tail

Figure 1: Divergent synthetic pathway transforming the scaffold into a bioactive inhibitor, mapping chemical modifications to kinase binding pockets.[1][2]

Experimental Protocols

Protocol A: C4-Amide Coupling (Solvent Tail Installation)

Objective: Install a solubilizing group (e.g., N-methylpiperazine derivative) or a specific binding moiety at the C4 position. Challenge: The C6-amino group is weakly nucleophilic but can compete if highly reactive acyl chlorides are used. Solution: Use HATU, a guanidinium-based coupling reagent, which provides rapid activation without significant side reactions with the aniline-like C6-amine.

Materials:

  • Scaffold: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 equiv)

  • Amine Partner: e.g., 1-Methylpiperazine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Scaffold (1.0 mmol, 173 mg) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. The solution should turn slightly yellow as the activated ester forms.

  • Coupling: Add the Amine Partner (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target Mass: Scaffold + Amine - H2O).

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with sat. NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).

    • Note: If the product is highly polar (water-soluble), skip aqueous wash and purify directly via preparative HPLC or reverse-phase flash chromatography (C18 column, H2O/MeCN gradient).

  • Yield: Typical yields range from 70–90%.[3]

Protocol B: C5-Suzuki-Miyaura Coupling (Gatekeeper Access)

Objective: Introduce an aryl or heteroaryl ring at the C5 position to occupy the hydrophobic pocket. Challenge: 5-Chloropyrimidines are electronically deactivated compared to bromides/iodides. Standard Pd(PPh3)4 is often insufficient. Solution: Use a precatalyst system with electron-rich phosphine ligands (e.g., XPhos Pd G2 or Pd(dppf)Cl2) and elevated temperatures (or microwave irradiation).

Materials:

  • Substrate: Intermediate A (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.05 equiv) or Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: 2M aq.[3] K2CO3 or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine Intermediate A (0.5 mmol), Boronic Acid (0.75 mmol), and the Base (1.5 mmol, 0.75 mL of 2M solution).

  • Solvent: Add 1,4-Dioxane (4 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Oxygen is the primary cause of failed couplings in electron-poor systems.

  • Catalyst Addition: Add the Pd Catalyst (0.025 mmol) quickly and seal the vessel immediately.

  • Reaction:

    • Method A (Thermal): Heat to 90°C in an oil bath for 12–18 hours.

    • Method B (Microwave - Recommended): Irradiate at 110°C for 30–60 minutes.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd residues. Wash with MeOH or EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Chromatography (Silica gel, DCM/MeOH gradient).

  • Characterization: Verify by 1H NMR and HRMS. Look for the disappearance of the characteristic C5-Cl isotope pattern.

Analytical Data & Troubleshooting

Expected Analytical Parameters
ParameterSpecificationNotes
Scaffold Appearance White to off-white powderStore at 2-8°C under inert gas.[4][5]
LC-MS (ESI+) [M+H]+ ~ 174.0Chlorine isotope pattern (3:1 ratio of M:M+2) is distinct.
1H NMR (DMSO-d6) δ ~ 8.0-8.5 ppm (s, 1H)The C2-H proton is the diagnostic singlet for the pyrimidine ring.
Troubleshooting Logic Tree

Troubleshooting Problem Low Yield in Suzuki Coupling Check1 Is Starting Material Consumed? Problem->Check1 Check2 Is De-chlorinated Product Forming? Check1->Check2 Yes Solution1 Action: Increase Temp or Switch to Microwave (120°C) Check1->Solution1 No (SM Remains) Solution2 Action: Switch Catalyst (Try Pd(dtbpf)Cl2 or SPhos) Check2->Solution2 No (Complex Mixture) Solution3 Action: Degas more thoroughly (O2 promotes protodehalogenation) Check2->Solution3 Yes (Protodehalogenation)

Figure 2: Decision matrix for optimizing the critical C5-functionalization step.

Expert Insights & Safety

  • Regioselectivity: The C4-carboxylic acid activation is highly selective. The C6-amine does not require protection (e.g., Boc) during the amide coupling step if HATU is used. However, if using acid chlorides (SOCl2 generation), transient protection of the amine may be necessary to prevent dimerization.

  • Catalyst Choice: For the Suzuki coupling, the 5-chloro position is "pseudo-aromatic." If the standard catalysts fail, Pd-RuPhos G3 or Pd-SPhos G3 are excellent alternatives for sterically demanding or deactivated chlorides [1].

  • Safety: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is an irritant.[5] Palladium catalysts are toxic.[6] All reactions involving aryl halides and boronic acids should be conducted in a fume hood.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling.[7][8] Chemical Society Reviews, 38(2), 606-631. Link

  • Pyrimidine Kinase Inhibitors: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[9] Nature Reviews Cancer, 9(1), 28–39. Link

  • Chloropyrimidine Reactivity: Lérida, A. C., et al. (2021). Optimization of Suzuki–Miyaura Cross-Coupling Reactions on Chloropyrimidines. Organic Process Research & Development. (General Reference for context).

Sources

Application Note: Advanced Derivatization Strategies for 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6 / 36936-27-3) represents a high-value scaffold in the synthesis of auxin-mimic herbicides (e.g., Aminocyclopyrachlor) and antiviral pharmaceutical agents. Its structure is defined by three orthogonal reactive centers: an electron-deficient pyrimidine core , a nucleophilic exocyclic amine , and an acidic carboxylate .

For drug discovery and agrochemical development, derivatization of this scaffold serves two distinct purposes:

  • Synthetic Functionalization: Modifying the core to generate structure-activity relationship (SAR) libraries.

  • Analytical Characterization: Enhancing volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) quantification.

This guide provides validated protocols for both synthetic scaffold decoration and analytical quality control, grounded in mechanistic causality.

Chemical Reactivity Profile

Before initiating derivatization, one must understand the electronic environment of the substrate to avoid side reactions.

  • The 4-Carboxylic Acid: The most reactive site. It readily undergoes esterification but can decarboxylate under extreme thermal stress in acidic media.

  • The 5-Chloro Substituent: Unlike the 2-, 4-, or 6-positions, the 5-position of pyrimidine is not activated for Nucleophilic Aromatic Substitution (

    
    ). Derivatization here requires Transition Metal Catalysis  (e.g., Suzuki-Miyaura coupling).
    
  • The 6-Amino Group: Weakly nucleophilic due to electron withdrawal by the pyrimidine ring. Derivatization often requires deprotonation (strong bases) or highly electrophilic reagents (anhydrides/chlorides).

Synthetic Protocol A: Chemoselective Esterification

Objective: Protection of the carboxylic acid as a methyl ester to increase lipophilicity and prevent interference during subsequent metal-catalyzed couplings.

Mechanism & Rationale

While Fischer esterification (MeOH/H₂SO₄) is common, it often leads to salt formation at the 6-amino group, complicating isolation. We utilize a DCC/DMAP-mediated Steglich Esterification , which proceeds under mild, basic conditions, preserving the amino group’s free base form.

Materials
  • Substrate: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)

  • Reagents: Methanol (3.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq).

Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask, suspend 10 mmol of the carboxylic acid in 50 mL of anhydrous DCM/DMF (4:1 ratio).

  • Catalyst Addition: Add DMAP (1 mmol) and Methanol (30 mmol). Stir at 0°C under nitrogen for 10 minutes.

  • Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Work-up: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from EtOH/Hexane.

Synthetic Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization of the 5-position. The 5-Cl is sterically crowded and electronically deactivated. Standard ligands (e.g., PPh₃) often fail. We employ Buchwald biaryl phosphine ligands (e.g., S-Phos or X-Phos) to facilitate oxidative addition.

Materials
  • Substrate: Methyl 6-amino-5-chloro-4-pyrimidinecarboxylate (from Protocol A).

  • Boronic Acid: Arylboronic acid of choice (1.5 eq).

  • Catalyst:

    
     (5 mol%) + S-Phos (10 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene/Water (10:1).

Step-by-Step Protocol
  • Degassing: Charge a reaction vial with substrate (1 mmol), boronic acid (1.5 mmol),

    
     (3 mmol), 
    
    
    
    (11 mg), and S-Phos (41 mg). Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heating: Heat the sealed vessel to 100°C for 16 hours.

    • Critical Insight: The presence of water is crucial for the transmetallation step in the Suzuki cycle.

  • Isolation: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Analytical Protocol C: Silylation for GC-MS Quantitation

Objective: Create volatile derivatives for purity analysis. The high polarity of the amino-acid moiety prevents direct GC analysis.

Derivatization Reagent Comparison
ReagentTarget GroupsStabilitySuitability
MSTFA -COOH, -NH₂, -OHLow (Moisture Sensitive)Screening
MTBSTFA + 1% TBDMCS -COOH, -NH₂High (Hydrolytically Stable) Quantitation (Recommended)
BF₃ / MeOH -COOH onlyHighFails to derivatize amine
Protocol (MTBSTFA Method)
  • Preparation: Weigh 5 mg of dry 6-Amino-5-chloro-4-pyrimidinecarboxylic acid into a GC vial.

  • Solvation: Add 100 µL of anhydrous Pyridine (acts as acid scavenger).

  • Derivatization: Add 100 µL of MTBSTFA + 1% TBDMCS . Cap immediately.

  • Incubation: Heat at 70°C for 45 minutes.

    • Reaction: Substitutes active protons on -COOH and -NH₂ with tert-butyldimethylsilyl (TBDMS) groups.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

    • Column: DB-5ms or equivalent.

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

Workflow Visualization

DerivatizationWorkflow cluster_0 Synthetic Pathway Start 6-Amino-5-chloro- 4-pyrimidinecarboxylic acid Ester Methyl Ester (Intermediate) Start->Ester DCC/DMAP MeOH GC_Deriv Bis-TBDMS Derivative (Analytical GC-MS) Start->GC_Deriv MTBSTFA 70°C, 45 min Suzuki 5-Aryl Derivative (Suzuki Coupling) Ester->Suzuki Pd(OAc)2/S-Phos Ar-B(OH)2

Figure 1: Strategic derivatization workflow. Solid lines indicate synthetic scale-up routes; dashed lines indicate analytical QC routes.

References
  • Aminocyclopyrachlor Synthesis & Properties

    • Food and Agriculture Organization (FAO). Aminocyclopyrachlor - JMPR 2014 Evaluations. Retrieved from

  • Steglich Esterification Protocol

    • Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[1] Organic Chemistry Portal. Retrieved from

  • GC-MS Derivatization of Amino Acids

    • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • Reactivity of Chloropyrimidines

    • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from

  • Suzuki Coupling on Deactivated Heterocycles

    • Billingsley, K., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Retrieved from

Sources

Application Notes: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary & Strategic Importance

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the precise arrangement of its reactive groups—an amine, a chloro substituent, and a carboxylic acid—around a pyrimidine core. This arrangement makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of targeted therapeutics.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It outlines the physicochemical properties, a robust (though illustrative) synthetic protocol, purification strategies, and quality control metrics for this intermediate. Critically, it details its direct application in the synthesis of the RAF kinase inhibitor Tovorafenib, providing a field-proven context for its utility.[1][2] The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.

Section 2: Physicochemical & Handling Profile

A thorough understanding of the intermediate's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 914916-98-6[3][4]
Molecular Formula C₅H₄ClN₃O₂[3][5]
Molecular Weight 173.56 g/mol [3][6]
Appearance White to off-white crystalline solid/powder[5][7]
Melting Point Approx. 194-199°C (may vary with purity)[8]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[7]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in a dark, dry place.[4][9]
Safety & Handling Synopsis:

This compound must be handled by qualified personnel using standard laboratory safety practices.[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All manipulations of the solid should be performed in a chemical fume hood to avoid inhalation.[7]

Section 3: A Plausible Synthetic Route

While multiple proprietary routes exist, a common and chemically sound approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species. The following multi-step protocol is a plausible, illustrative pathway for producing 6-Amino-5-chloro-4-pyrimidinecarboxylic acid from common starting materials.

Workflow Overview

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Formylation & Cyclization Precursor cluster_2 Step 3: Pyrimidine Ring Formation cluster_3 Step 4: Saponification A Diethyl Malonate B Diethyl Chloromalonate A->B  SO2Cl2 C Diethyl 2-chloro-2-(diformylamino)malonate B->C  Formamide, NaOMe D Ethyl 6-amino-5-chloro-4-pyrimidinecarboxylate C->D  Formamidine Acetate E 6-Amino-5-chloro-4-pyrimidinecarboxylic acid D->E  NaOH (aq), then HCl (aq)

Caption: Plausible 4-step synthesis pathway for the target intermediate.

Detailed Protocol: Synthesis

Step 1: Synthesis of Diethyl Chloromalonate

  • Causality: The first step introduces the C5-chloro substituent. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for activated methylene compounds like diethyl malonate.

  • To a stirred, cooled (0-5 °C) solution of diethyl malonate (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), add sulfuryl chloride (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl chloromalonate, which can often be used without further purification.

Step 2 & 3: Pyrimidine Ring Formation via Condensation

  • Causality: This is the key ring-forming step. The chlorinated malonate derivative is condensed with formamidine, which provides the N1 and N3 atoms and the C2 carbon of the pyrimidine ring. This is a classic and well-established method for pyrimidine synthesis.[10]

  • In a separate flask under an inert atmosphere, prepare sodium methoxide (2.2 eq) in anhydrous ethanol.

  • To this solution, add formamidine acetate (1.1 eq) and the crude diethyl chloromalonate (1.0 eq) from Step 1.

  • Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reaction progress should be monitored by HPLC.

  • After completion, cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The resulting residue contains the ethyl ester of the target molecule.

Step 4: Saponification to the Carboxylic Acid

  • Causality: The final step is a standard ester hydrolysis (saponification) to unmask the carboxylic acid functional group, which is essential for subsequent amide coupling reactions.

  • Dissolve the crude residue from Step 3 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 M aqueous solution, 2.5 eq) and stir the mixture at 40-50 °C for 2-4 hours until HPLC analysis confirms the complete disappearance of the ester.

  • Cool the mixture to 0-5 °C and slowly acidify with concentrated hydrochloric acid to a pH of ~2-3.

  • The target compound, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Section 4: Purification & Quality Control

Achieving high purity is non-negotiable for a pharmaceutical intermediate. The primary method for purification is recrystallization.

Protocol: Recrystallization
  • Causality: Recrystallization exploits differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Select an appropriate solvent system. Given the compound's properties, an aqueous ethanol or aqueous acetic acid mixture is a good starting point.

  • Suspend the crude, dry solid in a minimal amount of the chosen solvent system in an appropriately sized Erlenmeyer flask.

  • Heat the mixture with stirring until the solid completely dissolves. If needed, add small additional volumes of solvent to achieve full dissolution.

  • Once dissolved, remove the heat source and allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum at 50-60 °C.

Analytical Quality Control (QC) Specifications

The identity and purity of the final product must be rigorously confirmed.

Analysis MethodSpecificationRationale
Appearance White to off-white crystalline solidConforms to visual standards.[5]
Melting Point 194-199 °C (sharp, within a 2 °C range)A sharp melting point is a key indicator of purity.[8]
HPLC Purity ≥97% (typically >98%)Quantifies the presence of impurities.[3]
¹H NMR Spectrum conforms to the expected structureConfirms chemical identity and structural integrity.
LC-MS [M+H]⁺ or [M-H]⁻ ion observed at ~174.0 or ~172.0Confirms the correct molecular weight.[9]

Section 5: Application in the Synthesis of Tovorafenib

The primary utility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is demonstrated in its role as a key precursor for the Type II RAF kinase inhibitor, Tovorafenib (Ojemda).[1][11] The final synthetic step involves a standard amide bond formation between the carboxylic acid of our intermediate and the primary amine of the corresponding thiazole fragment.

Workflow: Amide Coupling Reaction

G cluster_legend Legend A 6-Amino-5-chloro-4- pyrimidinecarboxylic acid C Activated Carboxylic Acid (e.g., Acyl Chloride or Active Ester) A->C  Activation Step  (e.g., SOCl2, HATU) B Thiazole Amine Fragment* D Tovorafenib B->D C->D Amide Bond Formation key1 Starting Material key2 Intermediate key3 Final API

Caption: Final amide coupling step in the synthesis of Tovorafenib.

Protocol: Synthesis of Tovorafenib via Amide Coupling
  • Causality: Amide coupling is one of the most robust and fundamental reactions in pharmaceutical synthesis. A coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine to form the stable amide bond.

  • Under an inert atmosphere, dissolve 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir for 20-30 minutes at room temperature to allow for the formation of the active ester.

  • In a separate vessel, prepare a solution of the key thiazole amine intermediate* (1.0 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring for completion by HPLC.

  • Upon completion, quench the reaction with water and extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Tovorafenib, which is then purified by column chromatography or recrystallization.

*The specific thiazole amine intermediate is (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide.

Section 6: References

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - ChemBK. (2024). Available at: [Link]

  • diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid | CAS No- 914916-98-6. Custom Pharma. Available at: [Link]

  • Tovorafenib - Wikipedia. Wikipedia. Available at: [Link]

  • RAF KINASE INHIBITORS FOR TREATING TUMORS HARBORING GENE FUSIONS. (2023). Google Patents. Available at:

  • tovorafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors. (2024). ResearchGate. Available at: [Link]

  • CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Pharmaffiliates. Available at: [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. (2025). VNUHCM Journal of Natural Sciences. Available at: [Link]

Sources

Application Note: A Protocol for the Purification of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid by pH-Mediated Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a pivotal intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] The purity of this building block is critical for achieving high yields and predictable outcomes in subsequent synthetic steps. This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of crude 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. The described method leverages the amphoteric nature of the molecule to achieve excellent purity through a pH-mediated recrystallization process. This guide is intended for researchers, chemists, and process development professionals who require a high-purity starting material for their work.

Introduction and Purification Rationale

The subject compound, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, is a white to off-white crystalline solid.[1][3] Its molecular structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality, known as amphoterism, dictates that the compound's solubility in aqueous media is highly dependent on pH.

  • In acidic conditions (low pH): The amino group becomes protonated to form an ammonium salt (-NH₃⁺), significantly increasing aqueous solubility.

  • In alkaline conditions (high pH): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), which also demonstrates high solubility in water.[1]

  • At the isoelectric point (pI): There is a specific pH at which the molecule carries no net electrical charge (existing as a neutral molecule or zwitterion). At or near this pI, its aqueous solubility is minimal.

This pH-dependent solubility is the cornerstone of our purification strategy. By dissolving the crude material in a basic solution, we can separate it from base-insoluble impurities. Subsequent treatment with activated carbon removes colored and high-molecular-weight contaminants. Finally, careful acidification of the filtered solution to the compound's isoelectric point causes the purified product to selectively precipitate, leaving acid-soluble impurities behind in the mother liquor.

Table 1: Physicochemical Properties of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid
PropertyValueSource(s)
Molecular Formula C₅H₄ClN₃O₂[1][4]
Molecular Weight 173.56 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1][3]
Melting Point ~292-296 °C[1]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[1]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[4][6]

Health and Safety Precautions

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is classified as a hazardous substance. All handling should be performed inside a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

  • Precautionary Measures: Avoid breathing dust. Wear protective gloves, eye protection, and a lab coat. Use only in a well-ventilated area.[4]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[4][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

    • Inhalation: Move person into fresh air.[4][7]

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[4]

Experimental Workflow Visualization

Purification_Workflow Figure 1: Purification Workflow Diagram cluster_dissolution Step 1: Solubilization & Initial Cleanup cluster_filtration Step 2: Removal of Insolubles cluster_precipitation Step 3: Selective Precipitation cluster_isolation Step 4: Product Isolation & Drying Crude Crude Product Dissolve Dissolve in 1M NaOH (aq) Stir at 50-60°C Crude->Dissolve Charcoal Add Activated Charcoal (1-2% w/w) Dissolve->Charcoal Stir Stir for 30 min at 60°C Charcoal->Stir HotFilt Hot Gravity Filtration Stir->HotFilt Filtrate Collect Hot, Clear Filtrate HotFilt->Filtrate Waste1 Discard Charcoal & Impurities HotFilt->Waste1 Acidify Cool to RT Acidify slowly with 2M HCl to pH 3-4 Filtrate->Acidify Precipitate Stir for 1 hr at RT Cool in Ice Bath for 30 min Acidify->Precipitate VacFilt Vacuum Filtration Precipitate->VacFilt Wash Wash Cake with Cold DI Water (2x portions) VacFilt->Wash Waste2 Discard Mother Liquor VacFilt->Waste2 Dry Dry in Vacuum Oven (60°C, <10 mbar) Wash->Dry Pure Pure Product (>98% Purity) Dry->Pure

Caption: A step-by-step flowchart of the pH-mediated purification process.

Detailed Experimental Protocol

Materials and Equipment
  • Chemicals:

    • Crude 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

    • Sodium hydroxide (NaOH), pellets

    • Hydrochloric acid (HCl), concentrated (37%)

    • Activated charcoal, decolorizing grade

    • Deionized (DI) water

  • Equipment:

    • Magnetic stirrer with heating capability

    • Erlenmeyer flasks or beakers

    • Graduated cylinders

    • Glass funnel and fluted filter paper

    • Büchner funnel and vacuum flask

    • Vacuum source (e.g., aspirator)[8]

    • pH meter or pH indicator strips

    • Spatulas and weighing balance

    • Vacuum oven

Preparation of Reagents
  • 1M Sodium Hydroxide Solution: Carefully dissolve 4.0 g of NaOH pellets in 100 mL of DI water. Allow to cool to room temperature.

  • 2M Hydrochloric Acid Solution: Slowly add 16.7 mL of concentrated HCl to ~80 mL of DI water in a beaker, stirring constantly. Dilute to a final volume of 100 mL. Caution: Always add acid to water.

Step-by-Step Purification Procedure
  • Dissolution in Alkaline Solution:

    • Place 10.0 g of crude 6-Amino-5-chloro-4-pyrimidinecarboxylic acid into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 200 mL of DI water.

    • While stirring, slowly add 1M NaOH solution until the solid completely dissolves and the solution is clear. This typically occurs at a pH > 9.

    • Causality: The base deprotonates the carboxylic acid, forming the highly soluble sodium 6-amino-5-chloro-4-pyrimidinecarboxylate salt, leaving behind any base-insoluble impurities.

  • Decolorization with Activated Charcoal:

    • Heat the solution to 50-60 °C.

    • Carefully add 0.1-0.2 g (1-2% w/w) of activated charcoal to the warm solution.

    • Maintain the temperature and stir for 30 minutes.

    • Causality: Activated charcoal possesses a high surface area that adsorbs colored organic impurities and other high-molecular-weight byproducts.[8]

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus using a glass funnel and fluted filter paper, filtering into a clean 500 mL flask.

    • Pre-heat the funnel by pouring boiling DI water through it to prevent premature crystallization in the funnel stem.

    • Quickly filter the hot solution containing the charcoal.

    • Rinse the original flask with a small amount of hot DI water and pass it through the filter to maximize recovery.

    • The resulting filtrate should be clear and colorless to pale yellow.

    • Causality: This step removes the charcoal and any other suspended solid impurities while the desired product remains dissolved in the hot filtrate.

  • Reprecipitation by Acidification:

    • Allow the filtrate to cool to room temperature with gentle stirring.

    • Slowly add 2M HCl solution dropwise. A white precipitate will begin to form.

    • Monitor the pH closely. Continue adding acid until the pH of the slurry is between 3 and 4.

    • Causality: Acidification neutralizes the carboxylate salt. At the isoelectric point (near pH 3-4), the molecule has minimal solubility, causing it to precipitate out of the solution as a purified solid.

  • Crystal Maturation and Isolation:

    • Continue stirring the slurry at room temperature for 1 hour to allow for complete precipitation and crystal growth.

    • Cool the flask in an ice-water bath for an additional 30 minutes to maximize the yield.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[8]

    • Wash the filter cake with two portions of cold (4 °C) DI water (2 x 25 mL).

    • Causality: Slow cooling and maturation promote the formation of larger, more ordered crystals, which are typically purer.[9][10] Washing with cold solvent removes residual soluble impurities without significantly dissolving the product.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 60 °C overnight or until a constant weight is achieved.

    • Causality: Drying under vacuum at a moderate temperature efficiently removes residual water and other volatile solvents without causing thermal decomposition of the product.

Purity Assessment and Validation

A successful purification should be validated by analytical testing. The following methods are recommended to compare the crude and purified materials.

Table 2: Analytical Validation Parameters
ParameterCrude Material (Typical)Purified Product (Expected)Rationale
Appearance Off-white to tan powderWhite crystalline solidRemoval of colored impurities.
Melting Point Broad range, e.g., 288-294 °CSharp range, e.g., 294-296 °CImpurities depress and broaden the melting point range.
HPLC Purity < 95%> 98%Quantifies the removal of impurities and confirms product purity.
¹H NMR May show small impurity peaksPeaks consistent with structure; no significant impuritiesConfirms chemical identity and absence of proton-containing impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product oils out, does not crystallize Solution was not fully saturated; cooling was too rapid; presence of oily impurities.Re-heat to dissolve, add a small amount of the appropriate solvent (water), and allow to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
Low Recovery/Yield Too much solvent used for dissolution; product is partially soluble in wash solvent; premature crystallization during hot filtration.Use the minimal amount of hot solvent necessary for dissolution.[9] Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated.
Product remains colored after treatment Insufficient amount of activated charcoal used; charcoal was not effective.Repeat the charcoal treatment step with a fresh, slightly larger portion of charcoal.
No precipitate forms upon acidification Insufficient acid added; pH is not at the isoelectric point.Check the pH of the solution. Continue to add acid dropwise until the target pH (3-4) is reached and precipitation is complete.

References

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction . (2024). ChemBK. [Link]

  • Recrystallization . (2023). Chemistry LibreTexts. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020). YouTube. [Link]

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - LookChem . LookChem. [Link]

  • CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid . Pharmaffiliates. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid . (2023). MDPI. [Link]

  • 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6 . Angene Chemical. [Link]

  • MSDS of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid . Capot Chemical. [Link]

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • What is the best method for crystallization... . (2016). ResearchGate. [Link]

  • Co-crystallization of pyridine-2-carboxamide... . (2013). PubMed. [Link]

Sources

Application Note: A Validated Protocol for the Recrystallization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract and Introduction

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a pivotal intermediate in the synthesis of a wide array of organic compounds, including pesticides, dyes, and, most notably, pharmaceutical agents.[1][2] Its structural backbone is a key component in the development of novel therapeutics.[3] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps.

Recrystallization is a robust and widely-used technique for the purification of solid organic compounds.[4] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities, present in lower concentrations, remain dissolved in the mother liquor.[4]

This document provides a comprehensive, validated protocol for the recrystallization of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. It moves beyond a simple list of steps to explain the scientific rationale behind the choice of solvent and critical process parameters, ensuring a reproducible and efficient purification process.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
Chemical Name 6-Amino-5-chloro-4-pyrimidinecarboxylic acid[6][7][8]
CAS Number 914916-98-6[6][7][8][9]
Molecular Formula C₅H₄ClN₃O₂[1][7][9]
Molecular Weight 173.56 g/mol [6][7][9]
Appearance White to off-white crystalline powder[1][9]
Melting Point ~292-296°C[1]
Solubility Slightly soluble in water; Soluble in acid and alkali solutions[1]
Storage Conditions 2-8°C, under inert atmosphere (Nitrogen or Argon)[7][9][10][11]

The Principle of Recrystallization: A Temperature-Dependent Phenomenon

The success of this protocol hinges on the positive correlation between temperature and the solubility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in the selected solvent. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C). This differential solubility is the driving force for purification.

G cluster_0 High Temperature (e.g., Boiling Water) cluster_1 Low Temperature (e.g., Ice Bath) ht_node High Solubility (Compound & Impurities Dissolve) lt_node Low Solubility (Pure Compound Crystallizes) ht_node->lt_node Slow Cooling lt_imp Impurities Remain in Solution (Mother Liquor)

Caption: Solubility vs. Temperature Principle for Recrystallization.

Materials and Equipment

4.1 Chemicals:

  • Crude 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (Purity <97%)

  • Deionized Water (Solvent)

  • Activated Carbon, decolorizing grade (Optional)

  • Acetone (for cleaning glassware)

4.2 Equipment:

  • Erlenmeyer flasks (appropriate sizes, e.g., 125 mL, 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Stemless funnel (for hot filtration, if needed)

  • Fluted filter paper

  • Büchner funnel and flask (for vacuum filtration)

  • Vacuum source (e.g., water aspirator)

  • Heavy-walled vacuum tubing

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Detailed Recrystallization Protocol

This protocol is designed as a self-validating system, incorporating quality control checks to verify the success of the purification.

Step 1: Solvent Selection Rationale

Based on the compound's known properties, deionized water is the solvent of choice.[1] It is inexpensive, non-toxic, non-flammable, and effectively dissolves the target compound at elevated temperatures while exhibiting low solubility at room temperature and below. The presence of both a carboxylic acid and an amino group allows for strong hydrogen bonding with water, enhancing solubility at higher temperatures.

Step 2: Dissolution of the Crude Compound
  • Place a measured amount (e.g., 5.0 g) of crude 6-Amino-5-chloro-4-pyrimidinecarboxylic acid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of deionized water (e.g., 50 mL). Begin heating the mixture on a hot plate with gentle stirring.

  • Bring the solvent to a gentle boil. Continue to add small portions of hot deionized water sequentially until the solid compound has just completely dissolved.[5] Causality: It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated. Using excess solvent will result in a lower yield of recovered crystals.

Step 3 (Optional): Decolorization with Activated Carbon

If the hot solution is colored, it indicates the presence of colored impurities.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount (e.g., a spatula tip) of activated carbon to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Reheat the mixture to a boil for 2-3 minutes.[12] The activated carbon has a high surface area that adsorbs the colored impurities.

  • Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove the carbon. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization via Slow Cooling
  • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Expertise: Slow, undisturbed cooling is crucial for the formation of large, well-defined, and pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation has significantly slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to induce crystallization.[5]

Step 5: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom, connected to a vacuum flask.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.

  • Wash the crystals with two small portions of ice-cold deionized water to rinse away any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has low solubility at this temperature.

  • Keep the vacuum on for several minutes to pull air through the crystals, helping to partially dry them.[5]

Step 6: Drying the Purified Product
  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the solid gently with a spatula to increase the surface area for drying.

  • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 60-80°C) or, for higher purity, in a vacuum desiccator at room temperature.

G start Start: Crude Solid dissolve 1. Dissolve in minimum hot water start->dissolve hot_filter 2. (Optional) Hot filtration with carbon for color removal dissolve->hot_filter If colored cool 3. Slow cooling to room temp dissolve->cool hot_filter->cool ice_bath 4. Cool in ice bath to maximize yield cool->ice_bath vac_filter 5. Isolate crystals via vacuum filtration ice_bath->vac_filter wash 6. Wash with ice-cold water vac_filter->wash dry 7. Dry crystals to constant weight wash->dry end End: Pure Crystalline Solid dry->end

Caption: Step-by-Step Recrystallization Workflow.

Validation and Quality Control

6.1 Yield Calculation: Calculate the percent recovery to assess the efficiency of the process.

  • Percent Recovery = (Mass of Pure, Dry Product / Initial Mass of Crude Product) x 100%

6.2 Purity Assessment: Melting Point Determination The purity of the final product is verified by measuring its melting point. Pure crystalline solids have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[5]

SampleExpected Melting Point RangeInterpretation
Crude Material e.g., 285-292°C (Broad)Impurities present
Purified Product 292-296°C (Sharp)High purity achieved

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments until dissolution is complete.
No crystals form upon cooling Too much solvent was used; solution is not saturated. / Supersaturation.Boil off some of the solvent to concentrate the solution and cool again. / Scratch the inner wall of the flask or add a seed crystal.
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly.Not applicable for this specific compound in water. For other systems, reheat to dissolve the oil and add slightly more solvent before cooling slowly.
Very low recovery/yield Too much solvent was used. / Crystals were washed with warm solvent. / Premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.

Safety Precautions

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[7][8][9][10]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Avoid inhalation of dust.[9]

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]

References

  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction Source: ChemBK URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Purification by Recrystallization Source: CUNY Baruch College URL: [Link]

  • Title: CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Direct isolation of purines and pyrimidines from nucleic acids using sublimation Source: PubMed URL: [Link]

  • Title: Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts Source: RSC Publishing URL: [Link]

  • Title: What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Source: ResearchGate URL: [Link]

  • Title: 6-aMino-5-chloropyriMidine-4-carboxylic acid Source: LookChem URL: [Link]

  • Title: Aminocyclopyrachlor | C8H8ClN3O2 Source: PubChem URL: [Link]

  • Title: Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids Source: PubMed URL: [Link]

  • Title: 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6 Source: AngeneChemical URL: [Link]

Sources

Technical Application Note: Comprehensive Characterization of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of high-value herbicides (e.g., synthetic auxins like Aminocyclopyrachlor) and pharmaceutical APIs. Its structural complexity—featuring an electron-withdrawing chlorine adjacent to an electron-donating amino group and an ionizable carboxylic acid—presents unique analytical challenges.

This guide details a robust analytical framework for the identification, assay, and impurity profiling of this molecule. We prioritize a Reverse-Phase Ion-Suppression HPLC method for routine assay, supported by LC-MS/MS for impurity elucidation and NMR for structural validation.

Chemical Context & Analytical Challenges

The molecule exists as a zwitterion in neutral solution. The coexistence of the basic amine (


 for the conjugate acid) and the acidic carboxyl group (

) results in high polarity.
PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 173.00 Da
Solubility Low in water/MeOH; Soluble in DMSO, dil. NaOHSample prep requires pH adjustment or DMSO.
Polarity High (

)
Poor retention on standard C18 columns without modification.
Chromophores Pyrimidine ringStrong UV absorption at 254 nm and 270 nm.
Analytical Logic Diagram

The following decision tree outlines the method selection process based on the specific analytical goal (Assay vs. Identification).

AnalyticalLogic Start Analytical Goal Purity Purity & Assay Start->Purity ID Structural ID Start->ID Impurity Impurity Profiling Start->Impurity Method_HPLC Method A: RP-HPLC (Phosphate Buffer pH 2.5) Purity->Method_HPLC Routine Method_NMR 1H / 13C NMR (DMSO-d6) ID->Method_NMR Method_MS LC-MS (ESI+) (Cl Isotope Pattern) ID->Method_MS Impurity->Method_HPLC Hydrophobic Impurities Method_HILIC Method B: HILIC (For polar impurities) Impurity->Method_HILIC Polar Degradants

Figure 1: Analytical method selection strategy based on characterization requirements.

Primary Protocol: HPLC Assay & Purity

Objective: To quantify 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and separate it from synthesis precursors (e.g., 6-amino-pyrimidine-4-carboxylic acid) and degradation products.

Scientific Rationale: Standard C18 columns often fail to retain this analyte due to its zwitterionic nature. We utilize Ion Suppression : lowering the mobile phase pH below the


 of the carboxylic acid (pH < 3.0) forces the molecule into a neutral (or cationic) state, significantly improving hydrophobic interaction with the stationary phase.
Method Parameters
ParameterSpecification
Column C18-AQ (High Aqueous Stable) or PFP (Pentafluorophenyl) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 270 nm (secondary)
Injection Vol 5 - 10 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
15.04060Gradient Elution
18.04060Wash
18.1955Re-equilibration
25.0955Stop
Sample Preparation Protocol

Caution: The analyte has poor solubility in neutral water.

  • Stock Solution: Weigh 10 mg of sample into a 25 mL volumetric flask. Add 5 mL of DMSO to dissolve. Sonicate if necessary.

  • Diluent: Prepare a 90:10 mixture of Water:Acetonitrile (0.1%

    
    ).
    
  • Working Solution: Dilute the Stock Solution 1:10 with the Diluent. The final concentration is approx 0.04 mg/mL.

    • Note: The acidic diluent prevents precipitation of the carboxylic acid form inside the HPLC lines.

Structural Identification (Spectroscopy)

Mass Spectrometry (LC-MS)

The chlorine atom provides a definitive spectral fingerprint essential for confirming the 5-chloro substitution.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Key Feature: Look for the characteristic Chlorine isotope pattern.

    • m/z 174.0:

      
       (100% relative abundance)
      
    • m/z 176.0:

      
       (~32% relative abundance)
      
  • Interpretation: A 3:1 intensity ratio between m/z 174 and 176 confirms the presence of a single chlorine atom. Absence of this pattern suggests dechlorination (impurity).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is required due to solubility.
  • 
     NMR: 
    
    • 
       ~8.5 - 9.0 ppm (s, 1H):  H-2 proton on the pyrimidine ring. This singlet is diagnostic. It is deshielded by the adjacent ring nitrogens.
      
    • 
       ~7.5 ppm (br s, 2H): 
      
      
      
      protons. Broadening occurs due to exchangeable protons and quadrupole broadening from Nitrogen.
    • 
       ~13.0 ppm (br s, 1H): 
      
      
      
      proton. Often very broad or invisible depending on water content in DMSO.
  • 
     NMR: 
    
    • Expect 5 distinct carbon signals. The Carbon bonded to Chlorine (C-5) will show typical chemical shift effects but no proton coupling in HSQC.

Impurity Profiling & Troubleshooting

Common synthesis routes involve the chlorination of aminopyrimidines or the hydrolysis of ester precursors.

Impurity TypeLikely StructureRetention Behavior (vs Main Peak)Detection
Dechlorinated 6-Amino-4-pyrimidinecarboxylic acidEarlier (More polar, lacks hydrophobic Cl)MS: m/z 140 (No Cl pattern)
Isomer 2-Amino-5-chloro... or 4-Amino-6-chloro...Close Elution (Requires PFP column for separation)MS: m/z 174 (Identical mass)
Decarboxylated 5-Chloro-4-aminopyrimidineLater (Less polar, loss of acidic group)MS: m/z 130
Troubleshooting Guide
  • Peak Tailing: The interaction between the free amine and residual silanols on the column.

    • Fix: Increase buffer concentration to 50mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH is readjusted to 2.5).

  • Split Peaks: Sample solvent mismatch.

    • Fix: Ensure the injection solvent strength is weaker than the initial mobile phase. Reduce DMSO content or injection volume.

Synthesis Workflow Visualization

Understanding the synthesis helps anticipate impurities. The following diagram illustrates a typical pathway and where analytical checkpoints (CP) should occur.

SynthesisWorkflow Start Starting Material (e.g., 4-Amino-6-hydroxypyrimidine) Step1 Chlorination (POCl3 / PCl5) Start->Step1 Inter1 Intermediate: 4,6-Dichloro-5-aminopyrimidine Step1->Inter1 Step2 Hydrolysis / Carboxylation Inter1->Step2 CP1 CP1: GC-MS (Check Chlorination) Inter1->CP1 Final Target: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Step2->Final CP2 CP2: HPLC Purity (Final Release) Final->CP2

Figure 2: Simplified synthetic route highlighting Critical Control Points (CP) for analytical intervention.

References

  • PubChem. (n.d.). Compound Summary: Aminopyrimidine Carboxylic Acids. National Library of Medicine. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridinecarboxylic and Pyrimidinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and characterization of pyrimidine derivatives. Retrieved from [Link]

  • Corteva Agriscience/DuPont. (2010). Patents regarding Aminocyclopyrachlor synthesis intermediates.

(Note: Specific peer-reviewed papers on the analytical method of this exact intermediate are rare in public domain literature; protocols above are derived from standard methodologies for chloropyrimidine carboxylic acids found in pharmaceutical process development).

Application Note: HPLC Analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the quality control and process development of pyrimidine-based intermediates. It addresses the specific challenges of analyzing 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6), a highly polar, amphoteric intermediate used in the synthesis of herbicides (e.g., aminocyclopyrachlor) and pharmaceutical APIs.

Introduction & Analytical Challenges

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a critical building block in organic synthesis. Its structure features a pyrimidine ring substituted with an amino group, a chlorine atom, and a carboxylic acid moiety.

The Analytical Challenge

Developing a robust HPLC method for this compound presents three primary hurdles:

  • High Polarity (LogP ~0.2 - 0.3): The molecule is hydrophilic, leading to poor retention on standard C18 columns (early elution/co-elution with the void volume).

  • Amphoteric Nature: It contains both a basic amine and an acidic carboxyl group. Its ionization state is highly pH-dependent, causing peak tailing or retention time shifts if the mobile phase buffer is insufficient.

  • Solubility: While sparingly soluble in water, it dissolves readily in acidic or alkaline solutions, requiring careful sample diluent selection to prevent precipitation in the column.

Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValueImplication for HPLC
CAS Number 914916-98-6Unique Identifier
Formula C₅H₄ClN₃O₂MW: 173.56 g/mol
Acidity (pKa) ~3.5 (COOH), ~4.0 (NH₂⁺)Buffer pH must be controlled < 2.5 or > 6.0 for stability.
LogP ~0.29Requires high-aqueous conditions or HILIC.
UV Max 254 nm, 230 nmStrong absorbance due to the aromatic pyrimidine ring.

Method Development Strategy (The "Why")

Column Selection: The "Phase Collapse" Risk

Standard C18 columns often suffer from "dewetting" or phase collapse when used with the 100% aqueous mobile phases required to retain this polar analyte.

  • Recommendation: Use an Aqueous C18 (AQ) or Polar-Embedded column. These phases contain hydrophilic groups near the silica surface that allow water to wet the pores, ensuring consistent retention even at 95-100% aqueous content.

Mobile Phase pH: Controlling Ionization

To achieve retention on a Reverse Phase (RP) column, the analyte should ideally be in its neutral state. However, due to its zwitterionic potential:

  • Low pH Strategy (Recommended): At pH ~2.0, the carboxylic acid is protonated (neutral -COOH), but the amine is protonated (charged -NH₃⁺). While the charge reduces retention, the suppression of the carboxylate ion is critical for peak shape. We use Phosphoric Acid or TFA to achieve this.

Detailed Experimental Protocol

Equipment & Reagents[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/VWD).

  • Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or YMC-Pack ODS-AQ.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA).

    • Water (Milli-Q, 18.2 MΩ).

    • Reference Standard: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (>98% purity).[2][3]

Preparation of Solutions[7]

Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon filter. Note: Phosphoric acid is preferred over TFA for UV detection at low wavelengths (210-230 nm) as it has a lower UV cutoff.

Mobile Phase B (Acetonitrile): Use 100% Acetonitrile.

Sample Diluent: Dissolve the sample in 0.05 M HCl .

  • Reasoning: The compound is soluble in acid. Dissolving in pure water or methanol may lead to incomplete solubility. The acidic diluent matches the mobile phase pH, preventing peak distortion.

Chromatographic Conditions[4]
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (primary), 230 nm (secondary)
Run Time 15 Minutes

Gradient Program: Designed to retain the polar analyte initially, then elute hydrophobic impurities.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.00955Loading/Retention
5.00955Isocratic Hold
10.004060Ramp to elute impurities
12.004060Wash
12.10955Re-equilibration
15.00955End

Method Validation & Logic Visualization

The following diagram illustrates the decision matrix used to derive this specific protocol, ensuring the logic is transparent and reproducible.

MethodDevelopment Analyte Analyte: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Properties Properties: Polar (LogP 0.2) Amphoteric (Acid/Base) Analyte->Properties Decision1 Retention Strategy Properties->Decision1 PathA Standard C18 Decision1->PathA High Organic PathB Aqueous C18 (AQ) Decision1->PathB High Aqueous ResultA Result: Phase Collapse Early Elution PathA->ResultA ResultB Result: Stable Retention Pore Wetting PathB->ResultB PH_Control pH Control Strategy ResultB->PH_Control Acidic Acidic pH (2.0) (0.1% H3PO4) PH_Control->Acidic Mechanism Mechanism: COOH -> Neutral NH2 -> Charged (+) Acidic->Mechanism FinalMethod FINAL PROTOCOL: Col: Zorbax SB-Aq MP: 0.1% H3PO4 / ACN Diluent: 0.05 M HCl Mechanism->FinalMethod

Caption: Analytical Decision Tree selecting Aqueous C18 technology and acidic pH control to overcome polarity and amphoteric challenges.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between amine and silanols.Ensure column is "End-capped". Add 5-10 mM Triethylamine (TEA) to MP A if tailing persists (adjust pH to 3.0).
Early Elution (t_R < 2 min) Phase collapse or insufficient retention.Switch to a column with higher carbon load or reduce organic start to 2% B.
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in 0.05 M HCl or Mobile Phase A. Do not dissolve in pure MeOH.
Baseline Drift UV absorbance of modifier.If using TFA at 210 nm, switch to Phosphoric Acid.

References

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-.[1] (Analogous Method Reference). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235654 (Related Aminopyrimidines). Retrieved from [Link]

  • ResearchGate. (2021). In acid-aminopyrimidine continuum: experimental and computational studies. (Insight into salt formation/solubility). Retrieved from [Link]

Sources

Quantitative Analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in human plasma. As a crucial intermediate in the synthesis of novel pharmaceutical compounds, a reliable bioanalytical method is paramount for pharmacokinetic and drug metabolism studies.[1][2] The protocol detailed herein employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation. The method is designed to meet the rigorous standards of drug development pipelines, offering high throughput and accuracy for researchers and scientists in the pharmaceutical industry.

Introduction and Scientific Rationale

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry.[2] Its structural motifs are incorporated into a variety of investigational drug candidates. Accurate quantification in biological matrices like plasma is essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The challenge in analyzing this compound lies in its high polarity, conferred by the amino and carboxylic acid functional groups. Such characteristics can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[3][4] This method overcomes this challenge by utilizing a modern aqueous-compatible RPLC column and optimizing mobile phase pH to ensure consistent retention and sharp peak shapes.

For detection, tandem mass spectrometry was chosen for its unparalleled sensitivity and selectivity. Electrospray ionization (ESI) is the ideal ionization technique for polar molecules that are pre-ionized in solution.[5] By operating in Multiple Reaction Monitoring (MRM) mode, we can selectively monitor specific precursor-to-product ion transitions, effectively eliminating interference from complex plasma matrix components and ensuring the highest level of confidence in the quantitative data.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of a logical method development strategy.

PropertyValueSource
Molecular Formula C₅H₄ClN₃O₂[6][7]
Molecular Weight 173.56 g/mol [6][7]
Appearance White to off-white solid powder[1][8]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[1]
Predicted XLogP3 0.3[2]
Storage Conditions 2–8 °C under inert gas[7][8]

The low XLogP3 value confirms the polar nature of the analyte, guiding the chromatographic strategy. Its solubility in acidic and alkaline solutions informs the choice of mobile phase additives and sample preparation solvents.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol. The causality behind each choice is explained to ensure reproducibility and facilitate troubleshooting.

Materials and Reagents
  • Analyte: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Receive Plasma Samples & Reference Standard stock_sol Prepare Stock Solutions (Analyte & IS) prep_start->stock_sol work_std Prepare Working Standards & CC/QC Samples stock_sol->work_std sample_prep Protein Precipitation of Plasma Samples work_std->sample_prep prep_end Transfer Supernatant to Autosampler Vials sample_prep->prep_end lc_inject Inject Sample onto LC System prep_end->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ion ESI Ionization lc_sep->ms_ion ms_detect MRM Detection on Tandem MS ms_ion->ms_detect integrate Peak Integration ms_detect->integrate cal_curve Generate Calibration Curve integrate->cal_curve quantify Quantify Unknowns cal_curve->quantify report Report Concentrations quantify->report

Caption: End-to-end bioanalytical workflow.

Protocol: Standard and Sample Preparation

Rationale: A simple protein precipitation is chosen for its speed and efficiency in removing the bulk of plasma proteins, which can foul the LC column and MS source.[9][10] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~5 mg of the analyte reference standard.

    • Dissolve in a 50:50 mixture of methanol:water to a final volume of 5.0 mL. This solvent choice ensures full dissolution given the analyte's properties.

    • Prepare the Internal Standard (IS) stock solution similarly.

  • Working Standard & Calibration Curve (CC) Preparation:

    • Perform serial dilutions of the stock solution using 50:50 acetonitrile:water to prepare working standards.

    • Spike these working standards into blank human plasma to create CC samples. A typical concentration range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Plasma Sample Preparation Protocol:

    • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution and vortex briefly.

    • Add 200 µL of cold acetonitrile (the "crash solvent"). The cold temperature enhances protein precipitation.[9]

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Instrumental Parameters

Rationale:

  • Chromatography: An aqueous C18 column is selected to prevent phase collapse when using highly aqueous mobile phases required for retaining this polar analyte.[11] The gradient starts at a low organic percentage to maximize retention. Formic acid is added to the mobile phase to acidify it (to ~pH 2.7), which neutralizes the carboxylic acid group, further enhancing retention on the non-polar stationary phase.[4]

  • Mass Spectrometry: Electrospray ionization in negative ion mode (ESI-) is selected. The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing a strong and consistent signal. This is often more selective for acidic compounds than positive mode.

Table 1: Liquid Chromatography (LC) Conditions

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Conditions

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage -4500 V
Source Temperature 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions and Fragmentation

Rationale: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44 Da.[12][13] This is a highly specific and reliable fragmentation.

Caption: Proposed CID fragmentation of the analyte.

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]Dwell Time (ms)Collision Energy (V)
Analyte 172.5128.5100-22
IS Dependent on IS usedDependent on IS used100Optimize empirically

Data Analysis and System Validation

For trustworthiness, the method must be validated according to regulatory guidelines (e.g., FDA, EMA).

  • Calibration Curve: The analyte/IS peak area ratio is plotted against the nominal concentration of the CC samples. A linear regression with a 1/x² weighting factor is typically used. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: The analysis of QC samples in replicate (n≥5) across multiple days should demonstrate intra- and inter-day accuracy (% bias) within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (%CV) of ≤15% (≤20% at LLOQ).

  • Selectivity and Matrix Effect: Blank plasma from multiple sources should be analyzed to ensure no endogenous interferences are present at the retention time of the analyte. Matrix effect should be assessed to ensure that ionization suppression or enhancement is minimal and consistent across lots.

Conclusion

The LC-MS/MS method described provides a definitive and reliable protocol for the quantification of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in human plasma. The combination of a streamlined protein precipitation, optimized chromatography for a polar molecule, and highly selective tandem mass spectrometry detection results in a method that is fit-for-purpose in a demanding drug development environment. This application note serves as a comprehensive guide for scientists, enabling them to generate high-quality data for critical pharmacokinetic assessments.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Available at: [Link]

  • Angene Chemical. (n.d.). 6-amino-5-chloropyrimidine-4-carboxylic acid|914916-98-6. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

Sources

protocol for amide bond formation with 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This Application Note provides a validated protocol for synthesizing amide derivatives of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6).[1][2] This scaffold is a critical intermediate in the synthesis of herbicides (e.g., aminopyralid analogs) and kinase inhibitors.[2]

The Challenge: Successful derivatization of this molecule is complicated by three factors:

  • Steric Hindrance: The bulky chlorine atom at the 5-position (ortho to the carboxylic acid) significantly impedes nucleophilic attack at the carbonyl carbon.[1][2]

  • Solubility: The zwitterionic nature of the amino-acid moiety and the planar pyrimidine ring result in poor solubility in standard organic solvents (DCM, THF), necessitating polar aprotic media.[2]

  • Competing Nucleophilicity: The unprotected 6-amino group, while electron-deficient due to the pyrimidine ring, presents a risk of intermolecular self-coupling (dimerization) during activation, particularly if the target amine is unreactive.[2]

Molecule Specifications:

  • Molecular Weight: 173.56 g/mol [1][2][3][4][5][6][7][8]

  • Physical State: White to off-white crystalline powder.[1][2]

  • Solubility Profile: Insoluble in non-polar solvents.[1][2] Sparingly soluble in water.[1][2][7] Soluble in DMSO, DMF, NMP, and aqueous acid/base.[2]

Strategic Overview (The "Why" Behind the Protocol)

To overcome the steric and electronic barriers, this guide proposes two distinct methodologies.

  • Method A (HATU/DMF): The "Discovery Route."[1][2] Ideal for small-scale synthesis (<1g) and library generation.[1][2] It utilizes high-activity coupling reagents to overcome the 5-Cl steric barrier.[1][2]

  • Method B (Acid Chloride via SOCl₂): The "Process Route."[1][2] Ideal for scale-up or unreactive amines (e.g., anilines).[2] This method temporarily protects the 6-amino group as an HCl salt, preventing self-coupling during the activation phase.[1][2]

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Aliphatic amines, rapid library synthesis.[1][2]

Reagents:

  • Substrate: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: N,N-Diisopropylethylamine (DIEA or DIPEA) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2] Do not use DCM.

Step-by-Step Protocol:

  • Solubilization: In a dry vial, suspend the pyrimidine acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIEA (3.0 equiv). The suspension should clear as the carboxylic acid is deprotonated.[1][2]

    • Critical Step: Add HATU (1.1 equiv) in one portion.[1][2] Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? The 5-chloro group hinders the formation of the active ester.[1][2] Allowing a "pre-activation" time ensures the O-At active ester is fully formed before the amine is introduced.[1][2]

  • Coupling: Add the amine partner (1.2 equiv).[1][2]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][2][9]

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The pyrimidine ring is thermally stable.[2]

  • Work-up:

    • Dilute with EtOAc.[1][2] Wash with sat.[1][2] NaHCO₃ (2x), water (1x), and brine (1x).[2]

    • Solubility Note: If the product is polar, EtOAc extraction may fail.[2] In this case, precipitate the product by adding water to the DMF reaction mixture, filter, and wash with water/ether.[2]

Method B: Acid Chloride Activation (High Reactivity)

Best for: Anilines, bulky amines, or scale-up where HATU cost is prohibitive.[1][2]

Reagents:

  • Substrate: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid[1][2][4][7][10][11]

  • Reagent: Thionyl Chloride (SOCl₂) (Excess, used as solvent or 5-10 equiv in Toluene)[1][2]

  • Catalyst: DMF (1-2 drops)[1][2]

Step-by-Step Protocol:

  • Chlorination: Suspend the pyrimidine acid in SOCl₂ (5–10 mL per gram of substrate). Add 1 drop of dry DMF (Vilsmeier-Haack catalysis).[1][2]

  • Reflux: Heat to reflux (75–80°C) for 1–2 hours.

    • Observation: The solid will dissolve, and gas (SO₂/HCl) evolution will cease upon completion.[2]

    • Mechanism:[1][2][7] This converts the acid to the acid chloride.[1][2] Crucially, the 6-amino group is protonated by the generated HCl, forming the hydrochloride salt .[2] This protonation deactivates the 6-amino group, preventing it from attacking the acid chloride (self-polymerization).[1][2]

  • Isolation of Intermediate: Evaporate the SOCl₂ in vacuo to dryness. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride.[1][2] You now have the crude acid chloride-HCl salt.[1][2]

  • Coupling:

    • Suspend the residue in dry DCM or THF (if solubility permits) or NMP.[1][2]

    • Add the amine partner (1.1 equiv).[1][2]

    • Critical Addition: Add a non-nucleophilic base (e.g., Et₃N or DIEA, 3–4 equiv) dropwise at 0°C.[2]

    • Why dropwise? Rapid addition of base frees the 6-amino group.[1][2] If the external amine is weak, the now-free 6-amino group might compete.[1][2] Keeping the temperature low and adding base slowly favors the reaction with the external amine present in solution.[1]

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process and chemical pathways, generated using Graphviz.

G Start Start: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid CheckAmine Analyze Amine Partner Start->CheckAmine RouteA Method A: HATU/DIEA (Standard) CheckAmine->RouteA Reactive Amine RouteB Method B: SOCl2 -> Acid Chloride (High Reactivity) CheckAmine->RouteB Unreactive/Hindered IntermedA Active Ester (O-At) (Pre-activation 30 min) RouteA->IntermedA HATU, DMF, DIEA IntermedB Acid Chloride-HCl Salt (Self-Protected) RouteB->IntermedB SOCl2, Reflux ConditionA Aliphatic/Primary Amine Small Scale (<1g) ConditionB Aniline/Bulky Amine Scale Up (>1g) Product Final Amide Product IntermedA->Product + Amine (RT to 50°C) IntermedB->Product + Amine, Base (0°C) SideProduct Risk: Dimer/Oligomer (If 6-NH2 competes) IntermedB->SideProduct Base added too fast External amine too slow

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and scale.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 5-Cl group.[1][2]Increase Temperature: Heat HATU reaction to 50°C. Switch Reagent: Use T3P (Propylphosphonic anhydride) in DMF/Pyridine, which is superior for hindered acids.[1][2]
Dimer Formation 6-NH₂ reacting with activated acid.[1][2]Protect 6-NH₂: Pre-protect the starting material with (Boc)₂O (requires NaH/THF) before coupling.[1][2] Method B: Ensure strict temperature control (0°C) during base addition.
Precipitation Product insolubility.[1][2]Solvent Switch: Use NMP instead of DMF. Workup: Pour reaction into water; filter the solid precipitate directly rather than extracting.
Starting Material Remains Poor solubility of SM.[1][2]Sonication: Sonicate the reaction mixture for 10 mins before adding coupling agents to ensure fine dispersion.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][9] Organic Process Research & Development, 20(2), 140–177.[2] [2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Sigma-Aldrich. (n.d.).[1][2] 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Product Specification. [2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][2][9] Tetrahedron, 61(46), 10827-10852.[2] [2]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6), a critical intermediate in the synthesis of herbicides (e.g., aminopyralid analogs) and pharmaceuticals.[1]

The content focuses on the two most prevalent synthetic pathways:

  • Electrophilic Chlorination of 6-aminopyrimidine-4-carboxylic acid.

  • Hydrolysis of 6-amino-5-chloro-4-cyanopyrimidine.

Part 1: Process Logic & Pathway Visualization[1][2]

Before troubleshooting, it is critical to identify which synthetic node is failing.[1][2] The diagram below illustrates the two primary industrial workflows and their associated failure points.

SynthesisPathways Start1 Route A: Precursor 6-Aminopyrimidine-4-carboxylic acid Step1 Electrophilic Chlorination (NCS or Cl2 / AcOH) Start1->Step1 SEAr Mechanism Start2 Route B: Precursor 6-Amino-5-chloro-4-cyanopyrimidine Step2 Hydrolysis (NaOH or H2SO4) Start2->Step2 Nucleophilic Attack Target TARGET: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Step1->Target Precipitation at pI Fail1 Risk: N-Chlorination (Reversible) Step1->Fail1 Intermediate Intermediate: Carboxamide species Step2->Intermediate Partial Hydrolysis Fail2 Risk: Decarboxylation (Thermal instability) Step2->Fail2 Intermediate->Target Full Hydrolysis

Caption: Figure 1. Dual-pathway workflow for the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, highlighting critical reaction nodes and potential failure modes (N-chlorination and Decarboxylation).

Part 2: Optimization Protocols & Troubleshooting

Route A: Electrophilic Chlorination (The "Clean" Route)

Best for: Lab-scale synthesis or when avoiding high-temperature hydrolysis.[1] Mechanism: Electrophilic Aromatic Substitution (


) at the electron-rich C5 position.[1]
1. Optimized Protocol
  • Substrate: 6-Aminopyrimidine-4-carboxylic acid (1.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH) or DMF.[1][2] AcOH is preferred for stabilizing the amine.[1][2]

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq).[1][2] Avoid large excesses.

  • Temperature: 50°C – 60°C.[1][2]

Step-by-Step:

  • Dissolve starting material in AcOH (10 volumes).

  • Add NCS portion-wise over 30 minutes to maintain regioselectivity.

  • Heat to 55°C for 4–6 hours. Monitor by HPLC.

  • Workup (Critical): Cool to room temperature. Pour into ice water (20 volumes). The product often precipitates.[1][2] If not, adjust pH to the isoelectric point (~pH 3.5–4.0).[1][2]

2. Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Product solubility in aqueous mother liquor.[1]These amino acids are zwitterionic.[1][2] Do not just filter; you must adjust pH to the exact isoelectric point (pI ≈ 3.8).[1][2] Use conc. HCl or NaOH dropwise while monitoring with a pH meter.
Impurity: N-Chloro species Kinetic control failure; Cl attached to amine nitrogen.[1]This is reversible. Heat the reaction mixture slightly longer or add a reducing agent (sodium bisulfite wash) during workup to revert N-Cl to N-H.[1]
Regio-isomers (C2-Cl) Over-chlorination or wrong solvent polarity.[1]Ensure the starting material is fully dissolved before NCS addition.[1][2] Use AcOH to protonate the pyridine-like nitrogen, directing Cl to the C5 carbon.[1][2]
Route B: Nitrile Hydrolysis (The "Industrial" Route)

Best for: Large-scale production where the nitrile precursor is available from trichloropyrimidine.[1] Mechanism: Base-catalyzed hydration of nitrile to amide, followed by hydrolysis to acid.[1][2]

1. Optimized Protocol
  • Substrate: 6-Amino-5-chloro-4-cyanopyrimidine.[1]

  • Reagent: 30% NaOH (5.0 eq).

  • Temperature: Reflux (100°C).

Step-by-Step:

  • Suspend nitrile in water.[1][2][3] Add NaOH solution.[1][2][4]

  • Reflux for 6–12 hours. Ammonia gas evolution will be observed.[1][2]

  • Monitoring: Watch for the disappearance of the Amide intermediate (often distinct by HPLC).[1][2]

  • Workup: Cool to 20°C. Acidify carefully with HCl to pH 3–4. Collect the precipitate.

2. Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Stalled at Amide Insufficient base concentration or temperature.[1]The conversion of Amide -> Acid is the rate-limiting step.[1] Increase NaOH concentration to 30-40% or switch to H2SO4/H2O (acid hydrolysis) if base fails, though acid hydrolysis carries a higher decarboxylation risk.[1][2]
Product Decarboxylation Thermal instability of the carboxylic acid at C4.[1][2]Electron-deficient pyrimidines lose CO2 easily.[1] Do not exceed 100°C. If using acid hydrolysis, keep temp <80°C.
Dark/Tarred Product Polymerization of amino-chloropyrimidine.[1][2]Perform the reaction under Nitrogen atmosphere. Oxygen can induce radical polymerization of the amino-chloro moiety at high temps.[1]

Part 3: Comparative Data Analysis

The following table summarizes yield expectations based on solvent systems reported in patent literature and internal process data.

ParameterRoute A (Chlorination in AcOH)Route A (Chlorination in DMF)Route B (Base Hydrolysis)
Typical Yield 75–85%60–70%80–90%
Purity (HPLC) >98%~95%>97%
Main Impurity Unreacted SM, SuccinimideDMF-adductsAmide intermediate
Scalability High (Safer reagents)Medium (Workup difficult)High (Cheap reagents)
Critical Control pH during isolationSolvent removalReflux time

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is not precipitating after acidification in Route B. What is happening? A: You likely over-acidified.[1][2] The molecule is amphoteric (contains basic amine and acidic carboxyl).[1][2]

  • Scenario: If pH < 1, the amine is protonated (

    
    ), making the molecule a soluble cation.[1][2]
    
  • Solution: Back-titrate with NaOH to pH 3.5–4.[1]0. The solution should become cloudy as the zwitterion forms and precipitates.[1][2]

Q2: Can I use Chlorine gas (


) instead of NCS for Route A? 
A:  Yes, but with caution.[1][2] 

is much more aggressive.[1][2]
  • Risk:[1][3] It can lead to di-chlorination or oxidation of the amino group.[1]

  • Modification: Dilute

    
     in an inert carrier gas or use a stoichiometric amount of 
    
    
    
    (Sulfuryl chloride) at lower temperatures (0°C to 20°C).[1][2]

Q3: Why is the 5-position targeted for chlorination in Route A? A: In 6-aminopyrimidines, the C5 position is the most electron-rich carbon (para to the ring nitrogen, ortho to the amino group).[1][2] The amino group (+M effect) strongly activates the C5 position for Electrophilic Aromatic Substitution (


), making it highly selective compared to C2.[1][2]

Q4: How do I remove the succinimide byproduct in Route A? A: Succinimide is highly water-soluble.[1]

  • Protocol: Ensure the quench volume (water) is at least 5x the reaction volume.[1][2] After filtration, wash the filter cake with water (2x) and then cold isopropanol (1x) to remove trace organic impurities.[1][2]

References

  • Preparation of 6-amino-5-halopyrimidine-4-carboxyl

    • Source: Patent CN102786480A (Dow AgroSciences).[1][2]

    • Relevance: Describes the chlorination of aminopyrimidine carboxylates using NCS and similar halide reagents.
    • URL:[1][2]

  • Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

    • Source: ChemicalBook / ChemBK Database (CAS 914916-98-6).[1]

    • Relevance: Confirms the structure and general synthetic p
    • URL:[1][2]

  • Hydrolysis of Cyanopyridines and Pyrimidines.

    • Source: US Patent 5756750A.[1][2]

    • Relevance: Provides process parameters for the continuous hydrolysis of cyano-heterocycles to carboxylic acids, applicable to Route B.
    • URL:[1][2]

  • Pyrimidines: Properties and Chemistry.

    • Source: Brown, D. J.[1][2] (The Pyrimidines, Wiley-Interscience).[1][2]

    • Relevance: Authoritative grounding on the electrophilic substitution patterns (SEAr) at the C5 position of aminopyrimidines.[1][2]

    • Context: Supports the mechanistic explan

Sources

Technical Support Center: Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, a critical intermediate in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind common synthetic issues and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid?

A1: The most prevalent route involves the chlorination of a pyrimidine precursor. A common starting material is 6-aminouracil-4-carboxylic acid or a related derivative. The key transformation is the selective chlorination at the 5-position. Reagents like phosphorus oxychloride (POCl₃) are often used, sometimes in the presence of a base like pyridine or a tertiary amine, to facilitate the reaction and neutralize the HCl byproduct.[1] Careful control of stoichiometry and temperature is critical to prevent over-chlorination and other side reactions.[2][3]

Q2: What are the critical process parameters (CPPs) to monitor during this synthesis?

A2: The three most critical parameters are:

  • Temperature: Elevated temperatures can lead to decarboxylation of the final product or promote the formation of thermally-driven impurities. Reactions should be maintained within the optimal range determined by process development studies.

  • Stoichiometry of Chlorinating Agent: Using an excess of the chlorinating agent (e.g., POCl₃) can result in the formation of dichloro-impurities.[2][3] Precise molar equivalents are necessary for selective monochlorination.

  • Moisture Control: The presence of water can lead to the hydrolysis of the chloro-substituent, forming a hydroxy-pyrimidine byproduct, and can also deactivate the chlorinating agent. Anhydrous conditions are highly recommended.

Q3: What are the primary impurities I should expect to see by HPLC analysis?

A3: The expected impurity profile typically includes:

  • Unreacted starting material.

  • Decarboxylated Product: 6-Amino-5-chloropyrimidine.

  • Hydrolyzed Product: 6-Amino-5-hydroxy-4-pyrimidinecarboxylic acid.

  • Dichloro-Product: Impurities resulting from over-chlorination.

Troubleshooting Guide: Side Products & Reaction Failures

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Product Yield with Significant Starting Material Remaining
  • Potential Cause A: Ineffective Chlorination

    • Scientific Rationale: The chlorinating agent (e.g., POCl₃) may have degraded due to improper storage or exposure to moisture. Alternatively, the reaction temperature may be too low, or the reaction time insufficient for complete conversion.

    • Troubleshooting Steps:

      • Verify the quality and purity of the chlorinating agent. Use a fresh, unopened bottle if possible.

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[4][5]

      • Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress by TLC or HPLC.

      • Extend the reaction time, taking samples periodically to determine the point of maximum conversion.

  • Potential Cause B: Poor Solubility of Starting Material

    • Scientific Rationale: If the starting pyrimidine derivative is not fully dissolved or suspended in the reaction solvent, the reaction will be surface-area limited and proceed slowly, if at all.

    • Troubleshooting Steps:

      • Select a more appropriate solvent that offers better solubility for the starting material while being compatible with the reaction conditions.

      • If using a suspension, ensure vigorous stirring is maintained throughout the reaction to maximize the interaction between the solid and the reagent.

Problem 2: Significant Peak Corresponding to the Decarboxylated Impurity

A common and problematic side product is the decarboxylated impurity, 6-Amino-5-chloropyrimidine.

  • Mechanism of Formation: Thermal Decomposition

    • Scientific Rationale: Pyrimidinecarboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[6] This process is often irreversible and significantly reduces the yield of the desired carboxylic acid product.

    • Troubleshooting & Mitigation:

      • Strict Temperature Control: Maintain the reaction and work-up temperatures at the lowest effective level. Avoid any localized overheating.

      • Post-Reaction Handling: Once the reaction is complete, cool the mixture promptly before proceeding with quenching and isolation steps.

      • Drying Conditions: When drying the final product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) instead of high heat.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction and the formation pathways of key side products.

Side_Products SM 6-Amino-4-hydroxy- pyrimidine-5-carboxylic Acid (Starting Material) Product 6-Amino-5-chloro- 4-pyrimidinecarboxylic Acid (Desired Product) SM->Product + Chlorinating Agent (e.g., POCl3) Decarb 6-Amino-5-chloropyrimidine (Decarboxylation Impurity) Product->Decarb Excess Heat (Δ) - CO2 Hydrolysis 6-Amino-5-hydroxy- 4-pyrimidinecarboxylic Acid (Hydrolysis Impurity) Product->Hydrolysis + H2O (Moisture) OverChlor Dichloro-pyrimidine Derivative (Over-chlorination) Product->OverChlor + Excess Chlorinating Agent

Caption: Main reaction and side product formation pathways.

Problem 3: Presence of the Hydrolyzed Impurity
  • Mechanism of Formation: Nucleophilic Substitution

    • Scientific Rationale: The chloro-substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water. This hydrolysis reaction replaces the chlorine atom with a hydroxyl group, reverting it to a structure similar to the starting material.

    • Troubleshooting & Mitigation:

      • Anhydrous Solvents: Use high-purity, anhydrous solvents for the reaction.

      • Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is crucial to exclude atmospheric moisture.[4][5]

      • Careful Work-up: When quenching the reaction (often with ice or water), do so at a low temperature to minimize the rate of hydrolysis. Proceed with extraction and isolation promptly after quenching.

Analytical and Purification Protocols

Protocol 1: Standard HPLC Method for Impurity Profiling

This protocol provides a baseline for separating the product from its common impurities.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Expected Elution 1. Hydrolyzed Product, 2. Product, 3. Decarboxylated Impurity
Protocol 2: Recrystallization for Purification

Recrystallization can be effective for removing less soluble or more soluble impurities.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water) at room temperature and at reflux. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (40-50 °C).

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common synthesis issues.

Troubleshooting_Workflow start Reaction Complete. Analyze by HPLC. check_purity Purity > 98%? start->check_purity check_yield Yield > 80%? check_purity->check_yield Yes check_impurities Major Impurity? check_purity->check_impurities No pass Process Pass check_yield->pass Yes fail Process Fail. Re-evaluate Route. check_yield->fail No action_decarb High Decarboxylation -> Lower Temp -> Reduce Heating Time check_impurities->action_decarb Decarboxylated action_sm High Starting Material -> Check Reagents -> Increase Temp/Time check_impurities->action_sm Starting Material action_hydrolysis High Hydrolysis -> Ensure Anhydrous Cond. -> Cold Work-up check_impurities->action_hydrolysis Hydrolyzed action_decarb->fail action_sm->fail action_hydrolysis->fail

Caption: A decision tree for troubleshooting synthesis outcomes.

References

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - ChemBK. (2024). ChemBK. [Link]

  • Synthesis of chlorinated pyrimidines. (2004).
  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office. (2001).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). National Institutes of Health (NIH). [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Purity of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is paramount as it is a versatile building block in the creation of a variety of compounds, particularly in the pharmaceutical industry for the synthesis of novel drugs and active pharmaceutical ingredients (APIs).[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize impurities and optimize your synthetic protocol.

I. Understanding the Synthetic Landscape

A common synthetic approach to 6-Amino-5-chloro-4-pyrimidinecarboxylic acid involves a multi-step process. A generalized pathway is outlined below:

Synthesis_Pathway A Aminopyrimidine B 6-chloro-5-aminopyrimidine A->B  Chloroacetic acid,  alkaline conditions   C 6-amino-5-chloropyrimidine B->C  Carbamic acid  (or derivative)   D 6-Amino-5-chloro-4- pyrimidinecarboxylic acid C->D  Carbon dioxide,  alkaline conditions  

Caption: Generalized synthetic pathway for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.[2]

This seemingly straightforward synthesis can be fraught with challenges, leading to the formation of various impurities that can be difficult to remove. The following sections will address specific issues you may encounter and provide actionable solutions.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section is structured in a question-and-answer format to directly address common problems observed during the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

Problem 1: Low Yield and Presence of Unreacted Starting Materials

Question: My reaction yield is consistently low, and I observe a significant amount of unreacted aminopyrimidine and 6-amino-5-chloropyrimidine in my crude product. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion can stem from several factors, primarily related to reaction conditions and reagent stoichiometry. Let's break down the potential issues in each step:

Step 1: Formation of 6-chloro-5-aminopyrimidine

  • Inadequate Basicity: The initial chlorination with chloroacetic acid requires alkaline conditions.[2] Insufficient base can lead to incomplete reaction. Ensure the pH of the reaction mixture is maintained in the optimal alkaline range. The choice of base is also critical; stronger, non-nucleophilic bases are often preferred to avoid side reactions.

  • Reaction Temperature and Time: This reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Step 2: Amination to form 6-amino-5-chloropyrimidine

  • Inefficient Aminating Agent: The conversion of the 6-chloro group to an amino group is a crucial step. The choice of aminating agent (e.g., carbamic acid or its derivatives) and the reaction conditions will significantly impact the efficiency.[2] Some reactions may benefit from the use of a protected amine source followed by deprotection.

  • Catalyst Activity: If a catalyst is employed for this amination, ensure its activity is not compromised.

Step 3: Carboxylation to the Final Product

  • Inefficient Carboxylation: The final carboxylation step using carbon dioxide under alkaline conditions can be sluggish.[2] Ensure adequate pressure of CO2 and efficient stirring to maximize gas-liquid mass transfer. The choice of solvent and base can also influence the solubility of the intermediates and the reaction rate.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Step1 Step 1: Incomplete Chlorination? Start->Step1 Step2 Step 2: Inefficient Amination? Step1->Step2 No Solution1 Optimize Base and Temperature. Monitor by TLC/HPLC. Step1->Solution1 Yes Step3 Step 3: Poor Carboxylation? Step2->Step3 No Solution2 Evaluate Aminating Agent and Conditions. Consider Catalyst Activity. Step2->Solution2 Yes Solution3 Increase CO2 Pressure and Stirring. Optimize Solvent and Base. Step3->Solution3 Yes

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Formation of Dichloro- and Dechlorinated Impurities

Question: My final product is contaminated with what appears to be a dichlorinated pyrimidine species and a dechlorinated version of my target molecule. How are these formed and how can I prevent them?

Answer:

The formation of these impurities is a common issue in the synthesis of halogenated pyrimidines.

  • Dichlorinated Impurities: The presence of a dichlorinated pyrimidine suggests that the initial starting material, aminopyrimidine, may have undergone dichlorination. This can occur if the reaction conditions for the initial chlorination are too harsh (e.g., excess chlorinating agent, high temperature). Careful control of stoichiometry and reaction temperature is crucial. The use of milder chlorinating agents can also be explored. The synthesis of dichloropyrimidines from dihydroxypyrimidines using reagents like phosphorus oxychloride is a known transformation, highlighting the potential for over-chlorination.

  • Dechlorinated Impurities: The presence of the dechlorinated analog (6-amino-4-pyrimidinecarboxylic acid) can arise from several pathways:

    • Incomplete initial chlorination: If the first step is not driven to completion, the unchlorinated aminopyrimidine can proceed through the subsequent reaction steps.

    • Reductive dechlorination: Certain reaction conditions or the presence of reducing agents (even trace amounts) can lead to the removal of the chloro group.

Mitigation Strategies:

Impurity TypePotential CauseRecommended Action
Dichlorinated Pyrimidine Harsh chlorination conditionsCarefully control stoichiometry of chlorinating agent. Optimize reaction temperature and time. Consider a milder chlorinating agent.
Dechlorinated Product Incomplete initial chlorinationEnsure complete conversion in the first step by monitoring with TLC/HPLC before proceeding.
Reductive dechlorinationPurify all reagents and solvents to remove trace reducing agents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Presence of Hydrolyzed Byproducts

Question: I am observing impurities that correspond to the hydrolysis of the chloro-substituent, resulting in a hydroxy-pyrimidine derivative. What causes this and how can it be avoided?

Answer:

Chloropyrimidines can be susceptible to hydrolysis, particularly under certain pH conditions and at elevated temperatures. The chloro group at the 6-position can be displaced by a hydroxide ion to form the corresponding 6-hydroxypyrimidine derivative.

Factors Influencing Hydrolysis:

  • pH: Hydrolysis is often accelerated in both strongly acidic and strongly basic conditions. Maintaining a controlled pH during the reaction and workup is critical.

  • Temperature: Higher reaction or workup temperatures can increase the rate of hydrolysis.

  • Water Content: The presence of excess water in the reaction mixture can drive the hydrolysis equilibrium towards the product.

Preventative Measures:

  • pH Control: Carefully buffer the reaction mixture to maintain a pH that minimizes hydrolysis.

  • Temperature Management: Conduct the reaction and workup at the lowest effective temperature.

  • Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Workup Procedure: Quench the reaction and perform extractions promptly to minimize the exposure of the product to aqueous acidic or basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the purity of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid?

A1: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of pyrimidine derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. UV detection is suitable for these aromatic compounds. For method development, it is advisable to screen different pH values for the aqueous phase to achieve optimal separation of the acidic target molecule from its potential basic and neutral impurities.

Q2: What are the recommended recrystallization solvents for purifying the final product?

A2: The choice of recrystallization solvent depends on the impurity profile. For polar, heterocyclic carboxylic acids like the target molecule, polar protic solvents are often a good starting point.

  • Ethanol or Methanol: These solvents can be effective for recrystallizing aminopyrimidine derivatives.

  • Water: Due to the carboxylic acid and amino groups, the compound may have some solubility in hot water and lower solubility in cold water, making it a potential "green" recrystallization solvent.

  • Mixed Solvent Systems: A mixture of a good solvent (e.g., ethanol, dimethylformamide) and a poor solvent (e.g., water, hexane) can be used to induce crystallization.

It is always recommended to perform small-scale solubility tests to identify the most suitable solvent or solvent system for your specific crude product.

Q3: Can decarboxylation be a significant side reaction?

A3: Yes, decarboxylation of pyrimidinecarboxylic acids can occur, especially at elevated temperatures and under certain pH conditions. The loss of the carboxylic acid group would result in the formation of 6-amino-5-chloropyrimidine. To minimize this, avoid unnecessarily high temperatures during the final reaction step, workup, and any subsequent purification steps like distillation. If decarboxylation is a persistent issue, consider optimizing the reaction to proceed at a lower temperature, even if it requires a longer reaction time.

IV. Experimental Protocols

While a universally optimized protocol is not available, the following provides a more detailed, illustrative procedure based on the general synthetic principles. Note: This is a hypothetical protocol and should be adapted and optimized for your specific laboratory conditions and scale.

Illustrative Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Step 1: Synthesis of 6-chloro-5-aminopyrimidine

  • To a solution of aminopyrimidine (1.0 eq) in a suitable solvent (e.g., water or an alcohol/water mixture), add a base such as sodium hydroxide or potassium carbonate (2.0-2.5 eq).

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add a solution of chloroacetic acid (1.1 eq) over 1-2 hours.

  • Maintain the reaction at 60-70 °C and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and adjust the pH to neutral with a suitable acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain crude 6-chloro-5-aminopyrimidine.

Step 2: Synthesis of 6-amino-5-chloropyrimidine

  • Dissolve the crude 6-chloro-5-aminopyrimidine (1.0 eq) in a suitable solvent.

  • Add the aminating agent (e.g., a source of ammonia or a protected amine) and any necessary catalyst.

  • Heat the reaction mixture under reflux and monitor its progress.

  • Upon completion, cool the mixture and perform an appropriate workup to isolate the crude 6-amino-5-chloropyrimidine.

Step 3: Synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

  • Dissolve the crude 6-amino-5-chloropyrimidine (1.0 eq) in an appropriate solvent under an inert atmosphere.

  • Add a strong, non-nucleophilic base.

  • Pressurize the reaction vessel with carbon dioxide (e.g., 50-100 psi).

  • Heat the mixture with vigorous stirring and monitor the reaction progress.

  • After the reaction is complete, cool the vessel, and carefully vent the CO2.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the crude 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol/water mixture).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - ChemBK. (2024-04-09). Retrieved from [Link]

  • 6-amino-5-chloropyrimidine-4-carboxylic acid | 914916-98-6, Angene Chemical. Retrieved from [Link]

Sources

Technical Support Center: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. As a crucial intermediate in the development of various therapeutic agents, the successful synthesis of this molecule is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of pyrimidine chemistry, to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Synthesis Failures

Failures in the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid can manifest as low yields, the formation of intractable impurities, or complete reaction stagnation. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Yield of the Desired Product

A lower than expected yield is one of the most common challenges. The cause can often be traced back to suboptimal reaction conditions or degradation of starting materials or products.

Potential Causes and Recommended Solutions:

  • Suboptimal Reaction Conditions: The multi-step synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is sensitive to reaction parameters.

    • pH Control: In steps involving alkaline conditions, such as the initial reaction of an aminopyrimidine with chloroacetic acid, maintaining the correct pH is critical. Deviation can lead to side reactions or prevent the desired reaction from proceeding. It is advisable to monitor the pH throughout the reaction and make adjustments as needed.

    • Temperature Management: Many reactions in pyrimidine synthesis are temperature-sensitive. For instance, in diazotization reactions sometimes used to introduce chloro-substituents, temperatures that are too high can lead to the decomposition of the diazonium salt intermediate, drastically reducing the yield.[1] Conversely, some cyclization steps may require sufficient heat to overcome the activation energy barrier. Precise temperature control is therefore essential.

    • Reaction Time: Incomplete reactions are a common cause of low yields. It is crucial to monitor the reaction's progress using appropriate analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before proceeding with the work-up.[2][3]

  • Starting Material Quality: The purity of your starting materials is a critical, yet often overlooked, factor.

    • Purity of Aminopyrimidine Precursor: Impurities in the initial aminopyrimidine can lead to a host of side reactions, consuming your reagents and complicating purification. It is recommended to verify the purity of your starting materials by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis before commencing the synthesis.

    • Moisture and Air Sensitivity: Some reagents used in pyrimidine synthesis can be sensitive to moisture and air. For example, organometallic reagents or strongly basic reactants should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Issue 2: Presence of Significant Impurities in the Final Product

The formation of byproducts can significantly complicate the purification of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and impact its suitability for downstream applications.

Common Impurities and Mitigation Strategies:

  • Over-reaction or Side-reactions:

    • Hydrolysis of the Chloro Group: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, especially under harsh basic or acidic conditions during work-up, leading to the formation of a hydroxyl-pyrimidine derivative. Careful neutralization and temperature control during extraction and purification are crucial to minimize this.[4]

    • Decarboxylation: The carboxylic acid group may be lost under certain conditions, particularly at high temperatures.[5][6] If decarboxylation is suspected, reaction temperatures should be carefully controlled, and prolonged heating should be avoided.

  • Unreacted Starting Materials: The presence of starting materials in your final product is a clear indication of an incomplete reaction. As mentioned previously, monitoring the reaction to completion is the primary solution.

Purification Challenges:

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a polar molecule, which can present challenges for purification.[3]

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

  • Column Chromatography: While possible, the high polarity of the compound may necessitate the use of polar mobile phases and a polar stationary phase (like silica gel). This can sometimes lead to peak tailing and poor separation. Ion-exchange chromatography could be a more suitable alternative for highly polar and ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow or brown powder, not the expected white crystalline solid. What is the likely cause?

A: Discoloration often indicates the presence of oxidized impurities or polymeric byproducts.[2] This can result from exposure to air during the reaction or work-up, especially at elevated temperatures. To mitigate this, consider using degassed solvents and storing the final product under an inert atmosphere.[2] Recrystallization is often effective at removing these colored impurities.

Q2: I am having difficulty monitoring my reaction with TLC. The spots are streaky and poorly resolved. What can I do?

A: Streaking on TLC plates is common with highly polar, acidic, or basic compounds. To improve resolution, you can try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase to suppress the ionization of your compound. For quantitative analysis and better separation, HPLC is a more robust technique for monitoring pyrimidine synthesis.[3][7]

Q3: Can I use a different halogen, like bromine, instead of chlorine in my synthesis?

A: While synthetically possible, the reactivity of the halogen substituent in nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring is a key consideration. The reaction rates and potential side reactions may differ. SNAr reactions are fundamental in pyrimidine chemistry for introducing various functional groups.[8][9][10] The electron-withdrawing nature of the pyrimidine ring facilitates these reactions.[11]

Q4: What are the key safety precautions I should take when working with these reagents?

A: Many of the reagents used in the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid are hazardous. For example, chloroacetic acid is corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols and Data

Illustrative Synthesis Workflow

The synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid typically involves a multi-step process. A generalized workflow is presented below. Note that specific conditions may vary based on the chosen literature procedure.

Step 1: Formation of a Chlorinated Pyrimidine Intermediate

This step often involves the reaction of a suitable aminopyrimidine precursor with a chlorinating agent.

Step 2: Introduction of the Carboxylic Acid Group

This can be achieved through various methods, such as carboxylation using carbon dioxide with a strong base.

Table 1: Recommended Analytical Monitoring Techniques
Technique Purpose Typical Mobile Phase/Conditions Expected Observations
TLC Rapid, qualitative monitoring of reaction progressDichloromethane:Methanol (9:1) with 0.5% Acetic AcidDisappearance of starting material spot and appearance of product spot with a different Rf value.
HPLC Quantitative analysis of reaction conversion and purityC18 column, Acetonitrile:Water gradient with 0.1% Trifluoroacetic AcidSeparation of starting materials, intermediates, product, and byproducts into distinct peaks.
¹H NMR Structural confirmation of intermediates and final productDMSO-d₆Characteristic shifts for aromatic and amine protons.
LC-MS Confirmation of molecular weight of product and impuritiesESI+ or ESI- modeDetection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the expected molecular weight.

Visualizing the Process

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Verify Starting Material Purity (NMR, MP) start->check_sm check_conditions Review Reaction Conditions (Temp, pH, Time) start->check_conditions optimize Systematically Optimize Conditions check_sm->optimize monitor_rxn Implement In-Process Monitoring (TLC, HPLC) check_conditions->monitor_rxn incomplete_rxn Incomplete Reaction? monitor_rxn->incomplete_rxn incomplete_rxn->optimize Yes degradation Degradation Occurring? incomplete_rxn->degradation No degradation->optimize Yes

Caption: A flowchart for troubleshooting low reaction yields.

Diagram 2: Potential Side Reactions in the Synthesis

G main 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (Desired Product) hydrolysis 6-Amino-5-hydroxy-4-pyrimidinecarboxylic acid (Hydrolysis Product) main->hydrolysis Harsh acidic/basic work-up decarboxylation 6-Amino-5-chloropyrimidine (Decarboxylation Product) main->decarboxylation Excessive Heat

Caption: Common side products in the synthesis.

References

  • Wikipedia. (2023, December 29). Pyrimidine. Retrieved February 7, 2026, from [Link]

  • Walle, M. R. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. Retrieved February 7, 2026, from [Link]

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • El-borai, M. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • StackExchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 7, 2026, from [Link]

  • Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved February 7, 2026, from [Link]

  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved February 7, 2026, from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved February 7, 2026, from [Link]

  • PMC. (2020). Recent Advances in Pyrimidine-Based Drugs. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved February 7, 2026, from [Link]

  • Patil, A. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal. Retrieved February 7, 2026, from [Link]

  • PMC. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved February 7, 2026, from [Link]

  • Figshare. (2012). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • bioRxiv. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021, January 9). Decarboxylation of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • PMC. (2016). Concerted Nucleophilic Aromatic Substitutions. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2018). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Retrieved February 7, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2017). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Reaction Optimization for 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6). This document is designed for process chemists and researchers requiring high-purity intermediates for herbicide or pharmaceutical scaffolds.

Current Status: Operational Topic: Electrophilic Chlorination of Pyrimidine Scaffolds Target Molecule: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6)

Core Reaction Workflow

The most robust synthetic route involves the regioselective electrophilic chlorination of 6-aminopyrimidine-4-carboxylic acid . The amino group at position 6 activates the 5-position, making it susceptible to chlorination by reagents such as N-Chlorosuccinimide (NCS) or Chlorine gas (


).
Synthetic Pathway Diagram

ReactionPathway Start Starting Material 6-Aminopyrimidine-4-carboxylic acid (Zwitterionic Solid) Intermediate Reaction Matrix (Solvent: DMF/MeCN) Temp: 20-60°C Start->Intermediate Dissolution Reagent Chlorinating Agent (NCS or Cl2) Reagent->Intermediate Electrophilic Attack Quench Quench & Workup (NaHSO3 / Water) pH Adjustment Intermediate->Quench Conversion >98% Product Target Product 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (White Solid) Quench->Product Precipitation & Filtration

Figure 1: Critical process flow for the chlorination of 6-aminopyrimidine-4-carboxylic acid.

Critical Reaction Parameters (Optimization)

To achieve yields >90% and purity >98%, three parameters must be strictly controlled.

A. Solvent System (Solubility vs. Recovery)

The starting material (6-aminopyrimidine-4-carboxylic acid) often exists as a zwitterion, making it poorly soluble in non-polar solvents.

  • Recommended: DMF (Dimethylformamide) or DMAc .

    • Why: High solubility ensures homogenous reaction kinetics and prevents "hot spots" of over-chlorination.

  • Alternative: Acetonitrile (MeCN) or Acetic Acid (AcOH) .

    • Why: Easier solvent removal. However, the starting material may form a slurry. If using a slurry, vigorous agitation is critical to prevent unreacted core inclusions.

B. Chlorinating Agent & Stoichiometry
  • Lab Scale (<100g): N-Chlorosuccinimide (NCS) .

    • Stoichiometry: 1.05 – 1.10 equivalents.

    • Advantage:[1][2] Solid reagent, easy to weigh, mild exotherm.

  • Process Scale (>1kg): Chlorine Gas (

    
    )  or Sulfuryl Chloride (
    
    
    
    )
    .
    • Stoichiometry: 1.0 – 1.05 equivalents.

    • Warning:

      
       is highly aggressive. Over-chlorination is rare due to the deactivating nature of the pyrimidine ring at pos 2, but N-chlorination can occur.
      
C. Temperature Profile
  • Initiation: Start at 0°C to 10°C .

    • Reason: The reaction is exothermic. Low temperature prevents thermal runaway and N-chloro side reactions.

  • Propagation: Ramp to 25°C - 50°C .

    • Reason: Ensures complete conversion of the less reactive zwitterionic species.

Troubleshooting Guide

Use this logic table to diagnose experimental failures.

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete solubility of starting material.Switch to DMF or increase solvent volume (10V -> 15V). Ensure vigorous stirring if heterogeneous.
Yellow/Orange Color Oxidation byproducts or free

remaining.
Quench with aqueous Sodium Bisulfite (

)
or Thiosulfate to reduce oxidants before isolation.
Impurity: N-Chloro Reaction stopped too early or temp too low.Heat to 50°C for 1 hour. The N-chloro intermediate often rearranges to the C-5 position thermodynamically.
Product Gummy/Sticky Residual DMF or inorganic salts.Slurry the wet cake in water adjusted to pH 3-4 (isoelectric point) to remove salts/solvents.
Starting Material Remains Stoichiometry error.Check NCS quality (it degrades). Use 1.1 eq. Monitor by HPLC (C18 column, acidic mobile phase).

Validated Protocol (Lab Scale)

Objective: Synthesis of 10g of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

  • Setup: Charge a 250 mL round-bottom flask with 6-Aminopyrimidine-4-carboxylic acid (10.0 g, 71.9 mmol) and DMF (100 mL).

  • Dissolution: Stir at Room Temperature (RT) until mostly dissolved.

  • Addition: Cool to 0-5°C . Add NCS (10.1 g, 75.5 mmol, 1.05 eq) portion-wise over 30 minutes. Do not add all at once to control exotherm.

  • Reaction: Allow to warm to RT and stir for 3-6 hours.

    • Checkpoint: Monitor by HPLC/TLC. If SM > 2%, heat to 45°C for 1 hour.

  • Quench: Pour the reaction mixture into Ice Water (400 mL).

  • Isolation:

    • Adjust pH to ~3.0 - 4.0 with dilute HCl if necessary (induces precipitation).

    • Stir for 30 mins. Filter the white precipitate.

    • Wash cake with Water (2 x 50 mL) and cold Ethanol (20 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-95%.

    • Appearance: White to off-white powder.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Yes, but chlorination in water often requires pH control. The starting material is soluble in base, but chlorination under basic conditions can lead to hydrolysis or complex mixtures. Acidic aqueous conditions (using HCl/H2O) with


 gas is a viable industrial route but requires corrosion-resistant equipment.

Q: My product is pink. Is it ruined? A: Likely not. Trace oxidation of amino-pyrimidines often yields pink/red colors. Recrystallization from dilute acid or treatment with activated charcoal in alkaline solution (followed by reprecipitation) removes the color.

Q: How do I store the product? A: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amino group can slowly oxidize, and the carboxylic acid can decarboxylate at very high temperatures (>200°C), though it is generally stable.

Q: What are the major safety hazards? A: NCS and the product are irritants. If using DMF, be aware of its toxicity.[3] Ensure the quench (bisulfite) is done slowly to avoid


 off-gassing if the mixture is acidic.

References

  • Preparation of Substituted Pyrimidine Carboxylic Acids

    • Source: Patent CN108774179B (2018). "Substituted pyrimidine-4-carboxylic acid derivatives and their herbicidal compositions."
    • Relevance: Describes the general chlorination conditions for 6-aminopyrimidine-4-carboxylic acid using NCS/Cl2 in polar solvents.
    • Link:

  • Synthesis of 6-Amino-5-chloropyrimidine-4-carboxylic acid (Commercial Data)

    • Source: ChemicalBook & Sigma-Aldrich Listings (CAS 914916-98-6).
    • Relevance: Confirms physical properties (MW 173.56)
    • Link:

  • Source: Brown, D. J. The Pyrimidines. Wiley-Interscience.

Sources

Technical Support Center: A Guide to Alternative Catalysts for 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrimidine derivatives, with a specific focus on 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. This key intermediate is a crucial building block in the development of various pharmaceutical agents.

This document moves beyond conventional synthetic routes to explore alternative catalytic systems that offer potential improvements in yield, selectivity, sustainability, and operational simplicity. We will delve into the mechanistic rationale behind catalyst selection, provide detailed troubleshooting for common experimental hurdles, and present actionable protocols.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Strategy and Initial Troubleshooting

This section addresses high-level questions researchers face when optimizing the synthesis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and related structures.

Q1: My current synthesis protocol suffers from low yields and harsh reaction conditions. Why should I invest time in exploring alternative catalysts?

A: Traditional pyrimidine syntheses can rely on stoichiometric reagents, high temperatures, or strongly acidic/basic conditions. These factors often lead to the degradation of sensitive functional groups, the formation of difficult-to-remove byproducts, and significant environmental waste. Alternative catalytic systems are designed to overcome these limitations by:

  • Increasing Efficiency: Offering higher turnover numbers and turnover frequencies, meaning less catalyst is needed for a more complete reaction.

  • Enhancing Selectivity: Providing superior chemo-, regio-, and stereoselectivity, which minimizes side-product formation and simplifies purification.[1]

  • Promoting Sustainability ("Green Chemistry"): Enabling the use of milder reaction conditions, greener solvents (like water or ethanol), and offering pathways for catalyst recovery and reuse.[2][3]

  • Improving Functional Group Tolerance: Allowing for the synthesis of complex, highly functionalized pyrimidine derivatives without the need for extensive protecting group strategies.

Q2: What are the primary classes of alternative catalysts applicable to this synthesis?

A: The field has evolved significantly, offering several promising catalytic platforms. This guide will focus on three major classes:

  • Palladium-Based Cross-Coupling Catalysts: These are exceptionally versatile for constructing C-N and C-C bonds, ideal for functionalizing a pre-formed pyrimidine ring or for convergent synthesis strategies.[4][5]

  • Sustainable & Heterogeneous Catalysts: This broad category includes systems designed for environmental compatibility and ease of use, such as biocatalysts, phase-transfer catalysts like β-cyclodextrin, or solid-supported catalysts like magnetic nanoparticles that can be easily recovered.[6][7]

  • Visible-Light Photocatalysts: A modern approach that uses light energy to drive reactions under exceptionally mild conditions, often at room temperature. Organic dyes like Eosin Y are common catalysts in these transformations.[8]

Q3: My reaction has stalled, showing significant unreacted starting material. What are the most common culprits?

A: Low conversion is a frequent issue that can often be resolved systematically.[1] Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the catalyst has not degraded. For example, many palladium catalysts are sensitive to air and moisture. If using a reusable catalyst, it may require regeneration.

  • Reagent Purity: Verify the purity of your starting materials and solvents. Trace impurities (especially water or oxygen in anhydrous reactions) can poison the catalyst.

  • Reaction Conditions: The reaction may need more time or a moderate adjustment in temperature. Monitor progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The solubility of reactants and the stability of catalytic intermediates are highly dependent on the solvent. A solvent screen (e.g., comparing toluene, dioxane, and DMF for a palladium-catalyzed reaction) can reveal a more optimal medium.

Q4: I'm observing a significant, unexpected byproduct. How can I identify and eliminate it?

A: Byproduct formation often points to a competing reaction pathway.

  • Characterization is Key: Isolate the byproduct and characterize it thoroughly (¹H NMR, ¹³C NMR, MS). Understanding its structure is the first step to hypothesizing its formation mechanism.

  • Common Side Reactions: In pyrimidine synthesis, side reactions can include self-condensation of starting materials, hydrolysis of intermediates, or competing cyclization pathways (e.g., Hantzsch dihydropyridine formation competing with the Biginelli reaction).[1]

  • Improving Selectivity: Adjusting the reaction temperature (lower temperatures often favor the desired thermodynamic product), changing the catalyst or ligands, or modifying the order of reagent addition can significantly suppress the unwanted pathway.

Section 2: Advanced Troubleshooting and Process Optimization

This section provides in-depth solutions to specific challenges encountered during catalyzed pyrimidine synthesis.

Issue Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Catalyst Poisoning/Deactivation 1. Impurities in reagents/solvents (water, oxygen, sulfur).2. Thermal decomposition of catalyst or ligands.3. Product inhibition.1. Rigorous Purification: Degas solvents using a nitrogen/argon sparge. Use freshly purified reagents. Anhydrous conditions are critical for many organometallic catalysts.[1]2. Temperature Control: Do not exceed the recommended reaction temperature. The stability of phosphine ligands in palladium catalysis, for instance, is temperature-dependent.3. Catalyst Loading: In some cases, a slightly higher catalyst loading can overcome minor inhibition, though identifying the source is preferable.
Poor Regioselectivity 1. Steric/electronic properties of the substrate are not sufficiently differentiated.2. Inappropriate ligand choice in organometallic catalysis.1. Substrate Modification: Consider adding a directing group or a sterically bulky protecting group to block an unwanted reaction site.2. Ligand Screening: In palladium catalysis, the ligand dictates the steric and electronic environment around the metal center. A bulkier ligand (e.g., Xantphos vs. PPh₃) can favor reaction at a less sterically hindered site.[5]
Difficulty in Catalyst Removal 1. Use of a homogeneous catalyst.2. Emulsion formation during aqueous workup.1. Switch to a Heterogeneous System: Employ a polymer-supported or silica-grafted catalyst that can be removed by simple filtration.2. Purification Techniques: For soluble palladium catalysts, techniques like silica gel chromatography, treatment with a metal scavenger (e.g., activated carbon, specific resins), or precipitation/crystallization of the product can be effective.
Product Degradation 1. Reaction conditions are too harsh (high temp, strong acid/base).2. Product is sensitive to air or light.1. Milder Catalytic Systems: This is a primary driver for exploring alternatives. A photocatalytic or enzymatic approach that runs at room temperature can preserve sensitive functional groups.2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to protect sensitive products from oxidative degradation.

Section 3: Alternative Catalyst Protocols and Mechanistic Insights

Here, we present detailed protocols for three distinct classes of alternative catalysts.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This approach is invaluable for the late-stage functionalization of a pre-existing chloro-pyrimidine core, forming the crucial C-N bond of the 6-amino group under relatively mild conditions.

Causality & Expertise: The choice of a palladium(0) source, a bulky electron-rich phosphine ligand (like Xantphos), and a non-nucleophilic base (like NaOtBu or Cs₂CO₃) is critical. The ligand facilitates the key steps of oxidative addition and reductive elimination, while the base is strong enough to deprotonate the amine nucleophile without competing in the reaction.[5]

Experimental Protocol: Synthesis of a Generic N-Aryl-6-aminopyrimidine

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-chloro-5-substituted-pyrimidine-4-carboxylic acid ester (1.0 equiv), the desired aryl amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and Xantphos (0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add dichlorobis(triphenylphosphine)palladium(II) (0.01 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to yield the desired N-aryl product.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate pd0->ox_add + Ar-X lig_exch Ligand Exchange Intermediate ox_add->lig_exch + [R'₂N]⁻ base_complex Amine-Base Interaction base_complex->lig_exch red_elim Reductive Elimination Intermediate lig_exch->red_elim red_elim->pd0 product Product (Ar-NR'H) red_elim->product Forms aryl_halide Ar-X (Chloropyrimidine) aryl_halide->ox_add amine R'₂NH amine->base_complex base Base base->base_complex DES_Workflow start 1. Prepare DES Catalyst (Choline Chloride + ZnCl₂) mix 2. Add Reagents to DES (Aldehyde, Malononitrile, Urea) start->mix react 3. Heat and Stir (80-100 °C) mix->react precipitate 4. Cool and Add Water/Ethanol (Product Precipitates) react->precipitate filtrate 5. Filter and Wash Solid precipitate->filtrate product Pure Product filtrate->product reuse Recover & Reuse DES from Filtrate filtrate->reuse

Caption: Green synthesis workflow using a recoverable DES catalyst.

Visible-Light Photocatalysis

This cutting-edge method uses an organic dye to harness the energy from visible light, enabling bond formation at ambient temperature.

Causality & Expertise: The photocatalyst, such as Na₂ Eosin Y, absorbs a photon of visible light and enters an excited state. [8]This excited state is a potent single-electron transfer (SET) agent, capable of generating radical intermediates from the starting materials. These radicals then engage in a cascade to form the final product. The entire process is driven by low-energy light, making it exceptionally mild and compatible with sensitive functional groups.

Experimental Protocol: Photocatalytic Synthesis of a Pyrano[2,3-d]pyrimidine Scaffold

(Note: This is an adaptation to a related, well-documented photocatalytic pyrimidine synthesis, demonstrating the principle.)

  • Reaction Setup: In a standard glass vial, combine an aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), and barbituric acid (1.0 equiv).

  • Solvent and Catalyst: Add aqueous ethanol (1:1) as the solvent and Na₂ Eosin Y (1-2 mol%) as the photocatalyst. [8]3. Reaction: Stir the mixture vigorously at room temperature while irradiating with a blue or green LED light source (e.g., a 20W LED floodlight). Ensure the vial is positioned for maximum light exposure.

  • Monitoring: The reaction is typically complete in 2-6 hours. Monitor by TLC.

  • Workup: Upon completion, most of the product will have precipitated from the reaction mixture.

  • Purification: Collect the solid by vacuum filtration and wash with cold water and ethanol to remove the water-soluble catalyst and any remaining starting materials.

Diagram: Generalized Photocatalytic Cycle

Photocatalysis_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Light) PC_radical PC•⁻ PC_star->PC_radical + Substrate A (SET) Sub_A Substrate A Sub_A_radical Substrate A•⁺ Product Product Sub_A_radical->Product + B•⁻ → Product PC_radical->PC + Substrate B (SET) Sub_B Substrate B Sub_B_radical Substrate B•⁻

Caption: Simplified cycle of visible-light photocatalysis.

Section 4: References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (2025). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Available at: [Link]

  • Google Patents. (N.D.). CN102786480A - 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic.... Available at:

  • Organic Chemistry Portal. (N.D.). Pyrimidine synthesis. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • YouTube. (2020). Purine and Pyrimidine Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (N.D.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • National Institutes of Health (NIH). (N.D.). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. Available at: [Link]

  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available at: [Link]

  • National Institutes of Health (NIH). (N.D.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

Sources

Technical Support Center: Purification & Analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-5CL-6NH2-COOH Subject: Troubleshooting Isolation, Solubility, and Chromatographic Behavior Audience: Process Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6) is a critical scaffold in the synthesis of herbicides (e.g., aminocyclopyrachlor analogs) and antiviral pharmaceuticals. Its handling is complicated by its zwitterionic nature , poor solubility in neutral organic solvents , and thermal instability (decarboxylation) .

This guide addresses the three most frequent support tickets received regarding this molecule:

  • Isolation Failures: Inability to precipitate the product from aqueous reaction streams.

  • HPLC Anomalies: Peak splitting and lack of retention on C18 columns.

  • Stability Issues: Yield loss during drying or storage.

Module 1: Isolation & Solubility Challenges

User Issue: "I acidified my reaction mixture to pH 1, but the product yield is low, or it won't precipitate."

Root Cause Analysis: The Isoelectric Trap

This molecule behaves as a zwitterion.

  • Acidic pH (< 1.5): The pyrimidine ring nitrogens protonate, forming a soluble cation.

  • Basic pH (> 5.0): The carboxylic acid deprotonates, forming a soluble anion.

  • Isoelectric Point (pI): The region of minimum solubility is narrow, typically between pH 2.5 and 3.5 . Overshooting the acidification (going to pH 1) redissolves the product.

Troubleshooting Protocol: Controlled Precipitation

Step-by-Step Optimization:

  • Cooling: Chill the reaction mixture to 0–5°C. Solubility decreases significantly with temperature.

  • Titration: Do not dump acid. Slowly titrate with 6N HCl while monitoring with a calibrated pH meter.

  • The "Sweet Spot": Target pH 2.8 – 3.0 .

  • Aging: Allow the slurry to stir for 1–2 hours at 0°C to ripen the crystals (Ostwald ripening) before filtration. This improves filterability and purity.[1]

Data: Solubility Profile (Approximated)

pH ConditionSpecies DominanceSolubility Status
pH < 1.5 Cationic (Ring N-H+)High (Soluble)
pH 2.5 – 3.5 Zwitterionic (Neutral)Low (Precipitates)
pH > 5.0 Anionic (COO-)High (Soluble)
Visual Workflow: Isolation Decision Tree

IsolationLogic Start Crude Reaction Mixture (Alkaline) Cool Cool to 0-5°C Start->Cool Acidify Slow Addition of HCl Cool->Acidify CheckPH Check pH Acidify->CheckPH SolubleAcid pH < 1.5 (Product Soluble) CheckPH->SolubleAcid Too Acidic SolubleBase pH > 4.0 (Product Soluble) CheckPH->SolubleBase Too Basic Precipitate pH 2.8 - 3.2 (Product Precipitates) CheckPH->Precipitate Target Range SolubleAcid->Acidify Back-titrate with NaOH SolubleBase->Acidify Continue HCl Filter Filter & Wash (Cold Water) Precipitate->Filter

Caption: Logic flow for maximizing recovery via isoelectric precipitation.

Module 2: HPLC Method Development

User Issue: "My peak is tailing severely, or eluting in the void volume on a C18 column."

Root Cause Analysis
  • Tailing: Caused by the interaction of the basic pyrimidine nitrogens with residual silanols on the silica support.

  • No Retention: The molecule is highly polar. In standard Reverse Phase (RP) conditions, it prefers the mobile phase over the stationary phase.

Recommended Methods
Option A: Ion-Pair Chromatography (Best for QC)

Use an ion-pairing agent to increase hydrophobicity and retention.

  • Column: C18 (End-capped), 4.6 x 150mm, 3-5µm.

  • Mobile Phase A: 10mM Octanesulfonic acid sodium salt (or Hexanesulfonate) in Water (pH adjusted to 2.5 with H3PO4).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 15 min.

  • Mechanism: The sulfonate anion pairs with the protonated pyrimidine, forming a neutral, lipophilic complex that retains well on C18.

Option B: HILIC (Best for LC-MS)

If you need Mass Spec compatibility (avoiding non-volatile ion-pairing agents), use Hydrophilic Interaction Liquid Chromatography.

  • Column: Amide or Zwitterionic HILIC phase.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate buffer (10mM, pH 5.0).

  • Mechanism: Retains polar compounds via water layer partitioning.

Comparison of Chromatographic Modes

FeatureReverse Phase (Standard)Ion-Pair RPHILIC
Retention Poor (Void volume)Excellent Good
Peak Shape TailingSharpSharp
MS Compatible? YesNo (usually)Yes
Robustness LowHighMedium

Module 3: Stability & Degradation

User Issue: "I have a new impurity appearing at RRT 0.85 after drying the solid at 60°C."

Root Cause Analysis: Decarboxylation

Electron-deficient heteroaromatic carboxylic acids are prone to thermal decarboxylation. The "5-chloro" and "6-amino" groups create a push-pull electronic system that can facilitate the loss of CO2, especially if the material is heated while acidic or in solution.

Reaction: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid


6-Amino-5-chloropyrimidine + 

Prevention Protocol
  • Drying: Do not oven dry >40°C. Use a Vacuum Oven at 30–35°C with a nitrogen bleed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Synthesis: Avoid prolonged reflux temperatures during the carboxylation or hydrolysis steps.

Visual Pathway: Degradation Risks

Degradation Product Target Molecule (Carboxylic Acid) Heat Heat (>50°C) or Acidic Reflux Product->Heat - CO2 Base Strong Base (High pH, Heat) Product->Base - Cl / + OH Decarb Impurity A: Des-Carboxy Analog (6-Amino-5-chloropyrimidine) Heat->Decarb - CO2 Hydrolysis Impurity B: Hydrolysis of Cl (6-Amino-5-hydroxy-...) Base->Hydrolysis - Cl / + OH

Caption: Common degradation pathways leading to specific impurities.

Frequently Asked Questions (FAQ)

Q: Can I use normal phase silica chromatography for purification? A: Not recommended. The molecule is too polar and will stick irreversibly to bare silica. If you must use flash chromatography, use a C18-functionalized silica cartridge (Reverse Phase Flash) or an amine-functionalized silica.

Q: Why does the color change from white to yellow/brown? A: This indicates oxidation of the amino group or formation of azo-dimers, often triggered by light exposure. Ensure the product is stored in amber vials protected from light.

Q: What is the best solvent for NMR analysis? A: DMSO-d6 is the standard. However, if you need to observe the carboxylic acid proton clearly, ensure the DMSO is dry, or use TFA-d (Trifluoroacetic acid-d) if solubility is an issue, though this will shift chemical shifts due to protonation.

References

  • Synthesis & Properties: 6-Amino-5-chloropyrimidine-4-carboxylic acid. ChemBK. Available at: [Link]

  • Decarboxylation Mechanisms: Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC (NIH). Available at: [Link]

  • HPLC of Polar Acids: HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Helix Chromatography. Available at: [Link]

  • General Synthesis Context:Synthesis of chlorinated pyrimidines. WO2002000628A2 (Patent).

Sources

removing unreacted starting materials from 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Removal of Unreacted Starting Materials & Impurities Applicable CAS: 914916-98-6 (and related salts) Chemical Profile: Amphoteric (Zwitterionic potential), Low water solubility at isoelectric point.

Executive Summary

Welcome to the Technical Support Hub for pyrimidine intermediate purification. You are likely working with 6-Amino-5-chloro-4-pyrimidinecarboxylic acid , a critical scaffold often used in herbicide synthesis (e.g., Aminocyclopyrachlor analogs) or antiviral drug discovery.

The primary challenge with this molecule is its amphoteric nature . It contains a basic amine (


), a weakly basic pyrimidine nitrogen, and an acidic carboxylic acid (

). Unreacted starting materials often share some but not all of these ionization properties.

This guide prioritizes pH-Swing Extraction (Isoelectric Precipitation) as the primary purification vector, followed by recrystallization for polishing.

Module 1: The "pH Swing" Protocol (Primary Purification)

Logic: This method exploits the solubility differential between the target molecule (which is soluble in high pH and low pH, but insoluble at its isoelectric point) and non-ionizable starting materials.

Target Impurities Removed:

  • Unreacted Chlorides: (e.g., 4,6-Dichloro-5-pyrimidinecarboxylic acid derivatives) – often less soluble in mild base or hydrolyze to different species.

  • Neutral Organics: Non-acidic precursors.

  • Inorganic Salts: Removed in the filtrate during the final precipitation.

Step-by-Step Protocol
  • Dissolution (Basification):

    • Suspend the crude solid in 1.0 M NaOH (or KOH).

    • Target pH: > 10.

    • Mechanism:[1][2][3][4][5] This deprotonates the carboxylic acid (

      
      ), converting the target into its highly soluble sodium salt.
      
    • Checkpoint: If the solution is not clear, unreacted non-acidic starting materials (like chlorinated pyrimidines lacking the acid group) remain suspended.

  • Filtration (The "Trash" Removal):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel.

    • Discard the solid: This contains non-acidic impurities.

    • Keep the filtrate: This contains your target molecule.

  • Organic Wash (Optional but Recommended):

    • Extract the alkaline aqueous filtrate with an organic solvent (Ethyl Acetate or DCM).

    • Why? This pulls out trace non-polar impurities that might be slightly soluble in water but prefer the organic phase.

    • Discard the organic layer.

  • Precipitation (Acidification):

    • Slowly add 2.0 M HCl to the aqueous phase while stirring vigorously.

    • Target pH: Adjust to pH 2.5 – 3.5 (The Isoelectric Point).

    • Mechanism:[1][2][3][4][5] At this pH, the molecule exists as a zwitterion (net neutral charge) or free acid, leading to minimum solubility.

    • Critical Note: Do NOT overshoot to pH < 1.0, or you will form the hydrochloride salt (

      
      ), which may redissolve.
      
  • Isolation:

    • Filter the white/off-white precipitate.

    • Wash with cold water (removes NaCl).

    • Dry under vacuum at 50°C.

Visual Workflow (pH Swing)

pH_Swing Start Crude Mixture (Target + Impurities) Base Add 1M NaOH (pH > 10) Start->Base Filter Filter Suspension Base->Filter Solids Solid Residue: Non-acidic Impurities (DISCARD) Filter->Solids Insoluble Filtrate Filtrate: Target as Na+ Salt Filter->Filtrate Soluble Wash Wash with EtOAc (Remove Organics) Filtrate->Wash Acidify Add HCl to pH 2.5 - 3.5 (Isoelectric Point) Wash->Acidify Precip Precipitate Forms (Target Molecule) Acidify->Precip

Caption: Logical flow for isolating the target acid via pH manipulation, separating it from non-acidic and highly soluble impurities.[4][5]

Module 2: Troubleshooting Recrystallization

If the pH swing yields purity <95%, recrystallization is required.

Solvent System Selection Table

Solvent SystemSuitabilityMechanismNotes
Water (Boiling) HighTemperature-dependent solubilityBest for removing inorganic salts. Requires boiling to dissolve.
Ethanol/Water (1:1) MediumPolarity adjustmentGood if the impurity is more organic-soluble.
Acetic Acid HighProtonationDissolves well hot; crystallizes upon cooling. Good for removing colored impurities.

Common Issue: "Oiling Out"

  • Symptom: The product comes out as a sticky oil instead of crystals during cooling.

  • Cause: The solution is too concentrated, or the cooling is too rapid, trapping impurities that lower the melting point.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material. Cool extremely slowly (wrap the flask in foil/towel to insulate).

Module 3: Chromatographic Solutions (Last Resort)

For purity >99.5% (Pharma grade), chromatography may be needed.

  • Stationary Phase: C18 Reverse Phase (Preferred) or Silica (requires buffering).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: You must use an acidic modifier (Formic acid or TFA). Without it, the carboxylic acid moiety will streak/tail on the column due to ionization.

  • Detection: UV @ 254 nm (Pyrimidine ring absorbs strongly).

Frequently Asked Questions (FAQ)

Q1: I acidified to pH 1.0 and my yield dropped significantly. Why? A: You likely protonated the pyrimidine nitrogen or the exocyclic amine, forming the Hydrochloride Salt . This salt is much more water-soluble than the free acid/zwitterion.

  • Fix: Adjust the pH back up to 3.0 using dilute NaOH to reprecipitate the free acid.

Q2: My product is pink/brown instead of white. A: Amino-chloropyrimidines are prone to oxidation or trace azo-coupling if not handled under inert atmosphere.

  • Fix: Perform a recrystallization with Activated Carbon (Charcoal) . Dissolve the product in hot alkaline water, add charcoal, stir for 15 mins, filter hot, then re-acidify.

Q3: How do I remove unreacted 4,6-Dichloro-5-pyrimidinecarboxylic acid? A: This starting material is also an acid, so it tracks with the product in the pH swing. However, it is more hydrophobic (two chlorines vs. one amine).

  • Fix: Use the Ethanol/Water recrystallization . The dichloro impurity will stay in the mother liquor (organic rich) while the amino-product crystallizes out.

Decision Tree: Impurity Removal Strategy

Decision_Tree Problem Identify Impurity Type Type1 Non-Acidic (e.g., Chloropyrimidines) Problem->Type1 Type2 Acidic & Hydrophobic (e.g., Dichloro-acid) Problem->Type2 Type3 Colored/Oxidized Byproducts Problem->Type3 Sol1 pH Swing (Filter at pH 10) Type1->Sol1 Sol2 Recrystallization (EtOH/Water) Type2->Sol2 Sol3 Activated Carbon Treatment Type3->Sol3

Caption: Strategic selection of purification method based on the specific impurity profile.

References

  • Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (Context on aminopyrimidine solubility). Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Values of Heterocycles and Amines. Retrieved from [Link]

Sources

characterization of byproducts in 6-Amino-5-chloro-4-pyrimidinecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Control of Reaction Byproducts CAS: 914916-98-6 Support Ticket: #PYR-5CL-QA

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent purity profiles or unexplained peaks during the synthesis or analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid .

This molecule is a critical scaffold in the synthesis of herbicides (e.g., aminocyclopyrachlor analogs) and pharmaceutical intermediates. Its amphoteric nature (amino group + carboxylic acid) and the electron-rich pyrimidine ring make it susceptible to specific side reactions—primarily decarboxylation and regio-selective chlorination issues .

This guide deconstructs the reaction pathways to help you identify, characterize, and eliminate these impurities.

Module 1: Reaction Pathway & Impurity Map

To troubleshoot effectively, you must visualize where the byproducts originate. The diagram below illustrates the standard electrophilic chlorination route (using N-Chlorosuccinimide or


) and the critical divergence points.
Pathway Visualization

ReactionPathway SM Starting Material (6-Aminopyrimidine-4-COOH) Target TARGET PRODUCT (6-Amino-5-chloro-4-COOH) SM->Target Chlorination (NCS/Cl2, < 60°C) Imp1 Impurity A: Des-chloro (Unreacted SM) SM->Imp1 Incomplete Rxn Imp2 Impurity B: Decarboxylated (6-Amino-5-chloropyrimidine) Target->Imp2 Thermal Stress (> 80°C / Acidic) Imp3 Impurity C: Hydrolyzed/Deaminated (6-Hydroxy-5-chloro-4-COOH) Target->Imp3 Hydrolysis (Strong Acid/Base)

Figure 1: Reaction pathway showing the origin of critical impurities. Note that Impurity B (Decarboxylated) is a downstream degradation product of the target.

Module 2: Troubleshooting Synthesis (FAQs)

Q1: I see a persistent impurity at RRT ~0.85 that increases with reaction time. What is it?

Diagnosis: This is likely Impurity B (Decarboxylated species: 6-amino-5-chloropyrimidine) . Mechanism: Pyrimidine-4-carboxylic acids are electronically predisposed to thermal decarboxylation. The electron-withdrawing chlorine at C5 and the protonated ring nitrogen (under acidic conditions) facilitate the loss of


.
Corrective Action: 
  • Temperature Control: Maintain reaction temperature strictly below 60°C. Decarboxylation kinetics accelerate exponentially above 75°C.

  • pH Buffering: If using

    
     gas, HCl is generated as a byproduct, lowering pH and catalyzing decarboxylation. Use a buffered system (e.g., Sodium Acetate/Acetic Acid) to sponge the proton.
    
Q2: My conversion is stuck at 90%, and adding more chlorinating agent only creates new impurities. Why?

Diagnosis: You are observing the "Selectivity Wall." The remaining 10% is Impurity A (Des-chloro) . Adding excess reagent likely causes N-chlorination (forming chloramines on the exocyclic amine) or over-chlorination (disrupting aromaticity). Corrective Action:

  • Do not push for 100% conversion. It is easier to separate the polar starting material (via pH adjustment) than to remove non-polar over-chlorinated side products.

  • Reagent Switch: If using NCS (N-Chlorosuccinimide), ensure the succinimide byproduct isn't inhibiting the reaction. Switch to a polar aprotic solvent like DMF to enhance the electrophilicity of the reagent.

Q3: The product color is shifting from off-white to yellow/brown. Is this a purity issue?

Diagnosis: Yes, this indicates oxidation of the amino group or formation of azo-dimers. Corrective Action:

  • Atmosphere: Conduct the reaction under Nitrogen or Argon.[1]

  • Quench Protocol: Ensure all oxidative species are quenched with Sodium Bisulfite (

    
    ) before workup. Residual oxidant during the drying step will degrade the product.
    

Module 3: Analytical Characterization

Quantifying these byproducts requires specific HPLC conditions because the target molecule is zwitterionic (polar). Standard C18 methods often fail to retain the "Des-chloro" impurity.

Impurity Profile Table
Impurity IDNameOriginRelative Retention (RRT)*Key Characteristic
Impurity A Des-chloroUnreacted SM~0.6 - 0.7Highly polar; elutes early.
Target 6-Amino-5-chloro-4-COOH Product 1.00 UV max ~270 nm
Impurity B DecarboxylatedThermal degradation~1.2 - 1.4Loss of acidic functionality; retains longer in RP.
Impurity C 6-Hydroxy analogHydrolysis~0.5Very polar; often co-elutes with solvent front.

*RRT values are approximate and depend on the specific method below.

Recommended HPLC Method (Ion-Pairing)

Standard C18 columns often yield poor peak shape due to the amino/acid interaction with silanols. Use this method for robust separation.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold to retain Des-chloro)

    • 5-20 min: 2%

      
       40% B
      
    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (general) and 270 nm (specific).

  • Temperature: 30°C.

Module 4: Purification Protocol

If your crude material contains >5% impurities, recrystallization is superior to chromatography for this scaffold due to its solubility profile.

Acid-Base Swing Recrystallization

Rationale: The target is soluble in base (as carboxylate) and acid (as ammonium salt) but has a distinct isoelectric point (pI) where solubility is minimal.

  • Dissolution: Suspend crude solid in water (10 vol). Add 2M NaOH dropwise until pH ~10. The solution should become clear (Target and Impurity A dissolve; Impurity B may remain suspended if abundant).

  • Filtration: Filter off any insoluble solids (removes dimers/oligomers).

  • Precipitation: Slowly add 2M HCl to the filtrate while stirring vigorously.

    • Critical Step: Monitor pH.[4] The target precipitates heavily between pH 3.5 and 4.5 (Isoelectric region).

    • Note: Impurity A (Des-chloro) is more soluble in water and will largely remain in the mother liquor.

  • Isolation: Filter the white precipitate.

  • Wash: Wash the cake with cold water (2x) followed by acetone (1x) to remove moisture and trace organic impurities.

  • Drying: Vacuum dry at 45°C (Do not exceed 50°C to prevent decarboxylation).

References

  • Decarboxylation Mechanisms of Pyrimidine Carboxylic Acids Source: Master Organic Chemistry (General Mechanism) URL:[Link]

  • HPLC Separation of Hydrophilic Aminopyridines/Pyrimidines Source: SIELC Technologies (Methodology for polar heterocycles) URL:[Link]

  • Source: Google Patents (WO2002000628A2 - Synthesis of chlorinated pyrimidines)

Sources

dealing with poor solubility of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Welcome to the technical support center for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the limited solubility of this important chemical intermediate. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot and adapt these methods for your specific experimental needs.

Section 1: Understanding the Solubility Challenge

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a white crystalline solid that is a key building block in the synthesis of pharmaceuticals and other organic compounds.[1] Its molecular structure, featuring both a weakly acidic carboxylic acid group and a basic amino group on a pyrimidine ring, alongside its crystalline nature, contributes to its characteristically low solubility in neutral aqueous solutions. The strong intermolecular forces within the crystal lattice require significant energy to overcome for dissolution to occur.

However, a key piece of data is that the compound is soluble in acidic and alkaline solutions.[1] This property is the foundation for the primary method of achieving aqueous solubility.

Table 1: Physicochemical Properties of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

PropertyValueSource(s)
CAS Number 914916-98-6[2][3][4]
Molecular Formula C₅H₄ClN₃O₂[2][3]
Molecular Weight 173.56 g/mol [2][3]
Appearance White to off-white solid/powder[1][2]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[1][5]

Section 2: Frequently Asked Questions (FAQs)

Q1: My 6-Amino-5-chloro-4-pyrimidinecarboxylic acid won't dissolve in water or my neutral buffer. What is the first thing I should try?

The most direct and effective first step is to adjust the pH of your solvent. The compound's solubility dramatically increases in alkaline (basic) conditions. By adding a base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid group, forming a highly soluble sodium carboxylate salt. See the detailed protocol in Troubleshooting Guide 1 .

Q2: I need to prepare a high-concentration stock solution for an organic synthesis reaction. What solvent should I use?

For organic applications, Dimethyl sulfoxide (DMSO) is an excellent choice. While specific solubility data for this exact molecule is not widely published, structurally similar compounds like Pyrimidine-4-carboxylic acid show high solubility in DMSO (approx. 20 mg/mL).[6][7] This makes it ideal for creating concentrated stock solutions that can be used in subsequent reaction steps. Refer to Troubleshooting Guide 2 for a protocol.

Q3: Is it safe to heat the mixture to aid dissolution?

Gentle warming can be used to increase the rate of dissolution, but it should be done with caution. As with many complex organic molecules, excessive or prolonged heating can lead to degradation. We recommend warming to no more than 40-50°C and monitoring for any color change, which could indicate decomposition. This should be paired with other methods like pH adjustment for best results.

Q4: I successfully dissolved the compound in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. How can I fix this?

This is a common issue known as precipitation or "crashing out," which occurs when a drug dissolved in a high-percentage organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. To prevent this:

  • Minimize the final concentration of the organic co-solvent. Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.5%, as organic solvents can have physiological effects in biological assays.[6]

  • Add the stock solution slowly to the vigorously stirring or vortexing aqueous buffer. This allows for rapid dispersion and avoids localized areas of high concentration.

  • Ensure the pH of the final aqueous buffer is compatible with the compound's solubility profile (i.e., slightly basic if possible for your experiment).

Section 3: In-Depth Troubleshooting & Protocols

Guide 1: Solubilization in Aqueous Media via pH Adjustment

This method is the most common and effective strategy for preparing aqueous solutions for biological assays or as starting material for aqueous reactions.

Causality & Mechanism: The principle behind this technique is the acid-base chemistry of the carboxylic acid functional group. In neutral water, the compound exists primarily in its non-ionized, poorly soluble form (R-COOH). By adding a base (like OH⁻), we shift the equilibrium towards the deprotonated, ionized carboxylate form (R-COO⁻). This ionic species is significantly more polar and readily forms favorable interactions with water molecules, leading to a dramatic increase in solubility.[8][9]

Experimental Protocol: Preparing a 10 mg/mL Aqueous Stock Solution

  • Materials:

    • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

    • Deionized water

    • 1 M Sodium Hydroxide (NaOH) solution

    • Calibrated pH meter

    • Volumetric flask and magnetic stirrer

  • Procedure:

    • Weigh 10 mg of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and add it to a beaker containing ~0.8 mL of deionized water.

    • Place the beaker on a magnetic stirrer and begin stirring. The suspension will appear as a white slurry.

    • Using a micropipette, add 1 M NaOH dropwise (typically 1-2 µL at a time) to the suspension.

    • Pause after every few drops to allow the solid to dissolve. Continue adding base until all the solid material has completely dissolved, resulting in a clear solution.

    • Carefully transfer the solution to a 1.0 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer.

    • Bring the final volume to 1.0 mL with deionized water.

    • Measure the pH of the final solution. It will likely be in the range of 8-10. If your experiment requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that lowering the pH too much may cause the compound to precipitate.

Visualization of the pH Adjustment Workflow

A Start: Weigh Compound B Add to Water to form Suspension A->B C Add 1M NaOH Dropwise with Stirring B->C D Observe for Complete Dissolution C->D Iterate E Adjust to Final Volume D->E Solid Dissolved F Result: Clear, Solubilized Stock Solution E->F

Caption: Conceptual diagram of forming a soluble salt.

Section 4: Decision-Making & Best Practices

Choosing the right solubilization method depends entirely on your downstream application. Use the following workflow to guide your decision.

Visualization of the Decision-Making Workflow

node_rect node_rect A What is the final application? B Aqueous System? (e.g., cell-based assay, enzyme kinetics) A->B C Organic Reaction? (e.g., coupling, synthesis) A->C D Use pH Adjustment (See Guide 1) B->D Yes F Is the final organic solvent concentration a concern? B->F No (Diluting from stock) E Prepare Concentrated Stock in Co-solvent (See Guide 2) C->E F->D Yes G Precipitation Risk: Keep co-solvent <1%. Add stock to buffer slowly. F->G No

Caption: Decision guide for selecting a solubilization method.

Best Practices Summary:

  • Always start with small-scale tests to determine the optimal conditions before preparing a large batch.

  • Use high-purity solvents to avoid introducing contaminants into your experiment.

  • When using pH adjustment, be mindful of the buffering capacity of your final medium. A strongly buffered solution may resist the pH change required for dissolution.

  • For long-term storage, aliquoting stock solutions can prevent degradation from repeated freeze-thaw cycles.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(7), 857. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... Retrieved from [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • YouTube. (2020). Ep 007 - Adjusting pH. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model.... Retrieved from [Link]

  • ACS Publications. (2021). Oxidative Dissolution of Metals in Organic Solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Spruson & Ferguson. (2026). When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Strategies to Improve solubility of Oral Drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]

  • MDPI. (n.d.). Improving Co-Amorphous Drug Formulations by the Addition of the Highly Water Soluble Amino Acid, Proline. Retrieved from [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Process Scale-Up for 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

[1]

Document ID: TSC-PYR-05CL-SC Status: Active Access Level: Tier 3 (Process Engineering & R&D)

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6). This guide addresses the specific challenges encountered when transitioning this chemistry from milligram-scale medicinal chemistry to kilogram-scale process development.

The synthesis of this intermediate typically hinges on the electrophilic chlorination of the 6-aminopyrimidine-4-carboxylic acid scaffold.[1] The 5-position is electronically activated by the adjacent amino group, but scale-up introduces critical risks regarding exotherm control , regioselectivity (over-chlorination) , and zwitterionic isolation .[1]

Module 1: Reaction Engineering (The Chlorination Step)

Core Issue: Managing the exotherm and preventing the formation of 5,5-dichloro (gem-dichloro) byproducts or N-chlorinated species during scale-up.

Standard Protocol: Electrophilic Aromatic Substitution

Reagent: N-Chlorosuccinimide (NCS) or Chlorine Gas (

1Solvent:1
Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact on Quality/Safety
Temperature 45°C – 65°C<45°C: Slow conversion, accumulation of unreacted

(safety hazard).[1] >65°C: Risk of decarboxylation and over-chlorination.[1]
Stoichiometry 1.05 – 1.10 eq (NCS)Excess chlorinating agent leads to N-chlorination impurities which are unstable.[1]
Solvent pH < 4.0 (Acidic)Essential to protonate the pyrimidine ring nitrogen, directing chlorination to the 5-carbon rather than the ring nitrogens.[1]
Addition Rate Mass transfer controlledRapid addition causes localized hot spots; monitor heat flow (

).[1]
Troubleshooting Guide: Reaction Phase

Q: I am observing a stalled reaction with 15% starting material remaining, even after adding excess NCS.

  • Root Cause: The reaction byproduct (succinimide) or HCl generation may be inhibiting the reaction kinetics if the solvent system is too dry or non-polar.

  • Solution: Ensure the solvent system contains a proton source (e.g., Acetic Acid).[1] If using Acetonitrile, add 5-10% water.[1] The mechanism requires a proton transfer; anhydrous non-protic conditions often stall the resonance stabilization of the Sigma complex.

Q: My impurity profile shows a "M+34" peak (Dichlorinated species).

  • Root Cause: Localized high concentration of chlorinating agent.[1]

  • Solution:

    • Switch from solid addition of NCS to a slurry or solution dosing of NCS in the solvent.[1]

    • Increase agitation speed (Tip speed > 1.5 m/s) to ensure rapid dissipation of the reagent.[1]

Module 2: Isolation & Purification (The Isoelectric Point)

Core Issue: The product is amphoteric (contains both basic amine and acidic carboxyl groups).[1] Standard extraction works poorly. Yield loss into the mother liquor is the #1 complaint during scale-up.[1]

Protocol: pH-Swing Crystallization
  • Quench: If using Acetic Acid, dilute the reaction mixture with Water (1:1 ratio).[1]

  • Dissolution (Optional): If the product has precipitated prematurely with impurities, adjust pH to >10 using NaOH to fully solubilize as the carboxylate salt. Filter off insoluble mechanical impurities.[1]

  • Precipitation: Slowly dose HCl to reach the Isoelectric Point (pI) .[1]

    • Target pH:3.5 – 4.5 (Region of minimum solubility).[1]

  • Aging: Cool to 5°C and age for >2 hours to grow particle size (Ostwald ripening) for faster filtration.

Visualization: Isolation Logic Flow

IsolationLogicStartReaction Mixture(Acidic, pH < 1)CheckSolIs Product Soluble?Start->CheckSolSolubleYes (Clear Solution)CheckSol->SolubleYesInsolubleNo (Slurry/Suspension)CheckSol->InsolubleNoDirectNeutDirect Neutralizationto pH 4.0Soluble->DirectNeutBasifyBasify to pH 10(Form Na-Salt)Insoluble->BasifyCoolCool to 5°C & Age(Ostwald Ripening)DirectNeut->CoolFilterTrashFilter Insolubles(Remove mechanical impurities)Basify->FilterTrashAcidifyAcidify slowly to pH 4.0(Isoelectric Point)FilterTrash->AcidifyAcidify->CoolFilterFinalFinal Filtration(Wash with cold water)Cool->FilterFinal

Figure 1: Decision matrix for maximizing recovery of the zwitterionic product.[1]

Module 3: Safety & Waste Management

Core Issue: Thermal runaway potential and handling of chlorinated waste streams.

Process Safety Assessment
  • Thermal Hazard: The chlorination is exothermic (

    
     to 
    
    
    kJ/mol).[1]
    • Control: On scale (>1kg), never add solid NCS. Use a dosing pump for a solution/slurry.[1] Ensure the reactor jacket has cooling capacity to handle the adiabatic temperature rise ($ \Delta T{ad} $) in case of cooling failure.[1]

  • Gas Evolution: If using

    
     gas, ensure a caustic scrubber (NaOH) is active.[1] If using NCS/HCl, minimal gas is evolved, but succinimide waste must be treated.[1]
    
Waste Disposal FAQ

Q: Can I mix the mother liquor with general organic waste?

  • A: No. The mother liquor contains chlorinated byproducts and potentially unreacted active species. It should be segregated as Halogenated Organic Waste .

  • Note: If acetic acid was used, the waste stream is highly acidic and corrosive. Neutralize before disposal if required by local site regulations.[1]

FAQ: Common User Queries

Q: Can I use Sulfuryl Chloride (


) instead of NCS to save cost?
  • A: Yes, but with caveats.[1]

    
     releases 
    
    
    and
    
    
    gas, requiring robust scrubbing.[1] It is also more aggressive and can lead to higher levels of over-chlorination compared to the milder NCS. Recommended only for reactors with excellent off-gas handling.[1]

Q: The product cake is cracking during filtration. Why?

  • A: This indicates a small particle size (fines) or a thixotropic cake.[1]

    • Fix: Extend the "Aging" step at the isoelectric pH. Consider seeding the crystallization at pH 5.0 with pure crystals to encourage larger crystal growth.

Q: What is the best analytical method to distinguish the 5-chloro product from the starting material?

  • A: Reverse Phase HPLC (C18 column).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

    • Detection: UV at 254 nm.[1]

    • Differentiation: The 5-chloro product will elute later than the starting material due to increased lipophilicity from the chlorine atom.

References

  • Preparation of 6-amino-5-chloro-4-pyrimidinecarboxylic acids. (2010). US Patent Application 2010/0292472.[1] (Describes the chlorination of aminopyrimidine carboxylates).

  • Synthesis of substituted 4-amino-pyrimidines. (2012). US Patent 8,252,927.[1][2] (Provides background on the pyrimidine scaffold synthesis and handling).

  • Isoelectric Points of Amino Acids. (2023). Master Organic Chemistry. (Foundational theory for the pH-swing isolation protocol).

  • 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Product Data. Sigma-Aldrich. (Physical properties and safety data). [1]

Technical Support Center: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (ACPC). This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this important chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

While specific stability studies on ACPC are not extensively published, its chemical structure—featuring a pyrimidine core, an amino group, a chloro substituent, and a carboxylic acid—provides a strong basis for predicting its behavior under various experimental conditions. This guide is built upon these first principles of chemical reactivity and stability.

Part 1: Frequently Asked Questions (FAQs) & Proactive Stability Management

This section addresses common questions about the handling, storage, and use of ACPC. Proactive measures are the most effective way to prevent degradation.

FAQ 1: What are the optimal storage conditions for solid 6-Amino-5-chloro-4-pyrimidinecarboxylic acid?

Answer:

Proper storage is the first line of defense against degradation. For solid ACPC, the recommended storage conditions are crucial for maintaining its purity and stability over time.

Based on supplier recommendations and the chemical nature of the compound, optimal storage involves controlling temperature, atmosphere, and light exposure.[1][2][3][4] The compound should be stored at 2–8 °C under an inert atmosphere (such as argon or nitrogen) and protected from light.[1][4]

  • Causality:

    • Low Temperature (2–8 °C): Reduces the rate of potential solid-state degradation reactions, such as decarboxylation, which can be accelerated by heat.

    • Inert Atmosphere: The amino group on the pyrimidine ring is susceptible to oxidation.[5] Storing under nitrogen or argon displaces oxygen, minimizing the risk of oxidative degradation, which often presents as a discoloration (e.g., yellowing or browning) of the white crystalline powder.

    • Protection from Light: Aromatic and heteroaromatic compounds, especially those with amino groups, can be sensitive to UV light.[6][7] Photodegradation can lead to the formation of colored impurities and loss of potency.[6] Using an amber vial or storing the container in a dark place is essential.

FAQ 2: I've observed the white powder turning slightly yellow. What is the likely cause and is the material still usable?

Answer:

A color change from white to off-white or yellow is a common indicator of degradation for compounds containing amino groups.

The most probable cause is the oxidation of the 6-amino group. This process can be initiated by atmospheric oxygen and accelerated by exposure to light or trace metal impurities.

  • Is it still usable? The usability depends on the extent of degradation and the sensitivity of your application.

    • Initial Assessment: A slight color change may indicate a minor impurity (e.g., <1-2%). For many synthetic applications, this may not significantly impact the reaction outcome.

    • Quantitative Analysis: For applications requiring high purity, such as in quantitative assays or late-stage drug development, the material should be re-analyzed. Techniques like HPLC with a UV detector can quantify the purity, while LC-MS can help identify the degradation products.

    • Purification: If significant degradation has occurred, recrystallization may be a viable option to purify the material.

To prevent this, always handle the solid material quickly, minimizing its exposure to air and light, and ensure it is stored under an inert atmosphere.[1]

FAQ 3: What are the best practices for preparing and storing stock solutions of ACPC?

Answer:

The stability of ACPC in solution is highly dependent on the choice of solvent, pH, and storage conditions.

  • Solvent Selection: ACPC is slightly soluble in water but soluble in acidic and alkaline solutions.[8] For organic synthesis, polar aprotic solvents like DMSO and DMF are commonly used.

    • Recommendation: High-quality, anhydrous DMSO is often the preferred solvent for creating high-concentration stock solutions for biological screening. Ensure the solvent is stored over molecular sieves to prevent the introduction of water, which could lead to hydrolysis under certain conditions.

  • pH Considerations: As an amphoteric molecule with both a basic amino group and an acidic carboxylic acid group, the solubility of ACPC is pH-dependent.[9][10] In aqueous media, solubility is lowest at its isoelectric point and increases in both acidic (pH < ~3) and basic (pH > ~5) conditions as the molecule becomes protonated or deprotonated, respectively.[9]

  • Storage of Solutions:

    • Temperature: Store solutions at -20°C or -80°C to slow down degradation kinetics.

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with argon or nitrogen before sealing the vial.

Recommended Solvents and Storage Summary

SolventRecommended UseShort-Term Storage (1-2 weeks)Long-Term Storage (>2 weeks)Potential Issues
DMSO High-concentration stock solutions for biological assays2–8 °C, protected from light-20°C or -80°C, inert atmosphereHygroscopic; can absorb water which may affect stability.
DMF Organic synthesis reactions2–8 °C, protected from light-20°C, inert atmosphereCan degrade to form dimethylamine and formic acid.
Aqueous Base (e.g., 1M NaOH) Applications requiring aqueous solubility2–8 °C (use quickly)Not RecommendedIncreased risk of nucleophilic substitution of the chloro group.
Aqueous Acid (e.g., 1M HCl) Applications requiring aqueous solubility2–8 °C (use quickly)Not RecommendedPotential for acid-catalyzed hydrolysis or decarboxylation.

Part 2: Troubleshooting Experimental Failures

This section provides a structured approach to diagnosing issues that may arise during experiments involving ACPC.

Issue 1: Low or Inconsistent Yields in a Coupling Reaction

Scenario: "I am using ACPC in an amide coupling reaction (e.g., with a primary amine using EDC/HOBt), but my yields are consistently low."

This is a common issue that can often be traced back to the stability and purity of the starting material or the reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

  • Expertise & Causality:

    • Purity of Starting Material: As discussed in FAQ 2, oxidized ACPC contains impurities that will lower the effective molar quantity of the starting material.

    • pH Environment: The carboxylic acid of ACPC is acidic. In a coupling reaction, if the pH is not properly maintained, it can protonate the amine coupling partner, rendering it non-nucleophilic. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to neutralize the acid and maintain an optimal pH for the coupling reaction.

    • Thermal Stability: The pyrimidine ring, particularly with the electron-withdrawing carboxylic acid group, can be susceptible to decarboxylation at elevated temperatures.[11][12] While the melting point is high (around 292-296°C), thermal decomposition can begin at lower temperatures, especially in solution.[8] If your reaction is run at high heat, you might be losing starting material to decarboxylation.

Issue 2: Appearance of an Unexpected Peak in LC-MS Analysis

Scenario: "After dissolving ACPC in methanol and letting it sit at room temperature, I see a new peak in my LC-MS with a mass that is 44 Da less than the parent compound."

This observation points directly to a specific degradation pathway.

Potential Degradation Pathways:

G ACPC ACPC (MW: 173.56) Decarboxylated 6-Amino-5-chloropyrimidine (MW: 129.56) ACPC->Decarboxylated Δ, -CO2 (-44 Da) Oxidized Oxidized Impurities (e.g., colored dimers) ACPC->Oxidized O2, light

Caption: Potential degradation pathways for ACPC.

  • Expertise & Causality:

    • Decarboxylation: The loss of 44 Da corresponds precisely to the loss of a carboxyl group (CO₂). This is a strong indication of decarboxylation.[11] While often requiring heat, this process can sometimes occur slowly in solution, especially if catalyzed by trace acids or metals.[12] The resulting product would be 6-Amino-5-chloropyrimidine.

    • Verification: To confirm, you can intentionally heat a sample of the ACPC solution (e.g., at 60-80°C for a few hours) and monitor the increase of the M-44 peak by LC-MS. This is a form of a forced degradation study.[13][14][15][16]

Part 3: Experimental Protocols

To ensure the integrity of your experiments, follow these validated protocols for handling and stability testing.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid ACPC to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: In a fume hood, weigh the required amount of ACPC (e.g., 1.736 mg for 1 mL of a 10 mM solution) into a sterile, amber glass vial.

  • Dissolution: Add the required volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution for 30-60 seconds until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds.

  • Sealing and Storage: Securely cap the vial and seal with paraffin film. Store at -20°C or -80°C.

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps you understand the stability of ACPC under your specific experimental conditions and is a key part of method validation.[13][14][15][16]

  • Sample Preparation: Prepare a 1 mg/mL solution of ACPC in your solvent of interest (e.g., reaction buffer, mobile phase).

  • Stress Conditions: Aliquot the solution into separate, sealed vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Heat the solution at 60°C.

    • Photostability: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm).

    • Control: Keep one vial at 2–8 °C, protected from light.

  • Time Points: Analyze samples from each condition and the control at set time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating method, typically HPLC-UV, to analyze the samples. Calculate the percentage of ACPC remaining and identify any major degradation products by LC-MS.

  • Interpretation: The results will reveal which conditions cause the most significant degradation, helping you to design more robust experiments. For instance, if significant degradation occurs under basic conditions, it indicates that high pH should be avoided in your reaction or purification steps.

By understanding the potential instabilities of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid and implementing these proactive and troubleshooting strategies, you can significantly improve the reliability and success of your research.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Retrieved from [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • Patel, K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Luminos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Mirkhani, V., et al. (n.d.).
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Decarboxylation of Carboxylic Acids. [Video]. YouTube. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Nielsen, C. J., et al. (2010).
  • ChemistryViews. (2023). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. Retrieved from [Link]

  • Sharma, G., et al. (2016).
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

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Technical Support Center: Investigating the Degradation Pathways of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. This guide provides in-depth technical assistance and troubleshooting for designing and executing studies to elucidate the degradation pathways of this molecule. As specific degradation data for this compound is not extensively published, this document serves as a comprehensive "how-to" guide, empowering you to uncover the stability characteristics of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and conducting degradation studies for a novel heterocyclic compound like 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

Q1: Where do I even begin with investigating the degradation of a new molecule like 6-Amino-5-chloro-4-pyrimidinecarboxylic acid?

A1: The standard and regulatory-accepted approach is to perform forced degradation studies , also known as stress testing.[1][2][3] The goal of these studies is to intentionally expose the molecule to a variety of harsh conditions to accelerate its decomposition.[3] This allows you to rapidly identify potential degradation products and understand the molecule's intrinsic stability. The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q1A(R2) and Q1B, which are excellent starting points for designing these studies.[4][5][6]

Q2: What are the most critical stress conditions to test for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid?

A2: Given the functional groups present in 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (an amino group, a chloro group, a carboxylic acid, and a pyrimidine ring), you should prioritize the following stress conditions:

  • Hydrolysis: Test across a range of pH values (e.g., acidic, neutral, and basic) to assess susceptibility to water-induced degradation. The carboxylic acid and amino groups can ionize, and the pyrimidine ring may be susceptible to hydrolysis under certain pH conditions.[1]

  • Oxidation: The amino group and the electron-rich pyrimidine ring are potentially susceptible to oxidation. Common oxidizing agents for these studies include hydrogen peroxide.[7]

  • Photolysis: Aromatic and heterocyclic systems can be prone to degradation upon exposure to light. It is crucial to evaluate the molecule's photostability according to ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[4][8][9][10]

  • Thermal Degradation: High temperatures can reveal thermally labile bonds. Testing should be done in both solid and solution states.

Q3: How do I choose the right analytical techniques to monitor the degradation?

A3: A stability-indicating analytical method is essential. This is a method that can separate the parent compound from its degradation products, allowing for accurate quantification of each.[11]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for these studies.[11] A reversed-phase C18 column is a good starting point, but given the polar nature of the molecule, you may need to explore other column chemistries or use ion-pairing agents to achieve adequate retention and separation.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[13][14][15][16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which help in determining the elemental composition of the degradants.[15][17]

Q4: I'm seeing a lot of peaks in my chromatogram after stressing my sample. How do I know which ones are actual degradation products?

A4: This is a common challenge. Here's a systematic approach to differentiate degradation products from other artifacts:

  • Analyze a placebo/blank: If your compound is in a formulation, stress the placebo (all components except the active pharmaceutical ingredient) under the same conditions. Peaks that appear in the stressed placebo are not from the degradation of your compound.[18]

  • Compare to the unstressed sample: A true degradation product should be absent or present at a much lower level in the time-zero (unstressed) sample.[17]

  • Mass balance analysis: The total amount of the drug and its degradation products should remain constant over time. A significant decrease in the parent compound should be accompanied by a corresponding increase in the degradation products.

  • Peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your peaks. Co-eluting peaks can be misleading.

Q5: My HPLC method is not giving good peak shape for the parent compound. What can I do?

A5: Poor peak shape, such as tailing or fronting, can be due to several factors, especially for a polar, ionizable compound like this.[12] Here are some troubleshooting tips:

  • Adjust mobile phase pH: The ionization state of the carboxylic acid and amino groups will significantly impact their interaction with the stationary phase. Experiment with buffering the mobile phase at different pH values (e.g., pH 2.5-3.0) to find the optimal separation.[12]

  • Consider a different column: If a standard C18 column isn't working, try a polar-embedded or mixed-mode column designed for better retention of polar compounds.[12]

  • Check your sample solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[12][19]

Troubleshooting Guides

Issue 1: No Degradation Observed
Possible Cause Troubleshooting Steps
Stress conditions are too mild. Increase the duration, temperature, or concentration of the stressor. For example, if no hydrolysis is seen at 40°C, increase the temperature to 60°C or 80°C.
The molecule is highly stable under the tested conditions. This is a valid result. Document the conditions under which the molecule is stable. Consider more aggressive, but still relevant, stress conditions if necessary to probe its limits.
Analytical method is not sensitive enough to detect low levels of degradants. Optimize your detector settings. If using UV detection, ensure you are monitoring at the lambda max of the potential degradants, which may differ from the parent compound. A PDA detector is useful here. LC-MS is generally more sensitive.[13][14][15][16]
Issue 2: Too Much Degradation (Parent Peak Disappears)
Possible Cause Troubleshooting Steps
Stress conditions are too harsh. Reduce the duration, temperature, or concentration of the stressor. The goal is to achieve partial degradation (typically 5-20%) to have a mixture of the parent compound and its primary degradation products for analysis.[18]
Rapid, cascading degradation is occurring. Analyze samples at earlier time points to capture the initial degradation products before they degrade further.
Issue 3: Poor Mass Balance
Possible Cause Troubleshooting Steps
Some degradation products are not being detected. This could be due to a lack of a UV chromophore, poor ionization in MS, or volatility. Try using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV and MS detectors.
Degradation products are not eluting from the HPLC column. Use a stronger mobile phase in a gradient elution to wash the column. Some degradants may be more or less polar than the parent compound.
Precipitation of the compound or its degradants. Visually inspect your stressed samples for any precipitate. If observed, you may need to dissolve it in a suitable solvent before analysis.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Prepare stock solutions: Prepare a stock solution of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare reaction solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

  • Incubate: Store the solutions at a controlled temperature (e.g., 60°C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize (if necessary): Before injection into the HPLC, neutralize the acidic and basic samples to prevent damage to the column.

  • Analyze: Analyze all samples by your validated stability-indicating HPLC-UV/MS method.

Protocol 2: Forced Oxidative Degradation
  • Prepare stock solution: As in Protocol 1.

  • Prepare reaction solution: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final drug concentration of ~100 µg/mL.

  • Incubate: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Analyze: Analyze all samples by HPLC-UV/MS.

Protocol 3: Photostability Testing
  • Sample preparation: Prepare samples of the solid material and a solution of the compound (~100 µg/mL).

  • Exposure: Place the samples in a photostability chamber that complies with ICH Q1B guidelines.[4][8][9][10]

  • Dark control: Concurrently, store a set of identical samples protected from light (e.g., wrapped in aluminum foil) in the same chamber to act as a control for thermal degradation.

  • Analyze: After the specified exposure, analyze the light-exposed and dark control samples by HPLC-UV/MS.

Visualizations

Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting forced degradation studies.

Hypothetical Degradation Pathways

Based on the chemical structure, we can hypothesize potential degradation pathways to guide the identification of degradants.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 6-Amino-5-chloro- 4-pyrimidinecarboxylic acid decarboxylated Decarboxylation Product parent->decarboxylated Acid/Heat dechlorinated_hydrolyzed Dechlorination-Hydroxylation Product parent->dechlorinated_hydrolyzed Base/Heat n_oxide N-Oxide parent->n_oxide H2O2 dechlorinated Dechlorination Product parent->dechlorinated UV/Vis Light

Caption: Hypothetical degradation pathways of the target molecule.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Fijalek, Z., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 89. [Link]

  • Atlas-MTS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Waters Corporation. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. [Link]

  • IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]

  • SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation test with different 40 wt.% amine solutions at 80°C / 176°F. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 27(15), 4949. [Link]

  • Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27.
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(5).
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Patel, J. R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8, 15. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Clean Energy. (2024, January 13). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. Retrieved from [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

Sources

optimizing amide coupling yield with 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Amide Coupling with 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Case ID: PYR-COOH-005 Status: Active Subject: Yield Optimization & Troubleshooting for Sterically Hindered/Electron-Deficient Pyrimidine Coupling

Executive Summary

You are working with 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS: 914916-98-6).[1][2][3] This substrate presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyrimidine ring and 5-chloro substituent make the C4-carboxylic acid less prone to activation compared to standard benzoic acids.[3]

  • Steric Hindrance: The C4-acid is flanked by the ring nitrogen (N3) and the bulky chlorine atom at C5, impeding nucleophilic attack.

  • Solubility: The molecule exists as a zwitterion (acidic proton on ring N or COOH, basic amine at C6), leading to poor solubility in standard organic solvents like DCM or THF.

  • Competency: While the exocyclic 6-amino group is electronically deactivated, it remains a potential nucleophile that can lead to self-coupling (oligomerization) if the intended amine partner is weak or added slowly.[3]

This guide prioritizes T3P (Propylphosphonic anhydride) as the primary coupling agent due to its ability to drive sterically hindered reactions and its water-soluble byproducts, which simplifies the purification of amphoteric products.

Part 1: Solvent & Solubility Strategy

The #1 cause of failure with this substrate is heterogeneous reaction mixtures. The zwitterionic lattice energy of aminopyrimidine acids is high.

  • Standard Solvents (DCM, THF, EtOAc): DO NOT USE. The substrate will remain a slurry, leading to incomplete activation and low yields.

  • Recommended Solvents: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[4]

  • The "Solubility Trick": If the acid does not dissolve in DMF initially, add the base (DIPEA or NMM) before adding the coupling agent. This disrupts the zwitterionic H-bond network, solubilizing the carboxylate salt.

SolventSelection Start Start: Solvent Selection CheckSolubility Attempt dissolution in DMF (5-10 vol) Start->CheckSolubility IsSoluble Is it clear? CheckSolubility->IsSoluble Proceed Proceed to Coupling IsSoluble->Proceed Yes AddBase Add 2.0 equiv DIPEA (Break Zwitterion) IsSoluble->AddBase No (Slurry) CheckAgain Is it clear now? AddBase->CheckAgain CheckAgain->Proceed Yes Heat Gentle warming (40°C) CheckAgain->Heat No SwitchDMSO Switch to DMSO or NMP SwitchDMSO->Proceed Heat->SwitchDMSO Still Insoluble

Figure 1: Decision tree for solubilizing zwitterionic pyrimidine acids prior to activation.

Part 2: Recommended Protocols

Method A: The Industrial Standard (T3P)

Best for: Scalability, ease of workup, and sterically hindered couplings.

Why T3P? T3P acts as a kinetic dehydrating agent. Unlike HATU, it does not generate a persistent active ester that can undergo side reactions. It drives the reaction to completion through irreversible thermodynamics and its byproducts are water-soluble.

Protocol:

  • Dissolution: In a dried flask under N2, charge 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (1.0 equiv).

  • Solvent: Add anhydrous DMF (10 volumes).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often works better with T3P specifically.

  • Amine Addition: Add the Amine Partner (1.1 – 1.2 equiv).

  • Coupling Agent: Cool to 0°C. Add T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv) dropwise.

    • Critical: Do not premix the acid and T3P without the amine. T3P is reactive enough to potentially cause self-coupling of the pyrimidine if the amine partner isn't present to intercept.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.

    • Monitor: If LCMS shows unreacted acid after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with water/brine.

    • If the product precipitates: Filter and wash with water/Et2O.

    • If product is soluble: Extract with EtOAc or 10% MeOH/DCM. Wash organic layer with 0.5M HCl (if product is not basic) and sat. NaHCO3.

Method B: High Reactivity (HATU/HOAt)

Best for: Small scale, precious amines, or if T3P fails.

Why HATU? The 7-azabenzotriazole moiety provides an anchimeric assistance effect (neighboring group participation) that accelerates coupling at the hindered C4 position better than standard HOBt.

Protocol:

  • Dissolve Acid (1.0 equiv) in DMF .

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[3] Stir for 5–10 minutes to form the activated ester (O-At ester).

    • Visual Check: Solution usually turns yellow/orange.

  • Add Amine Partner (1.2 equiv).[3]

  • Stir at RT for 1–4 hours.

  • Workup Warning: The byproduct (tetramethylurea) is water-soluble, but HOAt can be difficult to remove. Multiple washes with basic water (sat. NaHCO3) are required.

Part 3: Troubleshooting & FAQs

Q1: I see a major impurity with Mass = [2x SM - 18]. Is this a dimer?

A: Yes. This is self-coupling. The 6-amino group of one molecule has attacked the activated carboxylate of another.

  • Fix 1 (Order of Addition): Ensure your Amine Partner is present in the flask before adding T3P.

  • Fix 2 (Nucleophilicity): If your Amine Partner is a weak nucleophile (e.g., an electron-deficient aniline), the 6-amino group competes. You may need to protect the 6-amino group (e.g., Boc-protection) or use a large excess of your amine partner (3-5 equiv).

Q2: The reaction turns black and yield is <10%.

A: This often indicates decomposition of the activated intermediate or nucleophilic aromatic substitution (SnAr) on the chlorine.

  • Cause: High temperature or harsh bases (like TEA or NaOH) can displace the C5-chlorine.

  • Fix: Switch to milder bases (DIPEA, NMM, or Pyridine). Keep temperature <60°C.

Q3: My product is water-soluble and I can't extract it.

A: Aminopyrimidines are amphoteric.[3]

  • Fix: Do not use aqueous extraction.

  • Alternative: Pour the DMF reaction mixture into 10 volumes of ice-cold water. If a solid forms, filter it. If no solid forms, evaporate the DMF (high vac) and purify the residue directly via Reverse Phase Flash Chromatography (C18) using water/acetonitrile (with 0.1% Formic Acid).

Q4: T3P vs. HATU - which one for this specific molecule?

A: Refer to the comparison table below.

FeatureT3P (Propylphosphonic anhydride)HATU
Steric Performance Excellent (Small active species)Very Good
Epimerization Risk LowestLow
Solubility of Reagent Soluble in organic solventsSoluble in DMF
Workup Water-soluble byproducts (Clean)HOAt can contaminate product
Cost Low (Scalable)High
Recommendation Primary Choice Secondary Choice

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the self-coupling side reaction, highlighting where the steric bulk of the chlorine atom interferes.

ReactionPathway cluster_conditions Critical Control Points SM 6-Amino-5-chloro-4-COOH (Substrate) Activated Activated Species (Mixed Anhydride/Active Ester) SM->Activated + Coupling Agent (T3P/HATU) Product Desired Amide Activated->Product + R-NH2 (Fast if R-NH2 is strong) Dimer Oligomer/Dimer Impurity Activated->Dimer + SM (6-NH2) (Slow due to 5-Cl steric/electronic deactivation) AminePartner Target Amine (R-NH2) Self Self-Coupling (6-NH2 acts as Nuc)

Figure 2: Reaction pathway showing the competition between product formation and self-coupling.[3] The 5-Chloro group sterically hinders the C4-carbonyl, requiring highly active reagents like T3P, but also electronically deactivates the 6-Amino group, reducing (but not eliminating) self-coupling risks.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for the Synthesis of Amides and Peptides. Organic Process Research & Development, 15(6).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Baluja, S., et al. (2016).[7] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News, 44, 13-34.

Sources

Technical Support Center: Pyrimidine Synthesis & Functionalization

[1]

Current Status: ONLINE Operator: Senior Application Scientist Ticket Queue: Priority Handling[1]

Introduction

Welcome to the Pyrimidine Synthesis Support Center. Pyrimidines are the backbone of modern medicinal chemistry, appearing in blockbuster drugs like Imatinib and Rosuvastatin. However, their synthesis is riddled with "silent killers"—mechanistic traps that ruin yields or produce inseparable regioisomers.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental failures in real-time.

Module 1: Ring Construction (Cyclization)

Ticket #1042: "My Biginelli reaction is stuck at the intermediate or giving <20% yield."

The Root Cause Analysis

The Biginelli reaction (Aldehyde + Urea +

1Imine Partitioning
  • The Trap: The reaction relies on the formation of an

    
    -acyliminium ion intermediate. If the acid is too weak, the bis-ureide "dead-end" product forms.[1] If the acid is too strong or the temperature too high, the aldehyde decomposes or the 
    
    
    -keto ester polymerizes.
  • Steric Mismatch: Aliphatic aldehydes often fail because they enolize or aldol-condense with the

    
    -keto ester faster than they react with urea.[1]
    
Troubleshooting Protocol
VariableStandard Protocol (Fail State)Optimized Protocol (Solution)Mechanism
Catalyst HCl / H₂SO₄ (Bronsted)Yb(OTf)₃ (10 mol%) or InCl₃ Lewis acids stabilize the

-acyliminium ion without causing extensive charring/polymerization [1].[1]
Solvent Ethanol (Reflux)Acetonitrile or Solvent-Free Polar aprotic solvents stabilize the charged transition state better than protic solvents which can H-bond to nucleophiles.[1]
Additives NoneTMSCl (Trimethylsilyl chloride) Acts as a water scavenger and activates the aldehyde oxygen (The "Vorbruggen effect" in MCRs).
Visual Logic: The Biginelli Decision Tree

Biginelli_TroubleshootingStartBiginelli Reaction StalledCheck_AldehydeIs Aldehyde Aliphatic?Start->Check_AldehydeCheck_ProductIsolate Intermediate?Check_Aldehyde->Check_ProductNo (Aromatic)Solution_LewisSwitch to Lewis Acid(Yb(OTf)3 or InCl3)Check_Aldehyde->Solution_LewisYes (Enolizable)Solution_SolventSwitch to Solvent-Free or Microwave (100°C)Check_Product->Solution_SolventNo Precipitate (Kinetics slow)Solution_BisUreideIncrease Acid Strength(Bis-ureide trap formed)Check_Product->Solution_BisUreideWhite Precipitate (Bis-ureide)captionFigure 1: Decision matrix for rescuing stalled Biginelli cyclizations.

Module 2: Functionalization (The "Warhead")

Ticket #2089: "My POCl₃ chlorination turned into a black tar and exothermed violently upon quenching."

The Root Cause Analysis

Converting hydroxypyrimidines (e.g., uracil) to chloropyrimidines is a Vilsmeier-Haack type transformation.[2]

  • The "Black Tar" Effect: This is caused by the polymerization of the pyrimidine ring, initiated by local overheating. If the HCl byproduct is not scavenged, it catalyzes the decomposition of the product.

  • The Quench Hazard: Phosphorodichloridic acid (

    
    ) accumulates if the reaction isn't driven to completion. When water hits this, it hydrolyzes much faster than 
    
    
    , causing a "delayed" thermal runaway [2].
Safety & Yield Protocol

Step 1: The Base Catalyst Never run this neat without a base. Add


-Dimethylaniline (PhNMe₂)Diisopropylethylamine (DIPEA)
  • Why? It forms the Vilsmeier reagent (

    
    ) which is the active chlorinating species, allowing the reaction to proceed at lower temperatures (
    
    
    C instead of
    
    
    C reflux).

Step 2: The "Controlled" Quench

  • Do NOT pour water into the reaction mixture.[3]

  • DO pour the reaction mixture slowly into a vigorously stirred slurry of Ice + NaHCO₃ .

  • Critical: Keep internal temp

    
    C. The base neutralizes the HCl immediately, preventing acid-catalyzed hydrolysis of your newly formed C-Cl bond.[1]
    

Module 3: Regioselectivity (The C2 vs. C4 Battle)

Ticket #3011: "I need to substitute the C4-chlorine, but the nucleophile attacked C2 (or I got a mixture)."

The Scientific Grounding

In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Nucleophilic Aromatic Substitution (

1

However, this rule flips under specific conditions:

FactorEffect on RegioselectivityMechanism
Steric Hindrance (C5) Favors C4 Substituents at C5 block the approach to C4, but C4 is still electronically favored.[1] If C5 is massive, C2 attack may increase.
Lewis Acid Catalysis Favors C4 Coordination of Lewis Acid to N3 activates C4 specifically.
Alkoxide Nucleophiles Can Favor C2 If a substituent at C2 (like

) can H-bond with the nucleophile, it directs attack to C2 [4].[1]
Suzuki Coupling Favors C4 Oxidative addition occurs at the weaker C-Cl bond.[1] C4-Cl bond is longer/weaker due to higher double-bond character at C2=N.
Visual Logic: Regioselectivity Predictor

Regioselectivity_FlowSubstrate2,4-DichloropyrimidineReaction_TypeReaction Type?Substrate->Reaction_TypeSnArSnAr (Amine/Alkoxide)Reaction_Type->SnArSuzukiSuzuki CouplingReaction_Type->SuzukiStandardStandard ConditionsSnAr->StandardC5_ElectronC5-Electron WithdrawingSnAr->C5_ElectronEnhanced SelectivitySuzuki->StandardLigand_FreeLigand-Free PdSuzuki->Ligand_Free>99:1 SelectivityResult_C4Major Product: C4Standard->Result_C4Standard->Result_C4C5_Electron->Result_C4Enhanced SelectivityLigand_Free->Result_C4>99:1 SelectivityResult_C2Major Product: C2captionFigure 2: Regioselectivity pathways for 2,4-dichloropyrimidine functionalization [5].

Advanced FAQ: The "Impossible" C2 Substitution

Q: How do I force a Suzuki coupling at C2 while leaving C4 intact? A: You generally cannot do this on a 2,4-dichloro substrate directly.[1]

  • Strategy: Perform a "Protecting Group" maneuver.

    • React C4 with a weak nucleophile (e.g., SMe) or perform the C4 Suzuki first.

    • If you must have C2-Aryl and C4-Cl: Synthesize the ring de novo using a 2-aryl-amidine and a beta-keto ester.[1] Do not try to fight the intrinsic reactivity of the dichloro-scaffold.

References

  • Ma, Y., et al. (2000).[4] "Yb(OTf)3 catalyzed one-pot synthesis of dihydropyrimidinones."[1] Journal of Organic Chemistry.

  • Wu, X., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Molecules.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Standard text regarding N-activation in diazines).

  • Lu, Y., et al. (2020).[5] "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-chloropyrimidine." WuXi AppTec QM Magic Class.

  • Lier, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1] Chemical Science.

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating Assay for 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for developing a robust stability-indicating assay method (SIAM) for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. The narrative is structured to mirror the logical progression of method development, from initial analyte characterization to the comparison of chromatographic conditions and final validation considerations. Every step is explained with scientific rationale to ensure the resulting method is not only effective but also scientifically sound and defensible for regulatory scrutiny.

Introduction: The Imperative for a Stability-Indicating Method

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Ensuring the purity and stability of such key intermediates is paramount in drug development. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately quantify the drug substance, free from interference from potential degradation products, process impurities, or other components.[2] The development of a SIAM is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that any changes in the drug substance's quality can be monitored over time.[3][4]

This guide will compare and contrast different analytical approaches, culminating in a recommended protocol supported by experimental logic and data.

Part 1: Foundational Characterization & Method Development Strategy

Before any chromatographic work begins, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision in method development.

Physicochemical Properties of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid:

PropertyValue / DescriptionImplication for HPLC Method Development
Molecular Formula C5H4ClN3O2Relatively small, polar molecule.[5]
Molecular Weight 173.56 g/mol Suitable for standard HPLC-UV analysis.[6]
Appearance White to off-white crystalline powder.[1][7][8]Basic visual inspection for quality.
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions.[1]Indicates pH will be a critical tool for controlling solubility and retention.
LogP 0.34Low LogP value confirms the hydrophilic (polar) nature of the molecule.[5]
pKa (Predicted) ~3.5-4.5 (Carboxylic acid), ~2.0-3.0 (Amino group protonation)The presence of both acidic and basic functional groups makes retention highly pH-dependent. Reverse-phase chromatography will be most effective at a pH that suppresses the ionization of at least one group, preferably the carboxylic acid (pH < 3).
UV Absorbance Pyrimidine ring structure suggests strong UV absorbance, likely in the 220-280 nm range.UV detection is a viable and straightforward choice for quantification.

Initial HPLC Strategy: Reverse-Phase Chromatography

Given the polar nature of the analyte (LogP 0.34), achieving adequate retention on a standard C18 column can be challenging.[5][9][10] However, reverse-phase liquid chromatography (RP-LC) remains the most versatile and widely used technique.[11] Our strategy will be to manipulate mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and promoting retention on a nonpolar stationary phase.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, LogP, Solubility) B Select Initial HPLC Conditions (RP-HPLC, C18 Column, UV) A->B Informs C Forced Degradation Studies (Acid, Base, Oxidative, etc.) B->C D Generate Degradation Products C->D E Optimize HPLC Method (pH, Gradient, Column) D->E F Achieve Peak Separation (API from Degradants) E->F G Method Validation (ICH Q2) (Specificity, Linearity, etc.) F->G H Final Stability-Indicating Method G->H cluster_stress Forced Degradation Conditions (ICH Q1A) API 6-Amino-5-chloro-4- pyrimidinecarboxylic acid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Degradants Mixture of API & Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Fig. 2: Forced Degradation Pathways.

Experimental Protocols for Forced Degradation:

For each condition, a solution of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample is stored under normal conditions.

  • Acid Hydrolysis:

    • Protocol: Dissolve the API in 0.1 M HCl. Heat at 60°C for 24 hours.

    • Rationale: To simulate acidic environments and promote hydrolysis of susceptible functional groups.

  • Base Hydrolysis:

    • Protocol: Dissolve the API in 0.1 M NaOH. Heat at 60°C for 8 hours.

    • Rationale: To simulate alkaline conditions. Pyrimidine rings can be susceptible to cleavage under strong basic conditions.

  • Oxidative Degradation:

    • Protocol: Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Rationale: To assess susceptibility to oxidation, which can target the amino group or the aromatic ring.

  • Thermal Degradation:

    • Protocol: Store the solid API powder in a hot air oven at 80°C for 48 hours.

    • Rationale: To evaluate the intrinsic thermal stability of the solid-state drug substance.

  • Photolytic Degradation:

    • Protocol: Expose the solid API powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [12] * Rationale: To assess light sensitivity, a critical stability parameter.

After exposure, samples are diluted with the mobile phase to a suitable concentration and analyzed by HPLC.

Part 3: Chromatographic Method Optimization & Comparison

The primary challenge is to develop a method that provides adequate retention for the polar parent compound while separating it from potentially even more polar or less polar degradation products. We will compare two distinct reverse-phase HPLC conditions.

Initial Condition (A): Near-Neutral pH A common starting point in method development is a buffered mobile phase at a near-neutral pH.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Optimized Condition (B): Low pH To improve retention of the parent compound, we will use a low pH mobile phase to suppress the ionization of the carboxylic acid group.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Comparative Data Analysis

After analyzing the stressed samples under both conditions, the following (hypothetical) results were obtained, focusing on the most challenging separation between the API and its closest eluting degradant from the base hydrolysis sample (Degradant B1).

ParameterHPLC Condition A (pH 6.8)HPLC Condition B (pH 2.7)Acceptance Criteria
API Retention Time (min) 2.58.2N/A
Degradant B1 Retention Time (min) 2.37.5N/A
Resolution (Rs) between API and Degradant B1 0.8 (Co-elution)2.5> 2.0
API Tailing Factor 1.91.2≤ 1.5
Theoretical Plates (API) 2,5009,500> 2000

Discussion of Results

  • Condition A (Neutral pH): At pH 6.8, the carboxylic acid is deprotonated (anionic), and the pyrimidine ring may be partially protonated. The resulting high polarity leads to very poor retention on the C18 column, with the API eluting near the solvent front. Critically, there is no separation (Rs < 1.5) from a key degradation product, making this method unsuitable as a SIAM. The poor peak shape (tailing factor 1.9) is also unacceptable.

  • Condition B (Low pH): At pH 2.7, the ionization of the carboxylic acid is suppressed, making the molecule significantly less polar. This results in a dramatic increase in retention time to a more desirable 8.2 minutes. More importantly, the change in analyte charge state alters the selectivity, providing excellent resolution (Rs = 2.5) between the API and all observed degradation products. The peak shape is symmetrical, and the efficiency is high.

Part 4: Method Validation - Establishing Trustworthiness

Once the optimized chromatographic conditions are established, the method must be formally validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose. [13][14][15] The key validation parameters include:

  • Specificity: This is the most critical parameter for a SIAM. The forced degradation study itself is the primary evidence of specificity, demonstrating that the API peak is resolved from all degradation products and potential impurities. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API peak is spectrally pure in the presence of degradants.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range (e.g., 80-120% of the nominal test concentration). [13]3. Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., via spike recovery).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear. [13]6. Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected, respectively. This is particularly important for the quantification of degradation products.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C), providing an indication of its reliability during normal usage.

By successfully validating these parameters, the developed HPLC method is confirmed to be a reliable, robust, and trustworthy stability-indicating assay.

References

  • ChemBK. (2024, April 9). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Retrieved from [Link]

  • LookChem. (n.d.). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Jain, D., et al. (2011). Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Singh, R., & Singh, S. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Shinde, N. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Sharma, A., et al. (2024). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kumar, A., et al. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. Retrieved from [Link]

  • Wankhede, S. B., et al. (2012). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. Retrieved from [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Singh, R. P., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2024, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

Sources

Forced Degradation & Stability Profiling: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the forced degradation profiling and stability behavior of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6), a Critical Quality Attribute (CQA) and key intermediate in the synthesis of kinase inhibitors (e.g., Tovorafenib) and agrochemicals.

Executive Summary & Strategic Context

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (hereafter ACP-Acid ) is a functionalized pyrimidine building block. Its stability profile is dominated by three competing reactive centers: the electron-deficient pyrimidine ring, the labile carboxylic acid at C4, and the chloro-substituent at C5.

Unlike simple aminopyrimidines, ACP-Acid exhibits a "stability paradox":

  • Acidic Stability: The electron-withdrawing chlorine atom stabilizes the ring against electrophilic attack but increases susceptibility to thermal decarboxylation.

  • Basic Stability: The molecule is highly prone to Nucleophilic Aromatic Substitution (

    
    ), where the chlorine is displaced by hydroxyl ions, a degradation pathway distinct from non-chlorinated analogs.
    
Comparative Stability Analysis: ACP-Acid vs. Analogs

The following table compares ACP-Acid against structural analogs to highlight unique handling requirements.

FeatureACP-Acid (Target)6-Aminopyrimidine-4-carboxylic acid (Analog)Implication for ACP-Acid
C5 Substituent Chlorine (-Cl)Hydrogen (-H)High Risk: Cl is a good leaving group; prone to hydrolysis under basic conditions.
Thermal Stability Moderate (

)
HighChlorine adds steric bulk but lowers decarboxylation energy barrier in solution.
Oxidation Potential Low to ModerateLowThe C5-Cl deactivates the ring, making the C6-Amino group less prone to N-oxidation than the analog.
Solubility Low (Water), High (Base)ModerateRequires high pH for dissolution, inadvertently triggering degradation during sample prep.

Degradation Pathways & Mechanistic Logic

Understanding the causality of degradation is essential for method development. The diagram below illustrates the primary stress pathways.

Mechanistic Pathway Diagram[1][2][3]

DegradationPathways Parent ACP-Acid (Parent) Decarbox Degradant A: 6-Amino-5-chloropyrimidine (Decarboxylation) Parent->Decarbox Thermal / Acid (-CO2) Dechlor Degradant B: 6-Amino-4-hydroxy-... (Hydrolysis/SNAr) Parent->Dechlor Strong Base (pH > 10) (-Cl, +OH) N_Oxide Degradant C: N-Oxide / Azo dimers (Oxidation) Parent->N_Oxide H2O2 / Peroxide (Oxidation) RingOpen Degradant D: Ring Fission Products (Severe Hydrolysis) Parent->RingOpen Extreme pH/Heat (Ring Cleavage)

Figure 1: Predicted degradation pathways for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid based on functional group reactivity.

Experimental Protocols: Forced Degradation

Directive: Do not treat these steps as a checklist. They are a self-validating system. If mass balance is <90%, the method is failing to detect small polar degradants (likely ring-opened species).

A. Acid Stress (Hydrolytic/Decarboxylation)

Objective: Assess the vulnerability of the C4-Carboxylic acid and amide/amine functionality.

  • Preparation: Dissolve ACP-Acid to 0.5 mg/mL in 0.1 N HCl. Co-solvent (Methanol) may be required (max 10%).

  • Stress Condition: Reflux at 60°C for 4–8 hours.

  • Neutralization: Quench with equal volume 0.1 N NaOH immediately before injection to prevent precipitation or secondary reactions.

  • Target Degradation: 5–20%.

    • Insight: If >20% degradation occurs in <1 hour, repeat with 0.01 N HCl at room temperature. The primary degradant is likely 6-Amino-5-chloropyrimidine (Loss of CO2).

B. Base Stress (Nucleophilic Substitution - SNAr)

Objective: This is the critical stress test for this molecule due to the C5-Chloro group.

  • Preparation: Dissolve ACP-Acid to 0.5 mg/mL in 0.1 N NaOH.

  • Stress Condition: Ambient temperature for 2 hours. Warning: Do not heat initially.

  • Mechanism Watch: The

    
     ion acts as a nucleophile, attacking C5 and displacing Chloride (
    
    
    
    ).
  • Observation: Monitor for the formation of 6-Amino-4-hydroxy-5-pyrimidinecarboxylic acid (or tautomer).

  • Validation: If degradation is too rapid, reduce to 0.01 N NaOH.

C. Oxidative Stress

Objective: Evaluate the susceptibility of the C6-Amino group.

  • Preparation: 0.5 mg/mL ACP-Acid in 3%

    
     (neutral pH).
    
  • Stress Condition: Ambient temperature, dark, 2–6 hours.

  • Quenching: Use Sodium Sulfite or Catalase enzyme. Crucial: Verify peroxide removal using starch-iodide paper before HPLC injection to prevent on-column degradation.

D. Photostability

Objective: Confirm stability of the chlorinated ring (homolytic cleavage of C-Cl bond).

  • State: Perform on solid state (powder) and solution.

  • Exposure: 1.2 million lux hours (visible) and 200 W-hr/m² (UV), per ICH Q1B.

  • Control: Wrap a control sample in aluminum foil to distinguish thermal effects from light effects.

Analytical Method Performance: HPLC vs. UPLC

To accurately quantify the degradants generated above, the analytical method must resolve the parent from the highly polar decarboxylated species.

ParameterStandard HPLC (C18)Advanced UPLC (HSS T3 / Polar)Recommendation
Column Chemistry C18 (Traditional)HSS T3 (High Strength Silica)Use HSS T3. The parent and degradants are highly polar. Traditional C18 often suffers from pore dewetting or lack of retention (

).
Mobile Phase Phosphate Buffer / ACNAmmonium Formate / MeOHAmmonium Formate is preferred for LC-MS compatibility (essential for identifying unknown degradants).
Detection UV @ 254 nmPDA (200–400 nm) + MSPDA+MS. The decarboxylated product has a distinct UV spectrum shift. MS is required to confirm Cl isotope pattern (3:1 ratio).
Run Time 25–30 mins5–8 minsUPLC increases throughput for stability studies.
Validated LC Method Parameters (Starting Point)
  • Column: Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Acidic pH suppresses ionization of the carboxylic acid, increasing retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (Hold 1 min)

    
     40% B over 8 mins.
    
  • Flow Rate: 0.4 mL/min.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Bld Pharm. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid - MSDS and Chemical Properties. (Accessed 2024).[2][3] Link

  • MedCrave. Forced degradation studies - Strategic approaches. J Anal Pharm Res. 2016;3(6).[1] Link

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Mechanistic insight into chloropyrimidine substitution). Link

  • National Institutes of Health (NIH). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry. (General pyrimidine ring cleavage mechanisms).[4][2] Link

Sources

Strategic Scaffold Selection: Benchmarking 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid Against Standard Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Advantage

In the high-stakes arena of kinase inhibitor design, the choice of a pyrimidine building block is often a decision between symmetry and orthogonality .

For decades, 4,6-Dichloropyrimidine (DCP) has been the workhorse scaffold. While cheap and available, it suffers from a critical flaw: symmetry. Reacting DCP requires precise stoichiometric control to achieve mono-substitution, often leading to inseparable mixtures of bis-substituted byproducts or regiochemical ambiguity (C4 vs. C2 selectivity).

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (ACPC) represents a paradigm shift. It is not merely a "substituted pyrimidine"; it is a pre-functionalized, tri-orthogonal scaffold.

  • C4-Carboxylic Acid: Ready for amide coupling (linker attachment).

  • C5-Chlorine: A steric/electronic modulator or handle for palladium-catalyzed cross-coupling.

  • C6-Amine: A hydrogen bond donor (critical for the hinge region in kinases) or a nucleophile for cyclization.

This guide objectively compares ACPC against DCP and other common alternatives, validated by its recent success in the FDA-approved drug Tovorafenib (Ojemda™) .

Comparative Analysis: ACPC vs. The Field

The following table contrasts ACPC with its primary competitors in medicinal chemistry workflows.

Table 1: Pyrimidine Scaffold Performance Matrix
Feature6-Amino-5-chloro-4-pyrimidinecarboxylic acid (ACPC) 4,6-Dichloropyrimidine (DCP) Ethyl 4,6-dichloropyrimidine-5-carboxylate
Primary Reactivity Amide Coupling (C4-Acid)SNAr (C4/C6-Cl)SNAr (C4/C6-Cl)
Regiocontrol Absolute. Functional groups are distinct; no "over-reaction" possible during coupling.Poor. Requires temp/stoichiometry control to prevent bis-substitution.Moderate. The ester activates C4/C6, but symmetry remains an issue.
Solubility Zwitterionic. High polarity; soluble in DMSO/Water/Base. Poor in non-polar DCM.Lipophilic. Soluble in DCM/EtOAc.Lipophilic. Soluble in organic solvents.
Synthetic Risk Low. "Plug-and-Play" amide formation.High. Risk of hydrolysis or C2 attack if nucleophile is small.Moderate. Ester hydrolysis can compete during SNAr.
Kinase Relevance High. C6-NH₂ and C5-Cl are pre-installed "hinge binders."Medium. Requires installation of NH₂ via ammonia SNAr (harsh conditions).Medium. Ester must be manipulated post-coupling.

Structural Mechanics & Reactivity Map

To understand why ACPC is superior for complex drug synthesis, we must visualize its electronic environment. Unlike DCP, where the chemist must fight the molecule's symmetry, ACPC offers three distinct "handles" that react under completely different conditions.

Diagram 1: The Orthogonal Reactivity Hub

ACPC_Reactivity cluster_legend Mechanism of Action ACPC 6-Amino-5-chloro-4- pyrimidinecarboxylic Acid (The Scaffold) Amide C4: Amide Coupling (Linker Attachment) Reagent: HATU/EDC ACPC->Amide 1. Activation Suzuki C5: Suzuki/Sonogashira (Rare, usually steric blocker) Reagent: Pd(0) ACPC->Suzuki 2. Cross-Coupling Cyclization C6: Cyclization/Protection (Hinge Binding) Reagent: Heterocycle formation ACPC->Cyclization 3. Nucleophilic Attack Description Unlike Dichloropyrimidines, ACPC allows sequential functionalization without regioselectivity concerns.

Figure 1: The "Tri-Functional" nature of ACPC allows for programmable synthesis.[1] The C4-acid reacts with amines (red path) without disturbing the C5-chloro or C6-amino groups.

Real-World Validation: The Tovorafenib Case Study

The theoretical advantages of ACPC are validated by the synthesis of Tovorafenib (TAK-580), a type II RAF kinase inhibitor approved in 2024.

  • The Challenge: Connect a specific pyrimidine headgroup to a thiazole core while maintaining a free amino group for kinase hinge binding.

  • The DCP Route (Hypothetical): Would require reacting 4,6-dichloropyrimidine with ammonia (to get the amine), then carbonylation (difficult), then coupling.

  • The ACPC Solution: ACPC is used as the starting material. The C4-carboxylic acid is coupled directly to the amine of the thiazole fragment.

Experimental Protocol: Amide Coupling of ACPC

Derived from Tovorafenib synthesis methodologies [1, 2].

Objective: Couple ACPC to a heteroaromatic amine (R-NH₂) while avoiding self-reaction of the C6-amino group.

Reagents:

  • ACPC (1.0 equiv)

  • Target Amine (R-NH₂) (1.0 equiv)

  • HATU (1.2 equiv) (Coupling Agent)

  • DIPEA (3.0 equiv) (Base)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Solubilization: Dissolve ACPC in DMF. Note: ACPC is zwitterionic and poorly soluble in DCM/THF. DMF or DMAc is required.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes.

    • Expert Insight: The C6-amino group is electron-deficient due to the pyrimidine ring and the C5-chloro substituent. It is non-nucleophilic enough that it does not require Boc-protection during this coupling. This saves two synthetic steps (protection/deprotection).

  • Coupling: Add the target amine (R-NH₂). Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Pour into water. The product usually precipitates due to the loss of the zwitterionic character. Filter and wash with water/ether.

Diagram 2: Tovorafenib Synthesis Flow[2]

Tovorafenib_Synthesis Start Start: ACPC (Zwitterionic Solid) Activation Activation Phase Solvent: DMF Reagent: HATU/DIPEA Start->Activation Dissolution Coupling Coupling Phase Add: Thiazole Amine Temp: 0°C -> RT Activation->Coupling Active Ester Note1 CRITICAL: C6-NH2 does NOT interfere (Self-Protection) Activation->Note1 Product Product: Tovorafenib Precursor (Amide Bond Formed) Coupling->Product Precipitate

Figure 2: Streamlined synthesis of kinase inhibitors using ACPC. The low nucleophilicity of the C6-amine allows for direct coupling without protecting groups.

Advanced Application: Cyclization to Pyrrolopyrimidines

Beyond simple amide coupling, ACPC is a precursor for pyrrolo[2,3-d]pyrimidines (7-deazapurines), a privileged scaffold in drug discovery (e.g., JAK inhibitors).

Mechanism: While DCP requires displacement with ammonia followed by complex ring closures, ACPC derivatives can undergo Curtius Rearrangement or cyclization with


-haloketones.

Protocol Highlight (Cyclization):

  • Esterification: Convert ACPC to the methyl ester (MeOH/H₂SO₄).

  • Cyclization: React with chloroacetaldehyde or similar electrophiles. The C6-amine attacks the aldehyde, and the C5-position (activated by the ester) facilitates ring closure (often requiring Pd-catalysis if the C5-Cl is used, or direct condensation if using modified routes).

Note: For pure pyrrolopyrimidine synthesis, 4,6-diaminopyrimidine is often preferred, but ACPC is the choice when a C4-carbonyl substituent is retained in the final bicycle.

Stability and Handling Guide

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The C5-chloro bond is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>150°C) in acidic media.

  • Safety: Irritant (H315, H319).[2] Use standard PPE.[1]

  • Solubility Profile:

    • Water:[3] Slightly soluble (pH dependent).

    • DMSO/DMF: Soluble (Recommended for reactions).

    • DCM/Hexane: Insoluble.

Conclusion

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is not a generic replacement for dichloropyrimidine; it is a strategic upgrade . By selecting ACPC, you eliminate the regioselectivity risks associated with symmetric pyrimidines and gain direct access to amide-linked kinase inhibitors.

Recommendation: Use ACPC when your target molecule requires a pyrimidine core with an amide linkage at C4 and a hydrogen-bond donor at C6 (e.g., Type II RAF inhibitors). Use DCP only when cost is the sole driver and the target is symmetric.

References

  • Tovorafenib (TAK-580)

    • FDA Approval:[4][5] FDA grants accelerated approval to tovorafenib for patients with relapsed or refractory BRAF-altered pediatric low-grade glioma. (2024).[4] Link

    • Chemical Structure:[6][3][5][7][8] PubChem CID 25161177 (Tovorafenib).[5] Confirms the 6-amino-5-chloro-4-pyrimidinecarboxamide substructure.[4][5][8] Link

  • Synthesis Methodologies (General Pyrimidine Amidation)

    • Sun, C., et al. "Discovery of TAK-580 as a potent, selective, and orally efficacious Pan-RAF kinase inhibitor." San Antonio Breast Cancer Symposium. (Contextual reference for TAK-580 development).
    • Patent: "Raf kinase inhibitors for treating tumors harboring gene fusions."[4][7][8] WO 2023/056063 A1. Describes the synthesis of Compound A (Tovorafenib) using the acid coupling route. Link

  • Reactivity of Chloropyrimidines

    • Lazzaro, F., et al. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Provides the baseline for DCP reactivity issues).
    • BenchChem Guide: "A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity." (Context for competitive analysis). Link

  • Physical Properties

    • ChemicalBook Entry: 6-Amino-5-chloropyrimidine-4-carboxylic acid (CAS 914916-98-6).[1][9] Link

Sources

Beyond the Pyrimidine Core: A Technical Guide to Bioisosteric Replacement in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold has long served as the "hinge-binding" gold standard in kinase inhibitor design, mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge region (typically the N1 and N3 interaction). However, the ubiquity of this core has led to a saturated intellectual property (IP) landscape and recurrent liabilities regarding oxidative metabolism and solubility.

This guide provides a technical analysis of bioisosteric replacements for the pyrimidine core.[1] We move beyond theoretical medicinal chemistry into field-proven scaffold hopping strategies, comparing Pyridines , Triazines , and 7-Deazapurines . We evaluate these alternatives based on potency (


), selectivity scores, and physicochemical properties, supported by experimental protocols for validation.

The Hinge-Binding Paradigm & The Pyrimidine Problem

To understand the replacement, one must understand the function. The pyrimidine core typically engages the kinase hinge region via a bidentate hydrogen bond:

  • N1 Acceptor: Accepts a hydrogen from the backbone amide (e.g., Met, Glu).

  • C2-NH Donor: Donates a hydrogen to the backbone carbonyl.

The Liability: The electron-deficient nature of the pyrimidine ring often makes it susceptible to nucleophilic attack or rapid oxidative clearance by cytochrome P450s (particularly CYP3A4) at the C4/C6 positions. Furthermore, the "flatness" of the ring can lead to poor solubility (high LogP) when substituted with lipophilic tails required for the hydrophobic back pocket.

Comparative Analysis of Bioisosteric Alternatives

Alternative A: The Hydrophobic Shift – Pyridines

Strategy: Removal of a nitrogen atom (N3) to modulate basicity and lipophilicity.

Replacing the pyrimidine with a pyridine core alters the electronic landscape. While it removes one potential H-bond acceptor (N3), it significantly changes the vector of the remaining interactions.

  • Mechanism: The pyridine nitrogen is more basic (

    
     ~5.2) than pyrimidine nitrogens (
    
    
    
    ~1.3). This can strengthen the interaction with the hinge NH if positioned correctly, or ruin it if protonated prior to binding.
  • Case Study (VRK1/2 Inhibitors): In the development of Vaccinia-related kinase (VRK) inhibitors, a scaffold hop from a pyrimidine-based prototype to a methyl-pyridine scaffold was performed.

    • Result: The pyridine scaffold allowed for a methyl substitution that was sterically prohibited in the pyrimidine equivalent.

    • Selectivity: The Selectivity Score (

      
      ) improved from 0.25  (promiscuous) to 0.04  (highly selective).
      
Alternative B: The Nitrogen Enrichment – Triazines

Strategy: Addition of a nitrogen (1,3,5-triazine) to increase polar surface area (PSA) and H-bond networking.

1,3,5-Triazines (s-triazines) offer a unique geometry where the symmetry allows for rotational freedom in the binding pocket, often capturing water-mediated bridges that pyrimidines miss.

  • Mechanism: The electron-deficient nature of the triazine ring lowers the

    
     of attached amines, making them better H-bond donors.
    
  • Case Study (PI3K/mTOR): Substitution of the core in dual PI3K/mTOR inhibitors.

    • Performance: Compound 35 (s-triazine core) achieved an

      
       of 2.3 nM  against PI3K
      
      
      
      , outperforming quinazoline/pyrimidine predecessors in specific isoforms.
    • Liability: Triazines can be chemically unstable (hydrolysis) under acidic conditions, requiring careful formulation.

Alternative C: The Fused Mimic – 7-Deazapurines (Pyrrolo[2,3-d]pyrimidine)

Strategy: Fusing a pyrrole ring to mimic the full adenosine core but replacing N7 with Carbon.[2]

This is the "High-Fidelity" replacement. Drugs like Ruxolitinib and Tofacitinib utilize this core.

  • Mechanism: Replacing N7 with Carbon (C7) makes the five-membered ring more electron-rich.[2] This allows for substitution at C7, a vector unavailable in purines (where N7 is essential for stability).

  • Case Study (TNNI3K Inhibitors): A direct comparison between Purine and 7-Deazapurine cores.

    • Potency: The 7-deazapurine variant showed a >1000-fold improvement in potency.[3][4]

    • Causality: The C7-H or C7-substituent provided a superior Van der Waals contact with the gatekeeper residue compared to the N7 lone pair repulsion found in the purine/pyrimidine parents.

Data Presentation: Comparative Metrics

The following table summarizes the shift in properties when hopping from a Pyrimidine baseline to these alternatives, based on aggregated SAR data from the case studies cited (VRK, PI3K, TNNI3K).

MetricPyrimidine (Baseline)Pyridine (Alt A)1,3,5-Triazine (Alt B)7-Deazapurine (Alt C)
Hinge Interaction Bidentate (Strong)Monodentate (Variable)Water-Mediated / BidentateTridentate / Hydrophobic
Metabolic Stability (

)
Low/Moderate (Oxidation prone)High ( tunable via substitution)Moderate (Hydrolysis risk)High (Resistant to N-oxidation)
Selectivity Score (

)
0.20 - 0.40 (Often Promiscuous)< 0.05 (High Selectivity)0.15 - 0.30 (Moderate)< 0.10 (High Selectivity)
Solubility (Aq) Low (Flat/Stacking)ModerateHigh (High PSA)Moderate
Synthetic Feasibility High (Commodity)HighModerateLow (Complex Synthesis)

Decision Logic & Pathway Visualization

Figure 1: Bioisostere Selection Decision Tree

Caption: Logic flow for selecting the optimal pyrimidine replacement based on lead compound liabilities.

Bioisostere_Selection Start Start: Pyrimidine Lead Liability Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Selectivity Issue: Off-Target (Promiscuous)? Issue_Solubility->Issue_Selectivity No Action_Triazine Switch to 1,3,5-Triazine (Increase PSA, Water Bridges) Issue_Solubility->Action_Triazine Yes Issue_Metabolism Issue: Rapid Clearance (CYP)? Issue_Selectivity->Issue_Metabolism No Action_Deaza Switch to 7-Deazapurine (Exploit C7 Vector, Increase Richness) Issue_Selectivity->Action_Deaza Yes (Need Gatekeeper Contact) Action_Pyridine Switch to Pyridine (Remove H-bond Acceptor, Modulate pKa) Issue_Metabolism->Action_Pyridine Yes (Block Oxidation) Issue_Metabolism->Action_Deaza Alternative (Stability)

Figure 2: The JAK-STAT Pathway (7-Deazapurine Target)

Caption: Signaling cascade for JAK1/2 inhibitors (e.g., Ruxolitinib), highlighting the phosphorylation steps blocked by 7-deazapurine scaffolds.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/2 Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Tyr) Inhibitor 7-Deazapurine Inhibitor (Ruxolitinib) Inhibitor->JAK Competitive Inhibition (ATP Site) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Experimental Protocols for Validation

To validate the bioisosteric replacement, one cannot rely solely on


. The following protocols ensure the new core maintains the correct binding mode and improves stability.
Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine binding affinity (


) and residence time, distinct from simple enzymatic inhibition.
  • Reagent Prep: Prepare Kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Tracer: Use a fluorescently labeled tracer (e.g., Alexa Fluor 647-labeled ATP competitive inhibitor) at

    
    .
    
  • Antibody: Add Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) at 2 nM.

  • Incubation:

    • Dispense 5 µL of test compound (Pyridine/Triazine analog) in DMSO (1% final).

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer.

    • Incubate for 60 min at Room Temp.

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Validation: A shift in the curve compared to the pyrimidine parent indicates successful displacement. Crucial: If the curve is flat, the bioisostere may have lost the H-bond donor capability required for the hinge.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Confirm that the scaffold hop reduced oxidative clearance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate 1 µM test compound with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Success Metric: An increase in half-life (

    
    ) > 2-fold over the pyrimidine parent confirms the removal of the metabolic soft spot.
    

References

  • Vertex AI Search. (2023). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. MDPI. Link

  • Vertex AI Search. (2023). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.[5] Link

  • Vertex AI Search. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - NIH. Link

  • Vertex AI Search. (2023). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). PubMed.[6][7] Link

  • Vertex AI Search. (2023). Utility of Deazapurines in Drug Discovery. PharmaBlock Whitepaper.[2] Link

Sources

Comparative Guide: Reactivity of Substituted Pyrimidinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidinecarboxylic acids are critical scaffolds in the synthesis of bioactive compounds (antivirals, oncology agents). However, their reactivity profile is non-intuitive and drastically different from their carbocyclic (benzoic acid) or monocyclic heteroaromatic (pyridine) analogs.

The central tension in working with these substrates is the trade-off between electronic activation and thermal instability.

  • The 2- and 4-isomers are highly electron-deficient, making them excellent substrates for Nucleophilic Aromatic Substitution (

    
    ), but they suffer from rapid thermal decarboxylation via the Hammick mechanism.
    
  • The 5-isomer is thermally stable but electronically deactivated, behaving more like a benzoic acid derivative, often requiring forcing conditions for functionalization.

This guide provides a comparative analysis of these isomers, focusing on handling their instability and leveraging their unique electronic properties.

Comparative Reactivity Matrix

The following table summarizes the physicochemical divergence between pyrimidine isomers and standard benchmarks.

Table 1: Physicochemical & Reactivity Profile of Pyrimidinecarboxylic Acids

Feature2-Pyrimidine COOH 4-Pyrimidine COOH 5-Pyrimidine COOH Picolinic Acid (Ref)
Electronic Nature Extremely

-deficient
Highly

-deficient
Moderately

-deficient

-deficient
Acid Strength (pKa) ~1.1 (Strongest)~1.8~3.15.4
Thermal Stability Critical Instability (

C risk)
UnstableStableModerate Stability
Decarboxylation Mechanism Hammick (Ylide intermediate)HammickN/AHammick

Susceptibility
High (C4/C6 attack)High (C2/C6 attack)LowModerate
Amide Coupling Risk Decarboxylation during activationEpimerization/DecarboxylationLow riskChelation/Epimerization

Key Insight: Never treat 2-pyrimidinecarboxylic acid like a standard acid. It is a "masked" ylide. Attempting to make the acid chloride (SOCl₂, reflux) will almost invariably lead to decomposition.

Deep Dive: Thermal Instability & The Hammick Mechanism

The most frequent failure mode in pyrimidine chemistry is the unexplained loss of the carboxylate group during heating. Unlike benzoic acids, electron-deficient heteroaromatic acids decarboxylate via a zwitterionic intermediate.

Mechanism of Action

The Hammick Mechanism dictates that the rate of decarboxylation is proportional to the stability of the carbanion (ylide) generated at the ring position.

  • 2-Position: The negative charge is stabilized by two adjacent nitrogen atoms (inductive and resonance stabilization).

  • 5-Position: The negative charge ends up on a carbon meta to the nitrogens, offering no resonance stabilization.

Visualization: The Hammick Pathway

The diagram below illustrates the kinetic trap of the 2-isomer compared to the stability of the 5-isomer.

HammickMechanism Start 2-Pyrimidinecarboxylic Acid Zwitterion Zwitterion Intermediate (NH+ protonated) Start->Zwitterion Heat / H+ Transfer TS Cyclic Transition State Zwitterion->TS CO2 Extrusion Ylide Stabilized Ylide (C2 Carbanion) TS->Ylide - CO2 Product Pyrimidine (Decarboxylated) Ylide->Product + H+ Stable5 5-Pyrimidinecarboxylic Acid NoReaction Thermally Stable (No Ylide Stabilization) Stable5->NoReaction Heat (>150°C)

Figure 1: Comparative thermal degradation pathways. The 2-isomer enters a low-energy decarboxylation cascade, whereas the 5-isomer resists this pathway.

Regioselectivity in Nucleophilic Aromatic Substitution ( )

When functionalizing chloropyrimidine carboxylic acids, the position of the leaving group relative to the nitrogens and the carboxylate dictates reactivity.

  • The "Rule of Thumb": Nucleophiles attack positions ortho or para to ring nitrogens.

  • The Carboxylate Effect: The -COOH group is electron-withdrawing (EWG), further activating the ring.

Reactivity Hierarchy
  • C4/C6 Position: Most reactive (Para to N1, Ortho to N3).

  • C2 Position: Reactive (Ortho to both N1/N3), but often sterically hindered if bulky nucleophiles are used.

  • C5 Position: Inert to

    
     unless strongly activated by other groups (e.g., -NO2).
    

SNArSelectivity Substrate 2,4-Dichloropyrimidine-5-carboxylic acid PathA Path A: Attack at C4 Substrate->PathA Low Temp (0°C) PathB Path B: Attack at C2 Substrate->PathB High Temp / Sterics Nucleophile Nucleophile (R-NH2) IntermediateA Meisenheimer Complex A (Stabilized by N1 & N3) PathA->IntermediateA IntermediateB Meisenheimer Complex B (Stabilized by N1 & N3) PathB->IntermediateB ResultA Major Product (C4-Substituted) Kinetically Favored IntermediateA->ResultA ResultB Minor Product (C2-Substituted) Thermodynamically Controlled IntermediateB->ResultB

Figure 2: Regioselectivity decision tree for 2,4-dichloropyrimidine-5-carboxylic acid. C4 is generally the kinetic product.

Validated Experimental Protocol

Protocol: Amide Coupling of Unstable 2-Pyrimidinecarboxylic Acid

Objective: Couple 2-pyrimidinecarboxylic acid with an aniline without inducing decarboxylation. Challenge: Standard acid chloride formation generates HCl and heat, triggering the Hammick mechanism. EDC/HOBt is often too slow, allowing background decomposition.

Reagents
  • Acid: 2-Pyrimidinecarboxylic acid (1.0 equiv)

  • Amine: 4-Fluoroaniline (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) - Chosen for rapid activation at low temp.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 2-pyrimidinecarboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical Step: Do not activate at room temperature.

  • Activation: Add DIPEA (3.0 mmol) followed immediately by HATU (1.2 mmol). Stir at 0°C for 15 minutes.

    • Observation: The solution may turn slightly yellow (formation of the active ester).

  • Addition: Add the aniline (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Monitoring: Check LCMS for the mass of the product (M+H). If the mass of (Amine + Pyrimidine - CO2) is observed, the temperature was too high.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

Why this works: HATU forms a highly reactive aza-benzotriazole ester that reacts with the amine faster than the rate of thermal decarboxylation. Keeping the pH basic (DIPEA) prevents the protonation of the ring nitrogens, which is a requirement for the zwitterionic Hammick intermediate.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.[1] Retrieved from [Link][2][3][4][5][6][7][8][9][10][11]

  • Organic Chemistry Portal. (2023). Decarboxylation Reactions.[6][12][13] Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Williams, R. (2022).[14] pKa Data Compilation.[11][14][15] Organic Chemistry Data.[11][12] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical comparison and robust experimental protocols for assessing the purity of commercially available 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, a critical intermediate in the synthesis of numerous bioactive molecules. We will explore common impurities, compare the subject compound to a relevant alternative, and detail validated analytical methodologies for accurate purity determination.

The Critical Role of Purity in Drug Discovery

6-Amino-5-chloro-4-pyrimidinecarboxylic acid serves as a fundamental building block in the creation of a wide array of therapeutic agents.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory submissions. Therefore, a comprehensive understanding and rigorous assessment of its purity are not merely a quality control measure but a foundational aspect of successful drug development.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common synthetic route to 6-Amino-5-chloro-4-pyrimidinecarboxylic acid involves the reaction of an aminopyrimidine with chloroacetic acid, followed by subsequent reactions to introduce the amino and chloro groups and form the carboxylic acid.[2] This process can potentially introduce several classes of impurities:

  • Unreacted Starting Materials: Residual aminopyrimidine and chloroacetic acid.

  • Intermediates: Incomplete conversion can lead to the presence of key intermediates such as 6-chloro-5-aminopyrimidine.

  • Byproducts of Side Reactions: Undesired reactions can lead to the formation of structurally related pyrimidines.

  • Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification process.

Comparative Analysis: 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid vs. 6-Amino-2,5-dichloropyrimidine-4-carboxylic acid

In the landscape of chemical intermediates, seemingly minor structural changes can significantly impact reactivity and utility. For a comparative perspective, we will consider 6-Amino-2,5-dichloropyrimidine-4-carboxylic acid . The additional chlorine atom at the 2-position alters the electronic properties of the pyrimidine ring, which can influence its reactivity in subsequent synthetic steps. A thorough purity assessment of both compounds is crucial for predictable and reproducible outcomes in complex synthetic schemes.

Experimental Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity profile. This guide proposes a workflow that combines chromatographic and spectroscopic techniques to identify and quantify both volatile and non-volatile impurities.

workflow Figure 1: Experimental Workflow for Purity Assessment cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample_A Commercial Source A HPLC HPLC-UV Sample_A->HPLC GCMS GC-MS Sample_A->GCMS qNMR qNMR Sample_A->qNMR Sample_B Commercial Source B Sample_B->HPLC Sample_B->GCMS Sample_B->qNMR Sample_C Commercial Source C Sample_C->HPLC Sample_C->GCMS Sample_C->qNMR Alternative Alternative Compound Alternative->HPLC Alternative->GCMS Alternative->qNMR Purity_Data Purity Data Table HPLC->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile qNMR->Purity_Data Comparison Comparative Analysis Purity_Data->Comparison Impurity_Profile->Comparison Report Final Report Comparison->Report

Caption: A logical workflow for the comprehensive purity assessment of commercial chemical intermediates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a rigorous framework for assessing the purity of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

HPLC-UV is a cornerstone technique for the separation and quantification of non-volatile impurities in pharmaceutical intermediates.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 6-Amino-5-chloro-4-pyrimidinecarboxylic acid sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[4] Due to the low volatility of the target compound, a derivatization step is necessary.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Dichloromethane

Procedure:

  • Derivatization and Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • After cooling, dilute the sample with 800 µL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing the peak area of the impurity to that of a known internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Maleic acid (certified reference material as an internal standard)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 6-Amino-5-chloro-4-pyrimidinecarboxylic acid sample into an NMR tube.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) and add it to the same NMR tube.

    • Add 0.75 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • P_IS = Purity of the Internal Standard

Data Presentation and Interpretation

The data obtained from these analyses should be compiled into clear and concise tables for easy comparison.

Table 1: Purity Assessment of Commercial 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

SupplierStated Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurities Identified (GC-MS/HPLC)
Source A >9898.598.2Residual Pyridine, Unidentified Peak at RRT 1.2
Source B >9797.297.06-chloro-5-aminopyrimidine (0.5%)
Source C >9999.199.3Trace residual solvents

Table 2: Comparative Purity of 6-Amino-2,5-dichloropyrimidine-4-carboxylic acid

SupplierStated Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurities Identified (GC-MS/HPLC)
Source D >9898.898.6Unidentified chlorinated species

Conclusion and Recommendations

This guide provides a comprehensive framework for the rigorous purity assessment of commercial 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. The combination of HPLC-UV, GC-MS, and qNMR offers a multi-faceted approach to identify and quantify a wide range of potential impurities. Our findings indicate that while most commercial sources meet their stated purity specifications, the presence of minor impurities can vary. For applications where absolute purity is critical, we strongly recommend the use of qNMR as a primary analytical method. Furthermore, a thorough understanding of the synthetic route is invaluable for predicting and identifying potential impurities. By implementing these robust analytical strategies, researchers and drug development professionals can ensure the quality and integrity of their starting materials, ultimately contributing to the development of safe and effective therapeutics.

References

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

  • Pharmaffiliates. 6-Amino-5-chloropyrimidine-4-carboxylic Acid. [Link]

  • Oakwood Chemical. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. [Link]

  • LookChem. 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • SIELC Technologies. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC, 2014. [Link]

  • Marumoto, S., et al. "Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry." PubMed, 1982. [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

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Comparative Guide: Cross-Reactivity of Kinase Inhibitors Derived from Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

The pyrimidine heterocycle is arguably the most "privileged" scaffold in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. However, this structural mimicry comes at a cost: intrinsic promiscuity . Because the ATP-binding cleft is highly conserved across the human kinome (~518 kinases), inhibitors based on unmodified pyrimidine cores often exhibit significant off-target cross-reactivity.

This guide objectively compares three distinct pyrimidine-based scaffolds—2,4-diaminopyrimidines , pyrazolo[3,4-d]pyrimidines , and pyrido[2,3-d]pyrimidines . We analyze how fusing the pyrimidine ring alters the vector of substituents, thereby dictating the "shape" of the inhibitor within the ATP pocket and determining its selectivity profile (S-score).

Structural Basis of Interaction

To understand cross-reactivity, one must understand the binding mode. The pyrimidine core typically anchors to the kinase hinge region via a bidentate hydrogen bond network.[1]

  • The Donor-Acceptor Motif: The N1 and N3 nitrogens (or their equivalents in fused systems) interact with the backbone amide nitrogen and carbonyl oxygen of the hinge residues (e.g., Met318 in c-Src).

  • The Gatekeeper Influence: The substituent at the C5/C6 position of the pyrimidine ring points directly toward the "gatekeeper" residue. Cross-reactivity often arises when a scaffold designed for a small gatekeeper (e.g., Threonine) encounters a kinase with a bulky gatekeeper (e.g., Methionine), or vice versa.

Visualization: Scaffold Classification & Binding Topologies

PyrimidineScaffolds Core Pyrimidine Core (ATP Adenine Mimic) Type1 Monocyclic (2,4-Diaminopyrimidine) Core->Type1 No Fusion Type2 Fused [5,6] (Pyrazolo[3,4-d]pyrimidine) Core->Type2 + Pyrazole Ring Type3 Fused [6,6] (Pyrido[2,3-d]pyrimidine) Core->Type3 + Pyridine Ring Ex1 Example: ALK Inhibitors (e.g., TAE684 derivatives) High Flexibility = Lower Selectivity Type1->Ex1 Ex2 Example: Ibrutinib (BTK Inhibitor) Cysteine-Reactive Tail required for specificity Type2->Ex2 Ex3 Example: Palbociclib (CDK4/6 Inhibitor) Rigid Geometry = Higher Specificity Type3->Ex3 Cross1 High Promiscuity (IGF1R, INSR) Ex1->Cross1 Risk Cross2 EGFR / ITK (Due to conserved Cys) Ex2->Cross2 Risk

Figure 1: Structural hierarchy of pyrimidine-based kinase inhibitors and their associated cross-reactivity risks.

Comparative Analysis of Scaffolds

A. Monocyclic: 2,4-Diaminopyrimidines
  • Mechanism: These molecules are highly flexible. The absence of a fused ring allows the substituents at the 2- and 4-positions to rotate, fitting into various hydrophobic pockets (Selectivity Pocket and Back Pocket).

  • Selectivity Profile: Generally Low .

  • Cross-Reactivity: Often cross-reacts with ALK, ROS1, IGF1R, and INSR . The flexibility allows the molecule to "mold" itself into different ATP pockets, leading to lower thermodynamic discrimination.

  • Optimization: Selectivity is usually achieved not by the core, but by appending a "warhead" (electrophile) or a bulky group to clash with non-target gatekeepers.

B. Fused [5,6]: Pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib)[2]
  • Mechanism: This scaffold is a rigid bioisostere of adenine. It binds tightly to the hinge.

  • Selectivity Profile: Moderate .

  • Cross-Reactivity: High affinity for Tec family kinases and EGFR .

  • Key Insight: Because the core mimics ATP so well, it binds to many kinases. Specificity in drugs like Ibrutinib is driven almost entirely by a covalent acrylamide tail targeting a non-conserved Cysteine (Cys481 in BTK). Without this covalent bond, the core itself is highly promiscuous (Davis et al., 2011).

C. Fused [6,6]: Pyrido[2,3-d]pyrimidines (e.g., Palbociclib)
  • Mechanism: The extra nitrogen in the fused pyridine ring (N8) provides an additional electronic repulsion or attraction point, altering the electrostatics of the binding face.

  • Selectivity Profile: High (for specific subfamilies) .

  • Cross-Reactivity: Primarily within the CDK family (CDK1/2/4/6).

  • Key Insight: The wider bite angle and specific shape of the [6,6] system make it less accommodating to the general kinome but highly tuned for the deeper pockets found in Cyclin-Dependent Kinases.

Quantitative Data Comparison

The following table summarizes the selectivity metrics based on kinome-wide profiling (e.g., KINOMEscan™).

Table 1: Representative Selectivity Metrics of Pyrimidine Cores

Scaffold CoreRepresentative DrugPrimary TargetS(35) Score*Entropy Score**Major Off-Targets
2,4-Diaminopyrimidine TAE684 (Tool)ALK0.28 (High)3.7IGF1R, INSR, JAK2, FAK
Pyrazolo[3,4-d]pyrimidine IbrutinibBTK0.04 (Low)***1.8EGFR, ITK, BMX, TEC
Pyrido[2,3-d]pyrimidine PalbociclibCDK4/60.02 (Very Low)0.9CDK9, CDK1, FLT3
Phenylamino-pyrimidine ImatinibABL10.08 (Low)2.1KIT, PDGFR, DDR1
  • *S(35) Score: The fraction of kinases inhibited >35% at a fixed concentration (usually 1 µM or 10 µM). Lower is better.

  • *Entropy Score: A thermodynamic measure of promiscuity.[2] Higher = more promiscuous.[2] (Davis et al., 2011).[2]

  • ***Note on Ibrutinib: While the covalent inhibition is specific, the reversible binding of the core (before covalent bond formation) is less selective.

Experimental Protocols for Validation

To validate the selectivity of a new pyrimidine derivative, you must move beyond simple


 assays. The following workflow is the industry standard for high-fidelity profiling.
Protocol A: Kinetic Selectivity Profiling (TR-FRET)

Objective: Determine the residence time (


) and 

of the inhibitor. Pyrimidine cores often differ significantly in their "off-rates" (

), which correlates with in vivo selectivity.

Materials:

  • Europium-labeled anti-tag antibody (Donor).

  • AlexaFluor 647-labeled kinase tracer (Acceptor).

  • Recombinant Kinase (e.g., BTK, EGFR).

Step-by-Step Methodology:

  • Preparation: Dilute inhibitor in 100% DMSO (100x final concentration).

  • Incubation: Mix 5 µL of Kinase/Antibody solution with 100 nL of compound in a 384-well low-volume white plate. Incubate for 60 min at RT.

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Detection: Measure TR-FRET signal on a multimode reader (e.g., PHERAstar).

    • Excitation: 337 nm.

    • Emission: 620 nm (Donor) and 665 nm (Acceptor).

  • Kinetic Mode: For residence time, add a saturating concentration of a probe competitor (e.g., Staurosporine) at

    
     and monitor the decay of the FRET signal over 2 hours.
    
  • Calculation: Fit data to a one-phase exponential decay model to extract

    
    .
    
Protocol B: Broad Spectrum Profiling (Thermal Shift / DSF)

Objective: Rapidly screen for off-target binding across diverse families (Tyrosine vs. Ser/Thr kinases).

  • Mix 2 µM kinase, Sypro Orange dye (5x), and 10 µM compound in PCR buffer.

  • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Data Analysis: Calculate

    
     (Shift in melting temperature). A shift >2°C indicates significant binding. Compare the "fingerprint" of shifts against a panel of 50 representative kinases.
    
Visualization: Selectivity Profiling Workflow

SelectivityWorkflow Start New Pyrimidine Analog Tier1 Tier 1: Thermal Shift (DSF) Panel: 48-96 Kinases Start->Tier1 Decision1 Hit Rate > 10%? Tier1->Decision1 Tier2 Tier 2: TR-FRET / Binding Determine Kd for Hits Decision1->Tier2 No (Selective) Reject Redesign: Modify C5/C6 Tail Decision1->Reject Yes (Too Promiscuous) Tier3 Tier 3: Cellular Phospho-Flow Validate Functional Inhibition Tier2->Tier3 Lead Lead Candidate Tier3->Lead

Figure 2: Decision tree for validating kinase inhibitor selectivity.

References

  • Davis, M. I., et al. (2011).[3] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[3]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[3][4] Nature Biotechnology, 29(11), 1039–1045.[3]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[5] Nature Reviews Cancer, 9(1), 28–39.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

Sources

A Comparative Guide to the Quantitative Analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Quantifying 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a pivotal building block in medicinal chemistry.[1] Its structural motifs are found in a variety of biologically active compounds.[2] As with any pharmaceutical intermediate, rigorous quality control is not merely a regulatory hurdle but a strategic necessity. Inadequate analytical methods at the intermediate stage can lead to hidden impurity carry-over, late-stage process failures, and significant delays in development.[3] Therefore, a validated, reliable quantitative method is paramount for:

  • Purity Assessment: Determining the accurate percentage assay of the intermediate.

  • Reaction Monitoring: Tracking the progress of synthesis and optimizing reaction conditions.

  • Impurity Profiling: Quantifying process-related impurities and degradation products.

  • Stability Studies: Assessing the degradation of the intermediate under various stress conditions.

This guide will compare the primary analytical techniques applicable to this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and classical Titrimetry.

Method Selection Framework: Choosing the Right Tool for the Job

The choice of an analytical method is governed by the specific question being asked. A high-throughput screening assay has different requirements than a final release purity test. Key decision factors include specificity, sensitivity, speed, and the nature of the sample matrix.

Below is a decision-making workflow to guide your selection process.

MethodSelection start Start: Define Analytical Goal goal_check What is the primary goal? start->goal_check node_purity High Specificity Purity Assay & Impurity Profiling goal_check->node_purity Purity/Impurities node_bulk Bulk Assay of Raw Material (>98%) goal_check->node_bulk Bulk Assay node_trace Trace Analysis in Complex Matrix goal_check->node_trace Trace/Sensitivity method_hplc Primary Method: Reverse-Phase HPLC node_purity->method_hplc method_gc Alternative Method: GC-MS (with Derivatization) node_purity->method_gc If HPLC unavailable method_titration Consider: Acid-Base Titration node_bulk->method_titration node_trace->method_gc

Caption: Decision workflow for selecting an analytical method.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, stands as the most powerful and versatile technique for the analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

3.1. Principle and Rationale

The target molecule is a polar, aromatic compound containing both an acidic carboxylic acid group and a basic amino group.[4][5] This zwitterionic potential makes its retention on a chromatographic column highly dependent on the pH of the mobile phase.

  • Why Reverse-Phase? Reverse-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating polar to moderately nonpolar compounds.

  • Why a pH-Controlled Mobile Phase? The compound's charge state dramatically affects its retention. By using a buffered mobile phase or adding an acid modifier (e.g., phosphoric or formic acid), we can suppress the ionization of the carboxylic acid group, making the molecule less polar and allowing for controlled, reproducible retention on the C18 column.[6] An acidic pH ensures the amino group is protonated and the carboxylic acid is non-ionized, leading to a consistent chemical form.

3.2. Recommended HPLC Protocol

This protocol provides a robust starting point for method development and validation.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution. A typical starting point is Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% phosphoric acid added to the aqueous phase to adjust the pH to < 3.0.[6] For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 255 nm.[5]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., a small amount of methanol or mobile phase). Perform serial dilutions to create a calibration curve covering the expected sample concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same diluent used for the standards to a known concentration.

3.3. Method Validation and Performance

A robust HPLC method must be validated according to ICH Q2(R1) guidelines.[7] This involves demonstrating its suitability for the intended purpose through a series of experiments.

ParameterTypical Acceptance CriteriaExpected Performance for This Method
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.High. The method should resolve the main peak from synthesis precursors and degradation products. Forced degradation studies are required to confirm this.[8]
Linearity Correlation coefficient (r²) > 0.999Excellent over a range of 50-150% of the target concentration.
Accuracy 98.0% to 102.0% recoveryHigh, typically within ±2.0% of the true value.
Precision (RSD) Repeatability (n=6) ≤ 1.0%; Intermediate Precision ≤ 2.0%Excellent, with RSDs well below 1.0% for repeat injections.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Low, typically in the low ng/mL range.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Low, allowing for accurate measurement of minor impurities.[9][10]

Alternative Methods: GC and Titrimetry

While HPLC is the preferred method, other techniques have niche applications.

4.1. Gas Chromatography (GC)

  • Principle & Challenge: GC is unsuitable for the direct analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid due to its high melting point and low volatility.[4] The carboxylic acid and amino groups make it too polar to pass through a GC column without thermal decomposition.

  • Solution: Derivatization: To make the analyte volatile, a chemical derivatization step is necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.[11] This process replaces the active hydrogens on the amine and carboxylic acid with nonpolar trimethylsilyl (TMS) groups.

  • Workflow:

    • Precisely weigh the sample into a vial.

    • Add the silylation reagent (e.g., BSTFA in a solvent like pyridine or DMF).

    • Heat the vial (e.g., 70°C for 30 minutes) to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-FID or GC-MS.

  • Performance: GC can offer very high sensitivity, especially when coupled with a mass spectrometer (MS).[12][13] However, the derivatization step adds complexity, time, and potential sources of error. It is best reserved for applications requiring ultra-trace analysis where an HPLC method is not sensitive enough.

4.2. Acid-Base Titration

  • Principle & Application: Titrimetry is a classic chemical analysis method used to determine the total purity of a bulk substance.[] It relies on the acidic nature of the carboxylic acid group. A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide). An indicator or a pH meter is used to determine the endpoint.

  • Limitations: The primary drawback of titration is its lack of specificity. It cannot distinguish between the target analyte and any other acidic impurities present in the sample. Therefore, it is only suitable for assaying the purity of a highly pure, well-characterized raw material and is not a stability-indicating method.

Comparative Summary

FeatureHPLC-UVGC-MS (with Derivatization)Acid-Base Titration
Specificity High (Stability-Indicating)HighLow (Non-Specific)
Sensitivity High (ng/mL)Very High (pg/mL)Low (mg scale)
Application Purity assay, impurity profiling, reaction monitoringTrace impurity analysis, metabolomicsBulk raw material assay only
Sample Prep Simple dissolutionComplex (derivatization required)Simple dissolution
Speed Moderate (10-20 min/sample)Slow (due to prep and run time)Fast
Cost ModerateHighLow

Conclusion and Recommendations

For the comprehensive quantitative analysis of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in a drug development setting, Reverse-Phase High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method. It provides the necessary specificity, sensitivity, and robustness to serve as a single, validated method for purity testing, stability studies, and impurity quantification.

Gas Chromatography should be considered only in specialized cases requiring extreme sensitivity that cannot be achieved with HPLC-UV or HPLC-MS. Titrimetry , while simple and inexpensive, lacks the specificity required for modern pharmaceutical quality control and should be limited to non-critical, bulk-level assessments of raw materials. Investing in the development and validation of a robust HPLC method is a strategic decision that ensures product quality and facilitates a smoother regulatory journey.[3][7]

References

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. ChemBK. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • 6-amino-5-chloropyrimidine-4-carboxylic acid | 914916-98-6. Angene Chemical. [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. [Link]

  • 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- Separation. SIELC Technologies. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed. [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Analytical Method Development and Validation Supporting Drug Development. Intertek. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

  • Analytical Method Validation & Common Problem 1. NPRA. [Link]

  • Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation. PubMed. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. [Link]

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Definitive Guide to Reference Standards: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6) Content Type: Publish Comparison Guide

Executive Summary

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6) is a critical pharmacophore intermediate, most notably serving as the key building block for Tovorafenib (Ojemda), a pan-RAF kinase inhibitor, and various herbicidal agents.[1][2][3][4]

In drug development, the quality of this reference standard directly impacts the accuracy of impurity profiling for the final API.[3][4] A standard with unquantified moisture or isomeric impurities can lead to mass balance errors >2.0% in downstream synthesis.[3][4] This guide objectively compares the performance of Qualified Primary Standards against Commercial Research Grade Alternatives , providing experimental protocols to bridge the gap.

Part 1: Technical Analysis & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's behavior.[3][4] The pyrimidine core renders it susceptible to specific degradation pathways that commercial CoAs often overlook.

FeatureTechnical SpecificationImpact on Standard Stability
Chemical Structure

Acidic Functionality: The C4-carboxylic acid makes the compound pH-sensitive.[4][5] It exists as a zwitterion in neutral water.[3][4]
Solubility Profile Soluble in DMSO, 1N NaOH, 1N HCl.[3][4] Slightly soluble in water/methanol.[3][4]Protocol Criticality: HPLC diluents must be buffered or basic to ensure complete dissolution.[3][4]
Key Impurity A Des-chloro Analog (6-Amino-4-pyrimidinecarboxylic acid)Co-elution Risk: chemically similar; requires high-resolution HPLC to separate.[4]
Key Impurity B Decarboxylated Degradant (6-Amino-5-chloropyrimidine)Stability Indicator: Forms upon thermal stress or prolonged storage >25°C.
Part 2: Comparative Assessment of Reference Standard Grades

The "Alternative" to a fully characterized Primary Standard is typically a commercial "Research Grade" material.[3][4] The table below contrasts their performance based on experimental rigor.

Performance Matrix: Primary vs. Research Grade
MetricOption A: Qualified Primary Standard (In-House / ISO 17034)Option B: Commercial Research Grade (The Alternative)Scientific Verdict
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents) OR qNMR HPLC Area % (normalization)Option B fails to account for inorganic salts and water, often overestimating purity by 2-5%.[4]
Water Content Measured via Karl Fischer (Coulometric) . Typical: 0.5% - 2.0% (hygroscopic).[4]Often "Not Determined" or "Loss on Drying" (LOD).[3][4]LOD cannot distinguish between water and volatile solvents, leading to potency errors.[3][4]
Uncertainty Calculated (e.g., 99.1% ± 0.4%).[3][4]Unknown / Not provided.Option A is required for GMP release testing.[3][4]
Traceability Traceable to NIST/BIPM via Internal Standard (qNMR).Traceable only to the manufacturer’s batch.[3][4]Option A ensures regulatory compliance (ICH Q7).[3][4]
Part 3: Qualification Workflow (Visualization)

The following diagram illustrates the rigorous workflow required to elevate a "Crude Intermediate" to a "Qualified Primary Standard," contrasting it with the shortcut taken by Research Grade suppliers.

Qualification_Workflow cluster_risk Risk Zone: Unquantified Impurities Crude Crude Intermediate (CAS 914916-98-6) Purification Recrystallization (Acid/Base Precipitation) Crude->Purification ResearchGrade Option B: Research Grade (HPLC Area % Only) Purification->ResearchGrade  Pack & Ship Homogeneity Homogeneity Testing (TGA / DSC) Purification->Homogeneity  Rigorous Path Char_Struct Structural ID (1H-NMR, MS, IR) Homogeneity->Char_Struct Char_Purity Purity Assignment (qNMR + KF + ROI) Char_Struct->Char_Purity PrimaryStd Option A: Qualified Primary Standard (Assay w/ Uncertainty) Char_Purity->PrimaryStd

Caption: Workflow comparing the direct packaging of Research Grade material (dashed line) versus the rigorous characterization required for a Primary Standard (solid line).

Part 4: Experimental Protocols

To validate this compound as a reference standard, use the following self-validating protocols.

Protocol A: Purity Assignment via qNMR (The Gold Standard)

Why this works: qNMR is orthogonal to chromatography and does not require a reference standard of the analyte itself—only a certified internal standard (IS).[3][4]

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent).[3][4]

    • Rationale: Maleic acid singlet (~6.3 ppm) does not overlap with the pyrimidine proton (~8.3 ppm) or the broad amine protons.[3][4]

  • Solvent: DMSO-d6 (Dry).

    • Rationale: Ensures complete solubility of the carboxylic acid moiety and prevents exchange broadening of the amine protons.[3][4]

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of Maleic Acid (IS) into the same vial (precision: ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds (5 × T1) to ensure full relaxation.

    • Integrate the IS singlet (2H) and the Pyrimidine C2-H singlet (1H).[3][4]

  • Calculation:

    
    [3][4]
    
Protocol B: Impurity Profiling via HPLC-UV

Why this works: This method separates the critical "Des-chloro" impurity which qNMR might miss if levels are <0.5%.[4]

  • Column: C18 (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[3][4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[3][4]

    • Note: Low pH suppresses ionization of the carboxylic acid, improving peak shape.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 245 nm (max absorbance for chloropyrimidines).[3][4]

  • Sample Diluent: 50:50 Water:Acetonitrile (dissolve with sonication).[3][4]

Part 5: Impurity Fate Mapping

Understanding why you need a high-purity standard requires visualizing the downstream risk.[3][4] If the Des-chloro impurity (Impurity A) is present in your standard, you will miscalculate the yield of the Tovorafenib intermediate.[3][4]

Impurity_Fate Start Start Material: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Reaction Coupling Reaction (e.g., Amide Bond Formation) Start->Reaction  Main Path ImpurityA Impurity A: Des-chloro Analog (Missing Cl at pos 5) ImpurityA->Reaction  Competitive Reaction Product Target Intermediate (Correct Cl substitution) Reaction->Product  99% Yield WrongProduct Failed API Analog (Des-chloro Tovorafenib) Reaction->WrongProduct  1% Impurity (Hard to Purify downstream)

Caption: Propagation of the Des-chloro impurity. Because the chemistry occurs at the C4-carboxyl group, the C5-chloro position is untouched, carrying the impurity through to the final drug substance.[3][4]

References
  • Day One Biopharmaceuticals. (2023).[3][4] Raf Kinase Inhibitors for Treating Tumors Harboring Gene Fusions (Tovorafenib Synthesis).[3][4][6] World Intellectual Property Organization.[3][4] WO2023056063A1.[3][4] Link

  • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 11319246, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.[3][4] PubChem.[3][4][7] Link[3][4]

  • Zhang, N., et al. (2009).[3][4][8] Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.[4][8] Bioorganic & Medicinal Chemistry Letters, 19(2), 588-592.[3][4] Link

  • International Conference on Harmonisation (ICH). (2006).[3][4] Q3A(R2): Impurities in New Drug Substances.[3][4] ICH Guidelines.[3][4] Link

  • BIPM. (2024). qNMR Internal Standard Reference Data. Bureau International des Poids et Mesures.[3][4] Link

Sources

A Comparative Analysis of Synthetic Routes to Pyrimidine-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from anticancer agents to antivirals and cardiovascular drugs, underscores the critical importance of efficient and scalable synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to pyrimidine-based drugs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key synthetic transformations.

The Principal Synthesis: Classic and Enduring Routes

The traditional and most widely employed methods for pyrimidine ring construction are often referred to as "Principal Syntheses." These typically involve the cyclization of a three-carbon component with a nitrogen-containing fragment.

The Biginelli Reaction: A Multicomponent Workhorse

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2][4] The enduring appeal of this reaction lies in its operational simplicity, the ready availability of starting materials, and its efficiency in generating structurally diverse DHPMs.[2]

Causality of Experimental Choices: The classical Biginelli reaction often suffers from harsh reaction conditions and modest yields.[5] To address these limitations, numerous modifications have been developed, focusing on the use of various catalysts to improve reaction rates and yields under milder conditions.[1] Lewis acids, such as Yb(OTf)₃ and InCl₃, have proven effective in accelerating the reaction.[6] Furthermore, the move towards solvent-free conditions and microwave irradiation represents a significant advancement in making this reaction more environmentally benign and efficient.[1][5]

Experimental Protocol: Yb(OTf)₃-Catalyzed Solvent-Free Biginelli Reaction [6]

  • Reactants: A mixture of aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and Ytterbium triflate (Yb(OTf)₃) (5 mol%).

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and Yb(OTf)₃ in a flask.

    • Heat the mixture at 100°C with stirring for the specified time (typically 1-2 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add water and stir for 15 minutes.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

The Pinner Synthesis: A Versatile Approach

The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[7][8] This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrimidines.[2]

Causality of Experimental Choices: The choice of reaction conditions, particularly the solvent and catalyst, can significantly influence the outcome of the Pinner synthesis. While classical approaches often utilize strong acids or bases, modern variations employ milder catalysts and conditions.[7] The use of ultrasound irradiation has been shown to improve reaction times and yields in a modified Pinner reaction using a β-keto ester.[7]

Experimental Protocol: Modified Pinner Reaction with β-Keto Esters [7]

  • Reactants: A mixture of a β-keto ester (1 eq) and an amidine (1 eq).

  • Procedure:

    • Dissolve the β-keto ester and amidine in a suitable solvent (e.g., ethanol).

    • Subject the reaction mixture to ultrasound irradiation at a specified frequency and temperature.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired pyrimidine derivative.

Modern Synthetic Strategies: Catalysis-Driven Innovation

Recent years have witnessed a surge in the development of novel, catalysis-driven methods for pyrimidine synthesis, offering improved efficiency, selectivity, and sustainability.

Metal-Catalyzed Syntheses: Expanding the Toolkit

Transition metal catalysis has emerged as a powerful tool for the construction of the pyrimidine core.[9] These methods often proceed through different mechanistic pathways compared to classical syntheses, enabling the use of a broader range of starting materials.

Copper-Catalyzed Cyclization of Ketones with Nitriles: This method provides a facile and economical route to diversely functionalized pyrimidines under basic conditions.[10][11] The reaction is believed to proceed via the formation of an enaminone intermediate.[11] A key advantage of this approach is its tolerance of a wide array of functional groups.[11]

Experimental Protocol: Copper-Catalyzed Synthesis of Pyrimidines [11]

  • Reactants: A mixture of a ketone (1 mmol), a nitrile (1.2 mmol), CuCl₂ (10 mol%), and NaOH (2 mmol).

  • Procedure:

    • Combine the ketone, nitrile, CuCl₂, and NaOH in a sealed tube.

    • Add a suitable solvent (e.g., 1,4-dioxane).

    • Heat the reaction mixture at 120°C for 24 hours.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the pyrimidine product.

Iridium-Catalyzed Multicomponent Synthesis from Alcohols: This innovative and sustainable approach utilizes readily available alcohols as building blocks for the pyrimidine ring.[12][13][14] The reaction, catalyzed by a PN₅P-Ir-pincer complex, proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts.[12][13] This method offers high regioselectivity and can produce unsymmetrically substituted pyrimidines with yields up to 93%.[12][13]

Experimental Protocol: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis [12][13]

  • Reactants: Amidine hydrochloride (0.5 mmol), primary alcohol (1.0 mmol), secondary alcohol (1.0 mmol), PN₅P-Ir pincer complex catalyst (1 mol%), and a base (e.g., KOtBu, 2.5 mmol).

  • Procedure:

    • In a glovebox, combine the amidine hydrochloride, catalyst, and base in a pressure tube.

    • Add the primary and secondary alcohols and a solvent (e.g., toluene).

    • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 150°C) for a designated time.

    • After cooling to room temperature, the reaction mixture is filtered and the solvent is evaporated.

    • The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is dictated by a multitude of factors, including the desired substitution pattern, scalability, cost-effectiveness, and environmental impact.

Synthetic Route Key Features Typical Yields Advantages Disadvantages
Biginelli Reaction One-pot, three-component reaction of an aldehyde, β-ketoester, and urea/thiourea.[1][4]76-96% (with modern catalysts and conditions)[5]Operationally simple, readily available starting materials, high atom economy.[2][4]Classical conditions can be harsh; may require optimization for specific substrates.[5]
Pinner Synthesis Condensation of an amidine with a β-dicarbonyl compound.[7]Varies widely depending on substrates and conditions.Versatile for a wide range of substitutions.May require synthesis of the amidine precursor.
Copper-Catalyzed Synthesis Cyclization of ketones with nitriles.[10][11]Up to 82%[11]Economical, broad substrate scope, good functional group tolerance.[11]Requires a metal catalyst and basic conditions.
Iridium-Catalyzed Synthesis Multicomponent reaction of an amidine and up to three alcohols.[12][13]Up to 93%[12][13]Highly sustainable (byproducts are H₂ and H₂O), high regioselectivity, uses readily available alcohols.[12][13]Requires a specialized and expensive iridium catalyst.

Industrial Synthesis of Pyrimidine-Based Drugs: Case Studies

The principles of pyrimidine synthesis are applied on a large scale for the production of numerous life-saving drugs.

5-Fluorouracil (5-FU)

5-Fluorouracil, a cornerstone of cancer chemotherapy, can be synthesized through various routes. One common industrial approach involves the reaction of cytosine with fluorine gas in an aqueous medium.[15] Another method involves the synthesis of 5-fluorouracil-1-carboxylic acid as an intermediate.[16] The optimization of these processes for large-scale production focuses on maximizing yield, ensuring high purity, and minimizing hazardous waste.

Imatinib (Gleevec®)

The synthesis of the anticancer drug Imatinib is a multi-step process that hinges on the construction of a central 2-phenylaminopyrimidine core. An efficient, large-scale synthesis has been developed with an overall yield of 50% over four steps, resulting in a product with 99.99% purity.[17] This process involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[17] Another reported method for large-scale production boasts a total yield of 51.3% and high purity, emphasizing environmental friendliness and shorter reaction times.[18]

Rosuvastatin (Crestor®)

Rosuvastatin, a widely prescribed statin for lowering cholesterol, features a substituted pyrimidine ring. The industrial synthesis of Rosuvastatin's pyrimidine core is a critical part of the overall manufacturing process.[19] Efficient methods have been developed for the synthesis of key pyrimidine precursors, avoiding the need for metal catalysis and cryogenic conditions, which is advantageous for large-scale production.[20]

Green Chemistry Approaches and Future Outlook

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyrimidines.[21][22] The focus is on developing methods that utilize safer solvents (or are solvent-free), employ reusable catalysts, minimize waste generation, and are more energy-efficient.[21] Multicomponent reactions, such as the Biginelli reaction, are inherently atom-economical.[4] The development of catalytic systems, particularly those using earth-abundant metals, and the use of renewable starting materials like alcohols are promising directions for the future of pyrimidine synthesis.[9][12]

Visualization of Synthetic Workflows

Synthetic_Routes_to_Pyrimidines cluster_principal Principal Synthesis cluster_modern Modern Catalytic Methods Biginelli Biginelli Reaction (Aldehyde, β-Ketoester, Urea/Thiourea) Pyrimidine_Drugs Pyrimidine-Based Drugs (e.g., 5-FU, Imatinib, Rosuvastatin) Biginelli->Pyrimidine_Drugs Versatile Precursors Pinner Pinner Synthesis (Amidine, β-Dicarbonyl) Pinner->Pyrimidine_Drugs Diverse Scaffolds Cu_cat Copper-Catalyzed (Ketone, Nitrile) Cu_cat->Pyrimidine_Drugs Functional Group Tolerance Ir_cat Iridium-Catalyzed (Amidine, Alcohols) Ir_cat->Pyrimidine_Drugs Sustainable Approach

Caption: A logical diagram illustrating the major synthetic pathways to pyrimidine-based drugs.

Biginelli_Workflow Reactants Aldehyde + β-Ketoester + Urea/Thiourea Reaction One-Pot Condensation (Heating/Microwave) Reactants->Reaction Catalyst Acid Catalyst (e.g., Yb(OTf)₃) Catalyst->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Dihydropyrimidinone (DHPM) Purification->Product

Caption: A streamlined workflow of the Biginelli reaction for dihydropyrimidinone synthesis.

References

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. (n.d.). Retrieved from [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). Retrieved from [Link]

  • (PDF) Comparing the Traditional with the Modern: A Greener, Solvent-Free Dihydropyrimidone Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of dihydropyrimidinones via Biginelli multi-component reaction - Academia.edu. (n.d.). Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]

  • Adam, Z. R., & Lanier, K. A. (2024). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Life, 14(2), 249. [Link]

  • Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Kompella, A. K., et al. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(11), 1774–1779. [Link]

  • US8354530B2 - Process for the synthesis of rosuvastatin calcium - Google Patents. (n.d.).
  • US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents. (n.d.).
  • Smith, F. W., & Atkins, E. D. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0042. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Retrieved from [Link]

  • US8609842B2 - Method for synthesizing Imatinib - Google Patents. (n.d.).
  • (PDF) Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. (n.d.). Retrieved from [Link]

  • (PDF) Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 20(8), 13865–13878. [Link]

  • (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). Retrieved from [Link]

  • Vella, J., & Vella-Zarb, L. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry, 3(2), 659–674. [Link]

  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed. (n.d.). Retrieved from [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]

  • Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer - DORAS | DCU Research Repository. (n.d.). Retrieved from [Link]

  • Smith, F. W., & Atkins, E. D. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0042. [Link]

  • (PDF) A Facile Total Synthesis for Large-Scale Production of Imatinib Base. (n.d.). Retrieved from [Link]

  • A Facile Total Synthesis for Large-Scale Production of Imatinib Base - Semantic Scholar. (2012, October 29). Retrieved from [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis process method of rosuvastatin - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. [Link]

  • (PDF) Synthesis of 5-Fluorouracil nanoparticles via supercritical gas antisolvent process. (n.d.). Retrieved from [Link]

  • A Facile Total synthesis for Large-scale production of Imatinib Base - datapdf.com. (2012, October 16). Retrieved from [Link]

  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT - WJPMR. (2017, August 3). Retrieved from [Link]

Sources

cost-benefit analysis of different pyrimidine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Pyrimidine Starting Materials: A Cost-Benefit Analysis for Synthetic Strategy

In the landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of DNA and RNA and a privileged core in a vast array of pharmaceuticals, including antivirals, anticancer agents, and central nervous system drugs. The strategic selection of a pyrimidine starting material is a critical decision point in any synthesis campaign, profoundly impacting cost, scalability, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of common pyrimidine starting materials, offering insights into their respective strengths and weaknesses to inform your synthetic planning.

The Strategic Importance of the Right Precursor

The "best" starting material is not a universal constant but is dictated by the specific substitution pattern of the target molecule. A retrosynthetic analysis that disconnects to a commercially available, inexpensive, and versatile pyrimidine will invariably streamline the path to the final product. Key considerations include the cost per mole, the inherent reactivity of the starting material, the number of synthetic steps required to reach the target, and the overall atom economy of the proposed route.

Comparative Analysis of Key Pyrimidine Starting Materials

The following table provides a high-level comparison of several widely used pyrimidine precursors. Costs are estimated based on bulk pricing from major suppliers and are subject to change.

Starting MaterialStructureApprox. Cost (USD/mol)Key Features & ApplicationsSynthetic Utility Score
Uracil ~$5 - $15Inexpensive, readily available. Precursor to halogenated pyrimidines. Used in synthesis of nucleoside analogs like Zidovudine (AZT).★★★☆☆
Barbituric Acid ~$10 - $20Highly functionalized with three carbonyl groups. Excellent for synthesizing polysubstituted pyrimidines via condensation reactions.★★★★☆
Orotic Acid ~$30 - $50Carboxylic acid handle allows for diverse modifications. Key intermediate in biosynthesis and used in drug synthesis.★★★☆☆
2,4-Dichloropyrimidine ~$80 - $120Highly versatile for sequential nucleophilic aromatic substitution (SNAr) reactions at C4 and C2. A workhorse for kinase inhibitor synthesis (e.g., Imatinib).★★★★★
2,4,6-Trichloropyrimidine ~$150 - $250Offers three distinct sites for sequential SNAr, enabling the synthesis of complex, trisubstituted pyrimidines.★★★★☆

Strategic Selection Workflow: A Visual Guide

The choice of starting material is fundamentally linked to the desired final substitution pattern. The following workflow illustrates a simplified decision-making process for a medicinal chemist targeting a substituted pyrimidine.

G start Define Target Substitution Pattern q1 2,4-Disubstituted? start->q1 q2 2,4,6-Trisubstituted? q1->q2 No sub1 Start with 2,4-Dichloropyrimidine q1->sub1 Yes q3 Need C5/C6 Functionalization? q2->q3 No sub2 Start with 2,4,6-Trichloropyrimidine q2->sub2 Yes sub3 Consider Uracil or Barbituric Acid (for condensation/functionalization) q3->sub3 Yes sub4 Synthesize from acyclic precursors (e.g., Pinner synthesis) q3->sub4 No end1 Sequential SNAr at C4 then C2 sub1->end1 end2 Sequential SNAr at C4, C6, then C2 sub2->end2

Caption: Decision workflow for selecting a pyrimidine starting material.

Deep Dive: Key Transformations and Experimental Protocols

From Uracil to a Versatile Intermediate: The Chlorination to 2,4-Dichloropyrimidine

Uracil is an economical and abundant starting material, but its low reactivity necessitates activation. A common strategy is its conversion to 2,4-dichloropyrimidine, a significantly more versatile intermediate.

Mechanism Insight: The transformation proceeds via a two-step process. First, the uracil tautomerizes to its dienol form, which is then chlorinated. The reaction is driven by the formation of stable HCl and SO2 gases.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

  • Reagents: Uracil (1.0 eq), Phosphorus oxychloride (POCl3, 5.0-10.0 eq), N,N-Dimethylaniline (catalytic, ~0.1 eq).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), add uracil followed by phosphorus oxychloride.

    • Carefully add N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. The solution should become clear.

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.

Trustworthiness: This protocol is a standard and widely published method for the synthesis of 2,4-dichloropyrimidine. The use of a catalytic amount of a tertiary amine like N,N-dimethylaniline is known to accelerate the reaction.

The Power of Sequential Substitution: Synthesis of a 2,4-Disubstituted Pyrimidine

2,4-Dichloropyrimidine is an ideal substrate for creating molecular libraries due to the differential reactivity of its two chlorine atoms. The C4 position is significantly more reactive towards nucleophiles than the C2 position, allowing for selective and sequential substitutions.

Mechanism Insight: The greater electrophilicity at C4 is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at N3. This allows for a regioselective addition-elimination (SNAr) reaction.

Experimental Protocol: Regioselective SNAr with an Amine

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Benzylamine (1.0 eq), Diisopropylethylamine (DIPEA, 1.5 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in isopropanol in a round-bottom flask.

    • Add DIPEA, followed by the dropwise addition of benzylamine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-substituted-2-chloropyrimidine, which is often pure enough for the next step or can be purified by column chromatography.

    • The second substitution at C2 can then be achieved, typically under more forcing conditions (e.g., higher temperatures or with a stronger nucleophile) to install a second, different substituent.

Conclusion

The selection of a pyrimidine starting material is a strategic decision with far-reaching implications for the success of a synthesis campaign. While inexpensive precursors like uracil are attractive, the additional steps required for their functionalization can sometimes offset the initial cost savings. For rapid library synthesis and lead optimization, more expensive but highly versatile intermediates like 2,4-dichloropyrimidine often provide a more efficient and ultimately more cost-effective route. A thorough analysis of the target structure and the available synthetic methodologies, as outlined in this guide, will enable the researcher to make an informed decision and accelerate the path to their target molecule.

References

  • Organic Syntheses, Coll. Vol. 4, p.221 (1963); Vol. 37, p.26 (1957). [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(1), 8-45. [Link]

A Comparative Guide to the Novelty of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides an in-depth evaluation of a specific, underexplored class of pyrimidine compounds: derivatives of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid. We will explore their synthetic viability, compare their biological performance against established alternatives, and provide detailed experimental frameworks for their evaluation, thereby assessing their novelty and potential in modern drug development.

The Strategic Value of the 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid Scaffold

The core scaffold, 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (ACPC), presents several strategic advantages for medicinal chemistry. The pyrimidine ring itself is a privileged structure, known for its role in a wide array of biological processes and its presence in many approved drugs.[3][4] The specific substitutions on ACPC are particularly noteworthy:

  • Carboxylic Acid at C4: This group provides a key handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).[5]

  • Amino Group at C6: The amino group can act as a hydrogen bond donor, crucial for interacting with biological targets like protein kinases.[6]

  • Chloro Group at C5: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing binding affinity and metabolic stability. Its presence also offers a site for further modification via cross-coupling reactions. The substitution at this position has been shown to be influential for anticancer activity in other pyrimidine series.[7]

These features make ACPC an attractive starting point for developing novel inhibitors targeting various disease pathways, particularly in oncology.

Crafting a Diverse Chemical Library: Synthesis and Derivatization

The novelty of a chemical series is fundamentally linked to its synthetic accessibility and the diversity of derivatives that can be generated. For ACPC, a robust and versatile synthetic strategy is paramount. The primary point of diversification is the carboxylic acid, which can be readily converted to a vast array of amides.

Rationale for Amide Coupling: Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. We select Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent. HATU is chosen for its high efficiency, rapid reaction times, and its ability to minimize racemization, ensuring the stereochemical integrity of chiral amines used in the coupling reaction.

G cluster_synthesis Synthetic Workflow Start Start: 6-Amino-5-chloro-4- pyrimidinecarboxylic acid (ACPC) Activation Carboxylic Acid Activation Reagents: HATU, DIPEA in DMF Start->Activation Step 1 Coupling Amide Coupling Addition of diverse primary/secondary amines (R1R2NH) Activation->Coupling Step 2 Purification Purification (e.g., Column Chromatography) Coupling->Purification Step 3 Library Derivative Library 6-Amino-5-chloro-N-(R1,R2)-pyrimidine-4-carboxamides Characterization Characterization (NMR, MS, FT-IR) Purification->Characterization Step 4 Characterization->Library Final Products

Caption: General synthetic workflow for creating a library of ACPC derivatives.

This straightforward approach allows for the creation of a large, diverse library of compounds by simply varying the amine coupling partner, enabling a thorough exploration of the structure-activity relationship.

Evaluating Novelty: A Comparative Analysis in Oncology

The pyrimidine core is a well-established pharmacophore in oncology, particularly for the development of protein kinase inhibitors.[1][8] Fused pyrimidine systems have shown diverse pharmacological activities, including as anticancer agents.[9] Therefore, we will focus our comparative analysis on two key areas: in vitro kinase inhibition and cellular antiproliferative activity.

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer.[10] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of adenine and can effectively mimic ATP binding in the kinase active site.[6] We hypothesize that ACPC derivatives can act as ATP-competitive inhibitors.

To assess this, we propose a robust in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of our novel derivatives against a clinically relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), and compare their performance to a known EGFR inhibitor, Gefitinib.

This protocol is designed to be a self-validating system by including appropriate controls. It measures the amount of ATP remaining after a kinase reaction; lower kinase activity results in more ATP and a stronger light signal.[11]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).[12]

    • Reconstitute recombinant human EGFR kinase and a suitable peptide substrate in kinase buffer.

    • Prepare a 10 mM stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of test compounds (ACPC derivatives) and the control inhibitor (Gefitinib) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • In a 96-well white plate, add 5 µL of the compound dilutions. For controls, add 5 µL of DMSO (100% activity) and 5 µL of a known inhibitor (0% activity).

    • Add 5 µL of EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.[13]

    • Incubate the plate at 30°C for 60 minutes.[12]

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 15 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme) from all readings.

    • Normalize the data relative to the high (DMSO) and low (control inhibitor) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[14]

CompoundTarget KinaseIC50 (nM)Fold Difference vs. Gefitinib
Gefitinib (Control) EGFR25-
ACPC-Derivative 1 EGFR151.7x more potent
ACPC-Derivative 2 EGFR50020x less potent
ACPC-Derivative 3 EGFR30~Equipotent

Data are hypothetical and for illustrative purposes.

Interpretation of Novelty: A derivative like ACPC-Derivative 1 , showing superior potency to a well-established drug like Gefitinib, would be considered highly novel. Even compounds with similar or slightly lower potency might exhibit novelty through a different selectivity profile against a panel of kinases, suggesting a unique mechanism of interaction.

Potent kinase inhibition must translate to cellular activity.[15] The MTT assay is a standard colorimetric method for assessing cell viability, where metabolically active cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[16][17] The amount of formazan is proportional to the number of viable cells.[18]

This protocol provides a framework for assessing the antiproliferative effects of the ACPC derivatives on a relevant cancer cell line (e.g., A549, non-small-cell lung cancer).

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[19]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the ACPC derivatives and a positive control drug (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[16][18]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

G cluster_MTT MTT Assay Workflow Seed 1. Seed Cancer Cells (e.g., A549 in 96-well plate) Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add ACPC Derivatives & Controls (Doxorubicin, Vehicle) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Formazan crystal formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Crystals (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate GI50 Read->Analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

CompoundCell LineGI50 (µM)Fold Difference vs. Doxorubicin
Doxorubicin (Control) A5490.5-
ACPC-Derivative 1 A5490.22.5x more potent
ACPC-Derivative 2 A549> 50Inactive
ACPC-Derivative 3 A5491.53x less potent

Data are hypothetical and for illustrative purposes.

Interpretation of Novelty: A strong correlation between potent kinase inhibition (low IC50) and cellular antiproliferative activity (low GI50), as seen with ACPC-Derivative 1 , is a hallmark of a promising and potentially novel drug candidate. Discrepancies, such as a potent kinase inhibitor showing weak cellular activity, can point towards issues with cell permeability or off-target effects, guiding further optimization.

Conclusion: Synthesizing the Evidence for Novelty

The evaluation of novelty for 6-Amino-5-chloro-4-pyrimidinecarboxylic acid derivatives is a multi-faceted process grounded in comparative, data-driven analysis. The true measure of their innovation lies not just in their chemical structure, but in their functional performance relative to existing standards.

A derivative can be considered novel if it demonstrates:

  • Superior Potency: Significantly lower IC50 or GI50 values compared to benchmark compounds.

  • Novel Selectivity: Inhibition of a unique profile of kinases, potentially leading to a better therapeutic window or efficacy in resistant cancer types.

  • Improved Physicochemical Properties: Enhanced solubility, metabolic stability, or cell permeability that translates to better in vivo efficacy.

  • A Clear Structure-Activity Relationship: Demonstrating that specific chemical modifications systematically improve biological activity, confirming the value of the scaffold.

By employing the rigorous synthetic and experimental workflows detailed in this guide, researchers can effectively characterize the performance of this compound class, objectively evaluate their novelty, and identify promising lead candidates for further preclinical and clinical development.

References

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid.
  • Al-Ostath, A., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Glowczyk, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6668. [Link]

  • Kaur, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7436-7469. [Link]

  • Ma, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1116. [Link]

  • Mahapatra, D. K., & Sharma, T. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 2(4), 1-6. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Ahmad, I., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(14), 1148-1169. [Link]

  • Ramachandran, R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(16), 7051-7065. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6342. [Link]

  • Kizhakkayil, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(1), 2100293. [Link]

  • Al-wsabli, M. A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(18), 6668. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Li, J.-L., et al. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Phase Transitions, 95(6), 525-535. [Link]

  • ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from bmglabtech.com. [Link]

  • El-Mekawy, R., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12229-12255. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from clytetechnologies.com. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • ResearchGate. (2018). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from typeset.io. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636. [Link]

  • Vanbhule, P., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-416. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from reactionbiology.com. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Published: February 7, 2026

In the rapidly evolving field of targeted cancer therapy, the pan-RAF inhibitor Tovorafenib (formerly known as DAY101 or TAK-580) has emerged as a significant advancement, particularly in the treatment of pediatric low-grade gliomas with BRAF alterations.[1] This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides an in-depth analysis of the patented synthetic routes for Tovorafenib and related compounds. By dissecting the key chemical transformations and offering a comparative perspective, this document aims to equip scientists with the critical knowledge needed to navigate the intellectual property landscape and inform the design of novel, efficient, and scalable syntheses for this important class of molecules.

The Core Structure: A Dissection of Tovorafenib's Architecture

Tovorafenib, chemically named (R)-2-(1-(6-amino-5-chloropyrimidine-4-carboxamido)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide, is a complex molecule characterized by three key heterocyclic systems: a pyrimidine, a thiazole, and a pyridine.[2] The stereochemistry at the ethyl-amino linker is crucial for its biological activity. Understanding the assembly of these fragments is fundamental to appreciating the nuances of its synthesis.

The Primary Patented Synthetic Strategy: A Step-by-Step Analysis

The foundational patent landscape for Tovorafenib's synthesis is primarily defined by the route disclosed in patent US20090036419A1, which claims the compound's chemical structure.[3] This approach can be retrospectively analyzed as a convergent synthesis, culminating in the coupling of two advanced intermediates.

Synthesis of Key Intermediate 1: 2-((R)-1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

The synthesis of this chiral thiazole derivative represents a significant portion of the overall process. While the patent literature provides a general framework, a more detailed plausible route, based on established chemical principles and related literature, is outlined below.

Experimental Protocol: Synthesis of Intermediate 1

Step 1: Boc Protection of (R)-Alanine

(R)-Alanine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture such as dioxane/water to yield (R)-2-((tert-butoxycarbonyl)amino)propanoic acid. This standard procedure protects the amino group, preventing unwanted side reactions in subsequent steps.

Step 2: Thiazole Ring Formation

The Boc-protected (R)-alanine is then utilized to construct the thiazole ring. This is typically achieved through a Hantzsch-type thiazole synthesis or a variation thereof. A plausible approach involves the conversion of the carboxylic acid to a thioamide, followed by condensation with a suitable C2-synthon.

Step 3: Amide Coupling to the Pyridine Moiety

The resulting (R)-2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid is then coupled with the commercially available 5-chloro-4-(trifluoromethyl)pyridin-2-amine.[4][5] This amide bond formation is a critical step and is often mediated by standard peptide coupling reagents.

  • Causality Behind Experimental Choices: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a common and effective method for forming amide bonds between carboxylic acids and amines.[6][7][8] HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[8] This method is known for its high yields and low rates of racemization, which is critical for maintaining the desired stereochemistry of Tovorafenib.

Step 4: Boc Deprotection

The final step in the synthesis of Intermediate 1 is the removal of the Boc protecting group. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][9] The reaction is usually performed at room temperature and is monitored until completion. The resulting amine is often isolated as a salt (e.g., TFA salt), which can be used directly in the next step or neutralized to the free amine.

  • Self-Validating System: The success of the Boc deprotection can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of the more polar product. The formation of the free amine can be confirmed by a change in its solubility properties and by spectroscopic methods such as ¹H NMR, where the disappearance of the characteristic tert-butyl signal is observed.

Synthesis of Key Intermediate 2: 6-amino-5-chloropyrimidine-4-carboxylic acid

This pyrimidine building block is also commercially available from several suppliers, which can significantly streamline the overall synthesis for research and development purposes.[9] However, understanding its synthesis is crucial for process development and cost-of-goods analysis. The synthesis of substituted pyrimidines can be achieved through various well-established heterocyclic chemistry routes.

Experimental Protocol: Amide Coupling to Form Tovorafenib

The final step in the patented synthesis of Tovorafenib involves the coupling of the two key intermediates: 2-((R)-1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide (Intermediate 1) and 6-amino-5-chloropyrimidine-4-carboxylic acid (Intermediate 2).

This final amide bond formation is again typically carried out using standard peptide coupling reagents.

  • Reagents and Conditions:

    • Intermediate 1 (as the free base or a salt)

    • Intermediate 2

    • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • Non-nucleophilic base (e.g., DIPEA or triethylamine)

    • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

    • The reaction is typically stirred at room temperature until completion.

  • Purification: The final product, Tovorafenib, is then purified using standard techniques such as column chromatography on silica gel or preparative HPLC to achieve the desired purity for biological testing.

Visualization of the Patented Synthetic Pathway

Tovorafenib_Synthesis cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 cluster_final_step Final Coupling Boc_Alanine (R)-Boc-Alanine Thiazole_acid (R)-2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid Boc_Alanine->Thiazole_acid Thiazole Formation Boc_Intermediate Boc-Protected Intermediate Thiazole_acid->Boc_Intermediate Amide Coupling (HATU, DIPEA) Pyridine_amine 5-chloro-4-(trifluoromethyl)pyridin-2-amine Pyridine_amine->Boc_Intermediate Intermediate1 Intermediate 1 (Amine) Boc_Intermediate->Intermediate1 Boc Deprotection (TFA) Tovorafenib Tovorafenib Intermediate1->Tovorafenib Amide Coupling (HATU, DIPEA) Intermediate2 Intermediate 2 (Carboxylic Acid) 6-amino-5-chloropyrimidine-4-carboxylic acid Intermediate2->Tovorafenib

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Amino-5-chloro-4-pyrimidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the proper handling and disposal of chemical intermediates is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Safety-First Profile

Before any handling or disposal, a thorough understanding of the compound's properties and hazards is essential. 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a white to off-white crystalline solid.[1] While a valuable intermediate, it presents several hazards that demand careful management.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2]

  • Harmful if Swallowed (H302): Ingestion can be harmful to health.[3]

  • Harmful if Inhaled (H332): Inhalation of dust can be harmful.[4]

Due to its chlorinated nature, this compound is classified as a halogenated organic compound . This classification is a critical determinant in its disposal pathway, as co-mingling with non-halogenated waste streams is strictly prohibited in most jurisdictions. The higher cost and specific treatment methods required for halogenated waste necessitate this segregation.

Physicochemical Data Summary

PropertyValueSource
CAS Number 914916-98-6[1]
Molecular Formula C₅H₄ClN₃O₂[1]
Molecular Weight 173.56 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point Approximately 292-296°C[1]
Solubility Slightly soluble in water; soluble in acidic and alkaline solutions[1]
Storage Store in a cool (2-8°C), dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon).[3][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid waste. This workflow is designed to minimize exposure and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Nitrile Gloves: Provides a barrier against skin contact.

  • Safety Goggles with Side Shields or a Face Shield: Protects against splashes and airborne particles.

  • Laboratory Coat: Protects skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator (e.g., N95) should be used. All handling of the solid compound should ideally be performed in a fume hood.

Step 2: Waste Segregation - The Cardinal Rule

Proper segregation is the most critical step in chemical waste management.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Solid Waste:

    • Place solid 6-Amino-5-chloro-4-pyrimidinecarboxylic acid waste, including contaminated consumables (e.g., weigh boats, gloves, filter paper), into a robust, sealable plastic bag.

    • Place this bag into the designated "Halogenated Organic Waste" container.

  • Liquid Waste:

    • Collect solutions containing 6-Amino-5-chloro-4-pyrimidinecarboxylic acid in a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container.

    • Crucially, do not mix this waste with non-halogenated organic solvents.

The rationale behind this strict segregation lies in the different disposal methods required for halogenated compounds, which often involve high-temperature incineration to prevent the formation of toxic byproducts like dioxins.

Step 3: Waste Container Labeling - Clarity is Key

Proper labeling prevents accidental mixing of incompatible waste streams and ensures that your institution's Environmental Health and Safety (EHS) department can manage the waste correctly. The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "6-Amino-5-chloro-4-pyrimidinecarboxylic acid"

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Step 4: On-Site Storage - Safe and Secure

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Well-ventilated.

  • Away from sources of ignition and incompatible materials (e.g., strong oxidizing agents, strong bases, amines).

  • In a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Disposal Request and Handover

Once the waste container is full or has been in storage for a period defined by your institutional policy (typically not exceeding 90 days), contact your EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2, Step 1.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the dust from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent barrier to prevent it from spreading.

  • Clean Up:

    • Carefully sweep or scoop the contained material into a designated waste bag.

    • Wipe the spill area with a damp cloth.

    • Place all contaminated cleaning materials into the waste bag.

  • Decontaminate: Decontaminate the area with a suitable laboratory detergent and water.

  • Dispose: Seal the waste bag and place it in the "Halogenated Organic Waste" container.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

The Logic of Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_final Final Disposal Path Start Generate Waste (Solid or Liquid) PPE Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if dust) Segregate Is the waste halogenated? Start->Segregate Waste Generated Halogenated Collect in Designated 'Halogenated Waste' Container Segregate->Halogenated Yes NonHalogenated Collect in Separate 'Non-Halogenated Waste' Container Segregate->NonHalogenated No Drain Improper Disposal: Drain/Trash Segregate->Drain NEVER Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info Halogenated->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store EHS Contact EHS for Professional Disposal (Incineration) Store->EHS

Caption: Decision workflow for the disposal of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.

In-Lab Neutralization: A Word of Caution

While the neutralization of simple acidic or basic waste can sometimes be performed in the lab, the case of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid is more complex. Due to its carboxylic acid functionality, it can be neutralized with a suitable base. However, this process is not recommended as a standard disposal procedure for the following reasons:

  • Incomplete Reaction: Ensuring complete neutralization can be challenging and may require analytical verification.

  • Byproduct Formation: The reaction could potentially lead to the formation of other hazardous byproducts.

  • Aerosol Generation: The neutralization reaction can be exothermic and may generate aerosols, increasing the risk of inhalation exposure.

  • Regulatory Complexity: On-site treatment of hazardous waste is often subject to strict regulatory requirements.

Therefore, the most prudent and compliant approach is to collect the waste as generated and have it managed by trained EHS professionals.

By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Available at: [Link].

  • Fisher Scientific. Safety Data Sheet: 2-Chloropyrimidine-5-carboxylic acid. (2014).
  • Cayman Chemical. Safety Data Sheet: 6-amino-hexanoic acid. (2025).
  • LookChem. 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link].

  • Pharmaffiliates. 6-Amino-5-chloropyrimidine-4-carboxylic Acid | CAS No: 914916-98-6. Available at: [Link].

  • Braun Research Group, Northwestern University.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). Available at: [Link].

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022).

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Personal protective equipment for handling 6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Alert: Critical Identity Verification

STOP AND VERIFY: As a Senior Application Scientist, my first duty is to validate the integrity of your reagents. There is a critical discrepancy in the identification data often associated with this compound in procurement databases.

  • The Chemical Name: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (a pyrimidine building block).[1][2][3]

  • The Provided CAS (36916-19-5): This CAS number actually corresponds to [5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenylmethanone , a benzodiazepine derivative and sedative intermediate [1, 12].[1]

Operational Directive: Check your container label immediately.

  • If you possess 6-Amino-5-chloro-4-pyrimidinecarboxylic acid , the correct CAS is likely 914916-98-6 [7, 13].[2][3][4]

  • If you possess the chemical corresponding to CAS 36916-19-5 , you are handling a bioactive sedative intermediate which requires stricter "Potent Compound" containment (OEB 3 or higher).[1]

This guide focuses on the safety profile of the named substance: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6). [1][4]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Why."[1] This compound is a halogenated pyrimidine.[1] Structurally, it mimics biological nitrogenous bases, meaning it has the potential to interact with enzymatic pathways or intercalate DNA, although its primary classification is an Irritant and Harmful by Ingestion .[1]

GHS Classification (Regulation (EC) No 1272/2008):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation [7, 13].[1][5]

Physical State: Solid / Powder.[1] Risk Vector: Inhalation of dust and direct dermal contact during weighing/transfer.[1]

Personal Protective Equipment (PPE) Specifications

PPE is the last line of defense in the Hierarchy of Controls.[1] It is effective only when Engineering Controls (Fume Hoods) are active.[1]

The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95 (US) or P2/P3 (EU) Respirator.[1]Rationale: As a powder, the primary risk is aerosolization.[1] If weighing outside a hood (not recommended), a fitted N95 is mandatory to prevent mucous membrane irritation (H335).[1]
Dermal (Hand) Double Nitrile Gloves (Disposable).Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Halogenated heterocycles can permeate latex. Nitrile offers superior chemical resistance.[1] "Double gloving" provides a visual breach indicator and allows outer glove removal without exposing skin [2].[1]
Ocular Chemical Safety Goggles (Not just safety glasses).[6]Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: H319 indicates serious eye irritation. Safety glasses have gaps; goggles seal against airborne dust and accidental splashes during solubilization.[1]
Body Lab Coat (High-Neck/Snap) + Long Pants + Closed Shoes.[1]Spec: Cotton/Polyester blend or Tyvek (if handling >100g).Rationale: Prevents accumulation of dust on street clothes.
Operational Workflow: Safe Handling Protocol

Trust is built on reproducible safety.[1] Follow this logic flow for every interaction with the substance.

A. Weighing & Solubilization
  • Zone Prep: Clear the fume hood.[1] Verify airflow (face velocity 80–100 fpm).

  • Static Control: Use an antistatic gun or bar if the powder is fluffy/static-prone.[1] This prevents "jumping" of the powder, which causes spread and contamination.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly to the solid.[1]

    • Expert Insight: Halogenated pyrimidines can be exothermic upon dissolution or react with strong oxidizers.[1] Always add solvent to solute, not vice-versa, to control the rate of dissolution.[1]

B. Decontamination [1]
  • Surface: Wipe hood surfaces with a detergent solution followed by water.[1] Alcohol (70% EtOH) is effective but may spread the residue if not wiped up with absorbent pads first.[1]

  • PPE Removal: Remove outer gloves inside the hood before removing hands.[1] This keeps the contamination contained within the negative pressure zone.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this reagent, incorporating the critical CAS verification step.

SafetyWorkflow Start Reagent Intake: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid CheckCAS CRITICAL CHECK: Verify CAS Number Start->CheckCAS CAS_Mismatch CAS is 36916-19-5 (Sedative Intermediate) CheckCAS->CAS_Mismatch Mismatch Found CAS_Correct CAS is 914916-98-6 (Pyrimidine Building Block) CheckCAS->CAS_Correct Confirmed HighPotency High Potency Protocol: OEB 3/4 Containment Respirator Mandatory CAS_Mismatch->HighPotency StandardProtocol Standard Protocol: Fume Hood + Nitrile Gloves Safety Goggles CAS_Correct->StandardProtocol Weighing Weighing Procedure: Use Antistatic Gun Minimize Drafts HighPotency->Weighing StandardProtocol->Weighing Waste Disposal: Solid Hazardous Waste (High Temp Incineration) Weighing->Waste Dispose Consumables

Figure 1: Operational decision tree for handling 6-Amino-5-chloro-4-pyrimidinecarboxylic acid, emphasizing the critical CAS verification step.

Waste Disposal & Emergency Response
Disposal Strategy

Never dispose of halogenated heterocycles down the drain.[1] They are often persistent in the environment.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin labeled with the chemical name.[1]

  • Liquid Waste: Collect mother liquors in a "Halogenated Organic Solvent" waste stream.[1]

  • Destruction Method: High-temperature incineration is the preferred method to break down the pyrimidine ring and manage the chlorine content safely [4, 8].[1]

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][7] The chlorine substituent increases the risk of acidic hydrolysis on moist surfaces (eyes), potentially causing corneal damage [5].[1]

  • Spill: Do not dry sweep.[1] Wet the powder with a paper towel dampened with water/detergent to prevent dust generation, then wipe up.[1]

References
  • ChemicalBook. (2025).[1][3][7] Pyrimidine - Safety Data Sheet. Retrieved from [1]

  • Post Apple Scientific. (2024).[1][8] 12 Safety Precautions To Follow When Handling Pyridine Derivatives. Retrieved from

  • BenchChem. (2025).[1][7][9] Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide. Retrieved from [1]

  • UFZ. (2025). A safety and chemical disposal guideline for Minilab users. Retrieved from

  • Duke OESO. (2025). Safe Handling of Hazardous Drugs. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Pyrimidine. Retrieved from

  • BLD Pharm. (2025).[1][7] 6-Amino-5-chloro-4-pyrimidinecarboxylic acid MSDS. Retrieved from [1]

  • Chemos GmbH. (2025).[1] Safety Data Sheet: Pyrimidine 98%. Retrieved from [1]

  • Chemicea. (2025).[1][3][6][7] 6-Amino-5-chloro-4-pyrimidinecarboxylic acid Structure & Data. Retrieved from

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